(S)-Carnitine Isobutylester, Chloride Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBCAKLXFMXLT-PPHPATTJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676255 | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-61-9 | |
| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Carnitine Isobutylester, Chloride Salt
Foreword: The Significance of Carnitine Esters in Modern Research
(S)-Carnitine, a naturally occurring amino acid derivative, is a pivotal molecule in cellular energy metabolism, primarily responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The esterification of carnitine at its hydroxyl group yields a class of compounds known as acylcarnitines, which are not only crucial metabolic intermediates but also valuable tools in drug development and proteomics research.[3] (S)-Carnitine Isobutylester, as a specific short-chain acylcarnitine, serves as a synthetic standard and research compound for studying the kinetics of carnitine acyltransferases and for investigating metabolic pathways.[3][4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (S)-Carnitine Isobutylester, Chloride Salt. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and reproducible workflow.
Part 1: Synthesis of this compound
The synthesis of this compound is achieved through the Fischer esterification of (S)-Carnitine hydrochloride with isobutanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Mechanistic Insight
The Fischer esterification is an equilibrium-driven process. The reaction is initiated by the protonation of the carboxylic acid group of (S)-Carnitine by a strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester product. To drive the equilibrium towards the product, it is essential to either use an excess of one reactant (typically the alcohol) or to remove water as it is formed.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be a self-validating system, where reaction progress is monitored, and the final product's identity and purity are unequivocally confirmed.
Materials and Reagents:
-
(S)-Carnitine hydrochloride
-
Isobutanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC: e.g., Chloroform:Methanol:Ammonia (6:3:1)
Step-by-Step Synthesis Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend (S)-Carnitine hydrochloride in an excess of anhydrous isobutanol (e.g., a 1:10 molar ratio).
-
Catalyst Addition (Causality): Slowly add the acid catalyst. Thionyl chloride is a highly effective choice as it reacts with any trace water and the alcohol to form HCl in situ, which acts as the catalyst, and SO₂, which escapes as a gas, helping to drive the reaction forward. Alternatively, concentrated HCl can be used. The acid catalyst is crucial for protonating the carbonyl oxygen of the carnitine, thereby activating it for nucleophilic attack by the isobutanol.
-
Reflux and Monitoring: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring. The progress of the esterification should be carefully monitored by thin-layer chromatography (TLC). The disappearance of the starting (S)-Carnitine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up and Isolation:
-
After the reaction is complete (typically 4-6 hours, as determined by TLC), cool the mixture to room temperature.
-
Remove the excess isobutanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or semi-solid, is then triturated with anhydrous diethyl ether to precipitate the chloride salt. Diethyl ether is chosen for its ability to dissolve unreacted isobutanol and other non-polar impurities while being a poor solvent for the ionic product.
-
Filter the white solid precipitate, wash with several portions of cold anhydrous diethyl ether, and dry under vacuum.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Characterization of this compound
Rigorous characterization is paramount to confirm the successful synthesis of the target compound and to assess its purity. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized ester. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. The spectrum of this compound is expected to show characteristic signals for the trimethylammonium protons, the methylene and methine protons of the carnitine backbone, and the protons of the isobutyl group.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the carbons of the carnitine backbone, and the carbons of the isobutyl group.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the dried product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.[6][7] Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.
-
Expected Molecular Ion: The positive ion mode ESI-MS spectrum should exhibit a prominent peak corresponding to the cation [(S)-Carnitine Isobutylester]⁺.
-
Fragmentation Pattern: Tandem MS (MS/MS) can be used to analyze the fragmentation of the parent ion, which often involves neutral losses characteristic of carnitine derivatives.[1][7]
Protocol for MS Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
Chromatographic Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of the synthesized this compound. A reversed-phase method is commonly used.
-
Principle: The compound is separated from impurities based on its differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-215 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as the detector is recommended.[8]
A Validated HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium formate) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210 nm or MS.
-
Purity Assessment: The purity is calculated from the relative peak area of the main product peak in the chromatogram.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to trimethylammonium, carnitine backbone, and isobutyl protons. |
| Splitting Patterns | Characteristic multiplets for coupled protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals for ester carbonyl, carnitine backbone, and isobutyl carbons. |
| Mass Spec (ESI+) | Molecular Ion (m/z) | Peak corresponding to [C₁₁H₂₄NO₃]⁺ (calculated m/z ≈ 218.17). |
| HPLC | Retention Time | A single major peak under the specified conditions. |
| Purity | ≥95% (as determined by peak area). |
Visualization of the Molecular Structure
Caption: Structure of this compound.
References
-
Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]
- A process for the preparation of carnitine esters and their use.
-
LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. ResearchGate. [Link]
-
Mass Spectral Library of Acylcarnitines Derived from Human Urine. PubMed. [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Bevital. [Link]
-
Acylcarnitine analysis by tandem mass spectrometry. PubMed. [Link]
-
INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. European Patent Office. [Link]
- Process for the preparation of L-carnitine.
- Process for the preparation of carnitine esters and their use.
-
NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]
-
(R)-Carnitine Chloride Isobutylester. Pharmaffiliates. [Link]
-
Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. PubMed. [Link]
-
NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]
-
1 H NMR characterization of L-carnitineMA. ResearchGate. [Link]
-
Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. ResearchGate. [Link]
- Process for preparing L-carnitine and chemical intermediates employed therein.
- Process for the preparation of L-carnitine.
-
Analysis of L-Carnitine in Supplements and Energy Drinks. GL Sciences Inc. [Link]
-
Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736). Human Metabolome Database. [Link]
-
Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. ResearchGate. [Link]
Sources
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4710468A - Process for preparing L-carnitine and chemical intermediates employed therein - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
- 6. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectral Library of Acylcarnitines Derived from Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glsciences.com [glsciences.com]
(S)-Carnitine Isobutylester, Chloride Salt CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (S)-Carnitine Isobutylester, Chloride Salt, a chiral carnitine derivative with emerging applications in proteomics research and organic synthesis. The document delves into the fundamental chemical and physical properties of this compound, outlines plausible synthetic routes, and details robust analytical methodologies for its characterization and quantification. Furthermore, it explores the functional significance of carnitine esters in biological systems and discusses the potential applications of this compound in advanced scientific research, particularly in the field of metabolomics. This guide is intended to serve as a critical resource for researchers and professionals in the fields of analytical chemistry, biochemistry, and drug development, providing both foundational knowledge and practical insights into the utility of this specific acylcarnitine.
Introduction: The Significance of Acylcarnitines
Carnitine and its acylated derivatives, collectively known as acylcarnitines, are pivotal molecules in cellular metabolism across mammalian species. L-carnitine's primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production[1][2][3][4]. The esterification of L-carnitine to various acyl groups results in a diverse family of acylcarnitines, the profiles of which can provide a detailed snapshot of cellular metabolic states. Consequently, the analysis of acylcarnitines has become an invaluable diagnostic tool for inherited metabolic disorders and is increasingly recognized for its potential in understanding complex diseases such as diabetes, cardiovascular conditions, and neurodegenerative disorders[5][6][7].
This compound, as a specific, synthetically accessible acylcarnitine, presents itself as a valuable tool for researchers. Its defined chemical structure and chirality make it an ideal candidate for use as an internal standard in quantitative mass spectrometry-based metabolomics, or as a derivatizing agent to enhance the analytical detection of other molecules. This guide will provide the core technical information required to effectively utilize this compound in a research setting.
Core Compound Identification and Properties
Chemical Identity
-
Systematic Name: (S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-1-butanaminium Chloride
-
Common Synonyms: (L)-Carnitine Isobutylester, Chloride Salt
-
CAS Number: 161886-61-9
-
Molecular Formula: C₁₁H₂₄ClNO₃
-
Molecular Weight: 253.77 g/mol
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental protocols.
| Property | Value | Source(s) |
| Appearance | White Solid | [8] |
| Melting Point | 150°C (decomposes) | [8] |
| Solubility | Soluble in water and methanol | [8] |
| Storage | -20°C Freezer | [8] |
| Chirality | (S)-enantiomer | |
| Chemical Class | Quaternary Ammonium Salt, Ester |
Synthesis of this compound
Proposed Synthetic Pathway: Acid Chloride Esterification
A common and effective method for the synthesis of carnitine esters involves the reaction of an acyl L-carnitine chloride intermediate with the desired alcohol.
Sources
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Carnitine and Acylcarnitine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of carnitine esters in brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Role of (S)-Carnitine Isobutylester, Chloride Salt in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Carnitine Isobutylester, Chloride Salt is a chiral derivative of carnitine, a vital molecule in cellular energy metabolism.[1] While direct research on this specific ester is limited, its metabolic role can be largely inferred from the extensive knowledge of L-carnitine and its various esters. This guide posits that this compound primarily functions as a prodrug, delivering L-carnitine and isobutyric acid to the body upon hydrolysis. This document will provide a comprehensive overview of the hypothesized metabolic fate of this compound, the distinct roles of its constituent parts, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic and metabolic potential of this compound.
Introduction: The Carnitine System and the Significance of its Esters
The carnitine system is a cornerstone of cellular energy metabolism, primarily tasked with the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[2][3] This process is essential for energy production, particularly in high-energy-demand tissues such as skeletal and cardiac muscle. The core of this system is L-carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine.
Carnitine and its esters, collectively known as acylcarnitines, are crucial for several metabolic functions:
-
Fatty Acid Shuttling: L-carnitine facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their breakdown and subsequent energy generation.[3]
-
Modulation of the Acyl-CoA/CoA Ratio: By forming acylcarnitines, the cell can buffer the intramitochondrial pool of coenzyme A (CoA), which is vital for the Krebs cycle and other metabolic pathways.
-
Detoxification: Carnitine can bind to and facilitate the removal of potentially toxic acyl groups from the mitochondria.
This compound is a synthetic derivative where the carboxyl group of carnitine is esterified with an isobutyl group. This modification is hypothesized to alter its pharmacokinetic properties, potentially enhancing its absorption and cellular uptake before being hydrolyzed to release L-carnitine and isobutyric acid.
Hypothesized Metabolic Pathway of this compound
Based on the known metabolism of other short-chain carnitine esters, a metabolic pathway for this compound can be proposed. This pathway involves intestinal absorption, enzymatic hydrolysis, and the subsequent metabolic integration of its components.
Caption: Hypothesized metabolic pathway of this compound.
The Dual Metabolic Roles of the Hydrolysis Products
Upon hydrolysis, this compound is expected to yield L-carnitine and isobutyric acid, each with distinct and significant metabolic roles.
L-Carnitine: The Engine of Fatty Acid Oxidation
The liberated L-carnitine will enter the body's carnitine pool and participate in its well-established metabolic functions. The primary role of L-carnitine is to act as a shuttle for long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for β-oxidation and the production of ATP.
Isobutyric Acid: A Metabolically Active Short-Chain Fatty Acid
Isobutyric acid (isobutyrate) is a branched-chain short-chain fatty acid (SCFA) produced by gut microbial fermentation of the amino acid valine. Emerging research suggests that isobutyrate has several metabolic effects:
-
Metabolic Health Biomarker: Plasma levels of isobutyrate have been associated with metabolic health, with higher levels potentially indicating a favorable microbiome composition.
-
Energy Substrate: While less readily metabolized than butyrate, isobutyrate can serve as an alternative energy source in certain conditions.
-
Gut-Liver Axis Communication: Fecal isobutyrate levels have been linked to conditions like non-alcoholic fatty liver disease (NAFLD), suggesting a role in the communication between the gut microbiome and the liver.
Experimental Protocols for the Investigation of this compound
To validate the hypothesized metabolic fate and biological effects of this compound, a series of in vitro and analytical experiments are necessary.
In Vitro Hydrolysis Assay
This protocol is designed to determine the rate and extent of enzymatic hydrolysis of this compound in a simulated biological fluid.
Objective: To quantify the release of L-carnitine from this compound in the presence of esterases.
Materials:
-
This compound
-
Porcine liver esterase (or other relevant esterase preparation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
-
Internal standards (e.g., deuterated L-carnitine)
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a solution of porcine liver esterase in PBS.
-
In a microcentrifuge tube, combine the substrate and enzyme solutions.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of (S)-Carnitine Isobutylester and L-carnitine using a validated LC-MS/MS method.[4][5]
Caption: Workflow for the in vitro hydrolysis assay.
Cellular Uptake and Permeability Assay using Caco-2 Cells
The Caco-2 cell line is a well-established in vitro model for predicting the intestinal absorption of compounds.[3][6][7] This protocol assesses the permeability of this compound across a Caco-2 cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
To assess apical to basolateral permeability, add the dosing solution of this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
To assess basolateral to apical permeability, reverse the chambers for dosing and sampling.
-
Analyze the concentration of (S)-Carnitine Isobutylester in all collected samples using a validated LC-MS/MS method.[8][9]
-
Calculate the Papp value and the efflux ratio.
Analysis of Carnitine and its Esters by Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of carnitine and its esters in biological matrices.[4][5]
Objective: To develop and validate a method for the simultaneous quantification of (S)-Carnitine Isobutylester, L-carnitine, and isobutyrylcarnitine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation: Protein precipitation of plasma or cell lysate samples with a cold organic solvent (e.g., acetonitrile) containing appropriate internal standards (e.g., deuterated analogs).
-
Chromatographic Separation: Utilize a suitable column (e.g., HILIC or C18) to separate the analytes of interest.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.
Quantitative Data Summary
| Analyte | Expected Precursor Ion (m/z) | Expected Product Ion (m/z) |
| (S)-Carnitine Isobutylester | 218.2 | 85.1 |
| L-Carnitine | 162.1 | 85.1 |
| Isobutyrylcarnitine | 232.2 | 85.1 |
| d3-L-Carnitine (IS) | 165.1 | 85.1 |
Potential Applications and Future Directions
The potential applications of this compound are intrinsically linked to its role as a prodrug for L-carnitine and isobutyric acid.
-
Therapeutic Potential: By enhancing the delivery of L-carnitine, this compound could be explored for the treatment of primary and secondary carnitine deficiencies. The co-delivery of isobutyrate may offer additional benefits in modulating gut health and metabolic function.
-
Nutraceutical Applications: As a more bioavailable source of L-carnitine, it could be a valuable component in dietary supplements aimed at supporting energy metabolism and athletic performance.
-
Proteomics Research: While the specific application in proteomics remains to be fully elucidated, it may serve as a tool to study carnitine-dependent cellular processes or as an internal standard in metabolomic analyses.[10]
Future research should focus on in vivo studies to confirm the pharmacokinetic profile and metabolic fate of this compound. Elucidating the specific substrate affinity of this ester for carnitine transporters and the precise activity of esterases towards it will provide a more complete understanding of its biological role.
Conclusion
This compound represents a promising molecule for the enhanced delivery of L-carnitine and the metabolically active short-chain fatty acid, isobutyrate. While direct experimental data on this specific compound is sparse, a strong hypothesis for its function as a prodrug can be formulated based on the well-established principles of carnitine metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate its biological activity and unlock its full therapeutic and metabolic potential. Through rigorous scientific inquiry, the precise role and benefits of this compound can be definitively established.
References
- Ríos-Covián, D. et al. (2020). Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease. Frontiers in Microbiology.
- Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20.
- van der Hee, B., & de Vos, W. M. (2020). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews.
- Kocsis, B., et al. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Medicinal Chemistry.
- Ho, C.-S., et al. (2014). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers.
- Zhao, Y., et al. (2024). Butyrate and iso-butyrate: a new perspective on nutrition prevention of gestational diabetes mellitus. BMC Pregnancy and Childbirth.
- Zemancikova, A., et al. (2021).
- Liao, X., et al. (2015). Effects of isobutyrate supplementation on ruminal microflora, rumen enzyme activities and methane emissions in Simmental steers. Journal of Animal Science and Biotechnology.
- Said, H. M., et al. (1998). Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2. Gastroenterology.
- Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.
- Anderle, P., et al. (2004). Absorption Enhancement, Structural Changes in Tight Junctions and Cytotoxicity Caused by Palmitoyl Carnitine in Caco-2 and IEC-18 Cells. Journal of Pharmaceutical Sciences.
- Al-Dirbashi, O. Y., et al. (2008). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. Clinica Chimica Acta.
- Rueda, R., et al. (2016). Metabolic Pathways of Acylcarnitine Synthesis. Journal of Biological Chemistry.
- Jeukendrup, A. E., & Saris, W. H. (1998). Caco-2 cell uptake of L-[3H]carnitine as a function of time. The Journal of Physiology.
- Holub, M., et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis.
- Minkler, P. E., et al. (2000). Evidence for a Short-Chain Carnitine-Acylcarnitine Translocase in Mitochondria Specifically Related to the Metabolism of Branched-Chain Amino Acids.
- Lund, L. C., et al. (2019). Hydroxylated Long-Chain Acylcarnitines Are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplexed HILIC-MS/HRMS Assay for the Assessment of Transporter Inhibition Biomarkers in Phase I Clinical Trials: Isobutyryl-Carnitine as an Organic Cation Transporter (OCT1) Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Mechanism of Action of (S)-Carnitine Isobutylester, Chloride Salt
Introduction: Beyond L-Carnitine - The Rationale for Ester Prodrugs
L-carnitine is a conditionally essential nutrient, renowned for its indispensable role in cellular energy metabolism.[1][2] Its primary function is to act as a shuttle, facilitating the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[2][3][4] This process is fundamental to energy homeostasis, particularly in high-energy-demand tissues like skeletal and cardiac muscle.[3][4]
Despite its importance, the therapeutic application of L-carnitine is often hampered by its pharmacokinetic properties, including low oral bioavailability (typically 5-18% for supplemental doses) and rapid renal clearance.[3][5][6] To overcome these limitations, researchers have explored various derivatives, including acylcarnitine esters. (S)-Carnitine Isobutylester, Chloride Salt, is one such synthetic derivative, designed as a potential prodrug to enhance the delivery and cellular uptake of the biologically active L-carnitine moiety.[7][8]
This guide provides a comprehensive technical overview of the putative mechanism of action of this compound. We will deconstruct its journey from administration to its ultimate metabolic fate, grounding our analysis in the established biochemistry of the carnitine system and outlining the rigorous experimental protocols required to validate these mechanisms.
Part 1: The Endogenous Carnitine System: A Foundational Overview
To understand the action of any carnitine derivative, one must first appreciate the elegant system it is designed to modulate. Carnitine homeostasis is tightly regulated by a combination of dietary absorption, endogenous synthesis, and a highly efficient network of transporters.[9]
The cornerstone of carnitine's metabolic function is the carnitine shuttle , a multi-enzyme process essential for long-chain fatty acid oxidation (LCFAO).
-
Activation: Long-chain fatty acids in the cytosol are first activated to their acyl-CoA esters.
-
Mitochondrial Entry (Outer Membrane): Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transesterification of the fatty acyl group from CoA to L-carnitine, forming a long-chain acylcarnitine ester.[10]
-
Translocation: The acylcarnitine ester is then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free carnitine.[3]
-
Mitochondrial Re-esterification (Inner Membrane): Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, transferring the fatty acyl group back to CoA, reforming the fatty acyl-CoA for β-oxidation.[3]
-
Recycling: The liberated free L-carnitine is shuttled back to the cytosol by CACT to continue the cycle.
Cellular uptake of L-carnitine and its short-chain esters from circulation is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2) , a high-affinity, sodium-dependent transporter encoded by the SLC22A5 gene.[11][12][13] OCTN2 is highly expressed in the apical membrane of renal tubules (ensuring near-total reabsorption) and in tissues like skeletal muscle, heart, and intestine, highlighting its critical role in maintaining systemic carnitine levels.[11][14] Genetic defects in OCTN2 lead to Primary Carnitine Deficiency (PCD), a severe metabolic disorder.[13][14]
Part 2: Proposed Mechanism of Action of this compound
As a prodrug, (S)-Carnitine Isobutylester is hypothesized to leverage and enhance the endogenous carnitine system. Its mechanism can be dissected into three key phases: Cellular Uptake, Metabolic Bioactivation, and Pharmacological Action.
Phase 1: Cellular Uptake via the OCTN2 Transporter
The isobutyl ester modification alters the physicochemical properties of the L-carnitine molecule. While this may influence passive diffusion across membranes, the primary route of cellular entry is anticipated to be active transport via OCTN2. OCTN2 is known to transport not only free L-carnitine but also its short-chain acyl esters.[11][12] The isobutyl ester of (S)-Carnitine falls into this category. It is therefore postulated that (S)-Carnitine Isobutylester is a substrate for OCTN2, allowing it to be actively transported into target cells. This active transport mechanism is crucial for achieving intracellular concentrations sufficient for therapeutic efficacy.
Phase 2: Metabolic Bioactivation via Esterase-Mediated Hydrolysis
Once inside the cell, the isobutyl ester is not pharmacologically active in the carnitine shuttle. It must first be hydrolyzed to release free L-carnitine. This bioactivation step is catalyzed by ubiquitous intracellular esterases. These enzymes cleave the ester bond, yielding two products:
-
L-Carnitine: The biologically active molecule, which is now available to enter the cell's functional carnitine pool.
-
Isobutyric Acid: A short-chain fatty acid that can be further metabolized.
The rate and efficiency of this hydrolysis are critical determinants of the compound's overall pharmacokinetic and pharmacodynamic profile.
Phase 3: Pharmacological Action - Integration into the Carnitine Pool
Following hydrolysis, the liberated L-carnitine integrates seamlessly into the endogenous carnitine pool. It then performs its canonical functions:
-
Facilitating β-oxidation: By participating in the carnitine shuttle, it increases the transport of long-chain fatty acids into the mitochondria, boosting energy production from lipids.[2][15][16]
-
Modulating the Acyl-CoA:CoA Ratio: L-carnitine helps to buffer excess acyl-CoA groups by forming acylcarnitines, which can be exported from the mitochondria or even the cell. This action is vital for maintaining mitochondrial health and preventing the inhibition of key metabolic enzymes, such as pyruvate dehydrogenase, by excess acetyl-CoA.[1][15]
The overall proposed mechanism is a sequential process of transport, activation, and action, designed to efficiently supplement the intracellular L-carnitine pool.
Part 3: Experimental Validation Framework
The hypotheses outlined above require rigorous experimental validation. The following protocols provide a framework for characterizing the mechanism of action of this compound.
Protocol 1: In Vitro OCTN2 Transporter Substrate Assay
Objective: To determine if (S)-Carnitine Isobutylester is a substrate of the human OCTN2 transporter and to quantify its transport kinetics.
Rationale: This assay directly tests the first critical step of the proposed mechanism—cellular uptake. By using a cell line overexpressing the transporter, we can isolate its specific contribution to uptake, providing clear, mechanistic data. Comparing kinetics to the known substrate L-carnitine provides a crucial benchmark.
Methodology:
-
Cell Culture: Utilize a stable cell line overexpressing human OCTN2 (e.g., HEK293-OCTN2) and a corresponding mock-transfected control line (HEK293-Mock). Culture cells to confluence in 24-well plates.
-
Uptake Buffer Preparation: Prepare a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and a sodium-free buffer (replace NaCl with choline chloride) to test for sodium dependency, a key characteristic of OCTN2 transport.[11][17]
-
Assay Execution: a. Wash cell monolayers twice with pre-warmed uptake buffer. b. Add uptake buffer containing a range of concentrations of (S)-Carnitine Isobutylester (e.g., 1 µM to 1 mM) and a fixed concentration of a known radiolabeled substrate like L-[³H]-carnitine for competition assays, or use a sensitive LC-MS/MS method to detect the unlabeled compound. c. Incubate for a short, defined period within the linear uptake range (e.g., 2-5 minutes) at 37°C. d. Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold buffer. e. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
-
Quantification: a. For radiolabeled assays, measure radioactivity in the cell lysate using liquid scintillation counting. b. For non-radiolabeled assays, quantify the intracellular concentration of (S)-Carnitine Isobutylester using a validated LC-MS/MS method.[18][19] c. Determine total protein concentration in the lysate (e.g., BCA assay) for normalization.
-
Data Analysis: a. Calculate the uptake rate (e.g., in pmol/mg protein/min). b. Subtract uptake in mock cells from OCTN2-expressing cells to determine transporter-specific uptake. c. Fit the concentration-dependent uptake data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate affinity) and Vmax (maximum transport rate).
| Parameter | Description | Expected Outcome for a Substrate |
| Km | Michaelis-Menten constant; concentration at half-maximal velocity. | A finite value, typically in the µM to low mM range. |
| Vmax | Maximum rate of transport at saturating substrate concentrations. | A measurable maximum velocity. |
| Na+ Dependence | Comparison of uptake in sodium-containing vs. sodium-free buffer. | Uptake significantly reduced in sodium-free buffer. |
| Mock vs. OCTN2 | Comparison of uptake in control vs. transporter-expressing cells. | Uptake significantly higher in HEK293-OCTN2 cells. |
Protocol 2: In Vitro Metabolic Stability (Hydrolysis) Assay
Objective: To measure the rate of hydrolysis of (S)-Carnitine Isobutylester to L-Carnitine in relevant biological matrices.
Rationale: This assay validates the bioactivation step. Using liver microsomes and plasma mimics the primary sites of first-pass and systemic metabolism. Determining the hydrolysis rate is essential for predicting the in vivo half-life of the prodrug and the rate of appearance of the active L-carnitine.
Methodology:
-
Matrix Preparation: Use pooled human liver microsomes (HLM) and human plasma.
-
Reaction Mixture: a. For HLM: Prepare a reaction mixture in phosphate buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL protein) and, for cofactor-dependent metabolism, an NADPH-regenerating system (though not typically required for esterases). b. For Plasma: Use undiluted or minimally diluted plasma.
-
Assay Execution: a. Pre-incubate the matrix at 37°C for 5 minutes. b. Initiate the reaction by adding (S)-Carnitine Isobutylester to a final concentration of (e.g., 1-10 µM). c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. d. Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile, typically containing a suitable internal standard for LC-MS/MS analysis.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Use a validated LC-MS/MS method to simultaneously measure the concentrations of the parent compound ((S)-Carnitine Isobutylester) and the metabolite (L-Carnitine) at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression line. c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. d. Concurrently, plot the formation of L-carnitine over time to confirm the metabolic pathway.
| Parameter | Description | Data Interpretation |
| In Vitro t½ | Half-life of the parent compound in the matrix. | A short half-life indicates rapid hydrolysis/bioactivation. |
| Metabolite Formation | Rate of appearance of L-carnitine. | Should correlate inversely with the disappearance of the parent compound. |
Protocol 3: In Vivo Pharmacokinetic and Acylcarnitine Profiling Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of (S)-Carnitine Isobutylester and its effect on the endogenous carnitine and acylcarnitine pools in a rodent model.
Rationale: This in vivo study integrates all aspects of the mechanism of action in a whole-organism context. It validates the prodrug concept by demonstrating enhanced exposure to L-carnitine compared to direct L-carnitine administration. Acylcarnitine profiling provides a powerful pharmacodynamic readout of the metabolic consequences of increased L-carnitine availability.[20]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group/time point).
-
Dosing Groups:
-
Group 1: Vehicle control (e.g., saline or water), oral gavage (PO).
-
Group 2: (S)-Carnitine Isobutylester, PO (e.g., 50 mg/kg, molar equivalent to Group 3).
-
Group 3: L-Carnitine, PO (e.g., molar equivalent dose to Group 2).
-
Group 4: (S)-Carnitine Isobutylester, intravenous (IV) (e.g., 5 mg/kg) for bioavailability calculation.
-
-
Sample Collection: a. Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). b. At the terminal time point, collect key tissues (liver, heart, skeletal muscle).
-
Sample Processing: a. Process blood to obtain plasma. b. Homogenize tissue samples. c. Extract all samples (plasma and tissue homogenates) using protein precipitation with acetonitrile containing internal standards.
-
Bioanalysis: a. Use LC-MS/MS to quantify the parent drug and L-carnitine for pharmacokinetic analysis. b. Perform acylcarnitine profiling on the same samples to measure changes in a panel of short-, medium-, and long-chain acylcarnitines.[19][21]
-
Data Analysis: a. Pharmacokinetics (PK): Calculate standard PK parameters (Cmax, Tmax, AUC, t½) for both the parent ester and L-carnitine using non-compartmental analysis. Calculate oral bioavailability (F%) of the ester and compare the L-carnitine exposure (AUC) between the ester-dosed and L-carnitine-dosed groups. b. Pharmacodynamics (PD): Compare the acylcarnitine profiles between the treatment and vehicle groups. An increase in L-carnitine availability is expected to alter the profiles, potentially decreasing long-chain acylcarnitines (indicating increased β-oxidation) and increasing acetyl-carnitine.[20]
Conclusion
This compound represents a rational prodrug approach to augmenting the cellular L-carnitine pool. Its mechanism of action is predicated on a logical sequence of carrier-mediated transport by OCTN2, followed by intracellular enzymatic hydrolysis to release the active L-carnitine. This liberated L-carnitine then integrates into the metabolic machinery of the cell, primarily to facilitate fatty acid oxidation. The experimental framework provided herein offers a robust, multi-tiered strategy for definitively elucidating this mechanism, from molecular transport to whole-body physiological response. For researchers in drug development, validating this pathway is the critical first step in exploring the therapeutic potential of this and similar carnitine derivatives for treating metabolic disorders, cardiovascular diseases, and conditions characterized by carnitine insufficiency.
References
-
L-Carnitine | Linus Pauling Institute. (n.d.). Oregon State University. [Link]
-
Mihaylova, V., et al. (2022). The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). MDPI. [Link]
-
Pekala, J., et al. (2011). L-carnitine--metabolic functions and meaning in humans life. PubMed. [Link]
-
L-Carnitine's role in metabolism. (2022). Legere Pharmaceuticals. [Link]
-
Farkas, T., et al. (2013). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]
-
Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. PubMed. [Link]
-
Lee, J., et al. (2012). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. PubMed. [Link]
-
OCTN2 - Transporters. (n.d.). Solvo Biotechnology. [Link]
-
Flis, D., & Flis, S. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. [Link]
-
Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. PubMed. [Link]
-
Rebouche, C. J. (2004). Kinetics, Pharmacokinetics, and Regulation of l-Carnitine and Acetyl-l-carnitine Metabolism. Annals of the New York Academy of Sciences. [Link]
-
Liu, Y., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]
-
Lu, W., et al. (2007). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science. [Link]
-
OCTN2 Transporter Assay. (n.d.). BioIVT. [Link]
-
(R)-Carnitine Chloride Isobutylester. (n.d.). Pharmaffiliates. [Link]
-
Lund, A. M., et al. (2014). Residual OCTN2 transporter activity, carnitine levels and symptoms correlate in patients with primary carnitine deficiency. PMC - NIH. [Link]
-
Kido, Y., et al. (2001). Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier. PubMed. [Link]
-
Koepsell, H. (2020). SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer. PMC - NIH. [Link]
-
Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Bevital. [Link]
-
Lahjouji, K., et al. (2001). Carnitine transport by organic cation transporters and systemic carnitine deficiency. PubMed. [Link]
-
Abdurrachim, D., et al. (2021). L-Carnitine Stimulates In Vivo Carbohydrate Metabolism in the Type 1 Diabetic Heart as Demonstrated by Hyperpolarized MRI. NIH. [Link]
-
Makowski, L., et al. (2009). Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation. PMC - PubMed Central. [Link]
-
Al-Kuraishy, H. M., et al. (2023). Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity. MDPI. [Link]
-
D'Alessandro, A., et al. (2022). Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro. Blood - ASH Publications. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2000). Evidence for a Short-Chain Carnitine-Acylcarnitine Translocase in Mitochondria Specifically Related to the Metabolism of Branched-Chain Amino Acids. PubMed. [Link]
-
Indiveri, C., et al. (2014). Molecular Mechanism of Inhibition of the Mitochondrial Carnitine/Acylcarnitine Transporter by Omeprazole Revealed by Proteoliposome Assay, Mutagenesis and Bioinformatics. PLOS One. [Link]
-
What is Carnitine Chloride used for?. (2024). Rosalind Franklin University. [Link]
-
Abdurrachim, D., et al. (2021). (PDF) L-Carnitine Stimulates In Vivo Carbohydrate Metabolism in the Type 1 Diabetic Heart as Demonstrated by Hyperpolarized MRI. ResearchGate. [Link]
Sources
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. What is Carnitine Chloride used for? [synapse.patsnap.com]
- 5. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
- 9. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnitine transport by organic cation transporters and systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Residual OCTN2 transporter activity, carnitine levels and symptoms correlate in patients with primary carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. legerepharm.com [legerepharm.com]
- 17. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bevital.no [bevital.no]
- 20. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-Carnitine Stimulates In Vivo Carbohydrate Metabolism in the Type 1 Diabetic Heart as Demonstrated by Hyperpolarized MRI - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Carnitine Isobutylester, Chloride Salt as a chiral carnitine derivative for proteomics research
An In-Depth Technical Guide to (S)-Carnitine Isobutylester, Chloride Salt: A Chiral Carnitine Derivative for Proteomics Research
This guide provides a comprehensive technical overview of this compound, exploring its potential as a chiral derivatizing agent for advanced proteomics research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of chiral analysis in proteomics, the unique chemical attributes of this carnitine derivative, and a representative workflow for its application in mass spectrometry-based chiral analysis.
The Imperative of Chirality in Proteomics and Drug Development
Chirality, the property of "handedness" in molecules, is a fundamental concept in biology and pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different physiological effects.[1][2] In drug development, one enantiomer of a chiral drug may be therapeutically active while the other is inactive or even toxic.[1][2] Proteomics, the large-scale study of proteins, is increasingly focused on understanding the interactions of chiral molecules with the proteome to elucidate mechanisms of action, identify off-target effects, and discover novel biomarkers.[1][2]
The analysis of chiral molecules in complex biological matrices presents a significant analytical challenge. Mass spectrometry (MS), a cornerstone of proteomics, cannot distinguish between enantiomers due to their identical mass-to-charge ratios. Therefore, chiral derivatization is a critical strategy. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard chromatographic techniques coupled with mass spectrometry.
This compound: A Promising Chiral Derivatizing Agent
This compound is a chiral carnitine derivative with significant potential for proteomics research.[3] Its molecular structure possesses key features that make it an attractive candidate as a chiral derivatizing agent.
| Property | Value | Source |
| CAS Number | 161886-61-9 | [3] |
| Molecular Formula | C11H24NO3•Cl | [3] |
| Molecular Weight | 253.77 | [3] |
| Alternate Names | (L)-Carnitine Isobutylester, Chloride Salt | [3] |
Rationale for Use in Proteomics: A Structural Perspective
The utility of this compound as a CDA is rooted in its distinct structural components:
-
Inherent Chirality: The (S)-configuration at the chiral center of the carnitine backbone allows for the formation of diastereomeric pairs when reacted with a racemic mixture of analytes.
-
Quaternary Ammonium Group: The positively charged quaternary ammonium group is a "charge-tag," which can significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This leads to improved sensitivity and lower limits of detection.
-
Isobutyl Ester Moiety: The isobutyl ester group can influence the chromatographic retention and the fragmentation pattern of the derivatized analyte during tandem mass spectrometry (MS/MS). This can aid in the structural elucidation and quantification of the target molecule.
Representative Workflow: Chiral Derivatization and LC-MS/MS Analysis
While specific, field-proven protocols for the use of this compound as a CDA are not yet widely published, a representative workflow can be constructed based on established methods for other chiral derivatizing agents. The following protocol is a hypothetical, yet scientifically grounded, procedure for the analysis of chiral amines or carboxylic acids in a biological sample.
Experimental Protocol: Derivatization of a Chiral Analyte
Objective: To derivatize a racemic mixture of a chiral analyte (e.g., an amino acid or a chiral drug metabolite) with this compound to form diastereomers for LC-MS/MS analysis.
Materials:
-
This compound
-
Analyte of interest (racemic mixture)
-
Coupling agent (e.g., EDC/NHS for carboxylic acids)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Quenching solution (e.g., hydroxylamine)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation: Extract the analyte of interest from the biological matrix using an appropriate method (e.g., protein precipitation, solid-phase extraction). Dry the extract under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in the anhydrous aprotic solvent.
-
Add an excess of this compound.
-
For carboxylic acid analytes: Add a coupling agent such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.
-
For amine analytes (hypothetical activation): The hydroxyl group of the carnitine ester would first need to be activated (e.g., by conversion to a leaving group) to react with the amine.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified time (e.g., 30-60 minutes).
-
-
Reaction Quenching: Add a quenching solution to stop the reaction.
-
Sample Dilution: Dilute the sample with the initial mobile phase for LC-MS/MS analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The absence of water is crucial to prevent hydrolysis of the activated esters and the derivatizing agent itself.
-
Excess Reagent: Using an excess of the CDA ensures the complete derivatization of the analyte.
-
Coupling Agents: EDC/NHS are commonly used to activate carboxylic acids for efficient amide bond formation with alcohols or amines, minimizing side reactions.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Precursor Ion: The m/z of the derivatized diastereomer.
-
Product Ion: A characteristic fragment ion. The fragmentation of the isobutyl ester or the loss of the trimethylamine group could yield specific product ions.
-
Data Analysis
The two diastereomers will exhibit different retention times on the chromatographic column. The peak area of each diastereomer can be integrated to determine the enantiomeric ratio of the analyte in the original sample.
Visualizing the Workflow and Concepts
Conceptual Workflow for Chiral Derivatization
Caption: General workflow for chiral analysis using derivatization.
Chemical Structure and Derivatization Concept
Caption: Formation of diastereomers from a chiral reagent and analyte.
Comparative Advantages and Considerations
The choice of a chiral derivatizing agent is critical for the success of the analysis. While a direct experimental comparison involving this compound is not available, we can infer its potential advantages over other classes of reagents.
| Feature | (S)-Carnitine Isobutylester | Marfey's Reagent (FDAA) | Chiral Chloroformates (e.g., FLEC) |
| Charge Tag | Permanent positive charge | No inherent charge | No inherent charge |
| Ionization Enhancement | High (ESI+) | Moderate (requires protonation) | Moderate (requires protonation) |
| Reaction Target | Carboxylic acids (with coupling), potentially amines | Primary and secondary amines | Amines, alcohols, phenols |
| Detection | MS | UV, MS | Fluorescence, MS |
| Potential Advantage | Excellent sensitivity in positive ion mode MS. | Broad reactivity with amines. | High sensitivity with fluorescence detection. |
| Potential Disadvantage | Limited published applications as a CDA. | Can form multiple derivatives with some amino acids. | Hydrolysis of the reagent can be a competing reaction. |
Conclusion and Future Perspectives
This compound presents a compelling profile as a potential chiral derivatizing agent for proteomics research. Its inherent chirality, combined with a permanently charged quaternary ammonium group and an isobutyl ester moiety, offers a unique combination of features for enhanced sensitivity and chromatographic separation in LC-MS/MS workflows.
Future research should focus on the systematic evaluation of this compound as a CDA for various classes of chiral molecules. This would involve optimizing the derivatization conditions, characterizing the fragmentation patterns of the resulting diastereomers, and applying the methodology to complex biological samples to validate its performance. The development of such novel reagents is crucial for advancing our understanding of the role of chirality in biological systems and for the development of safer and more effective chiral drugs.
References
-
Sui, J., Zhang, J., Ching, C. B., & Chen, W. N. (2009). Expanding proteomics into the analysis of chiral drugs. Molecular BioSystems, 5(6), 603-608. [Link]
-
Ching, C. B., Zhang, J., Sui, J., & Chen, W. N. (2010). Proteomics profile of cellular response to chiral drugs: prospects for pharmaceutical applications. Proteomics, 10(4), 888-893. [Link]
-
Mezei, T., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine, 20(5), 336-350. [Link]
-
García-Cañaveras, J. C., et al. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 27(14), 4496. [Link]
-
Cydzik, M., Rudowska, M., Stefanowicz, P., & Szewczuk, Z. (2011). Derivatization of peptides as quaternary ammonium salts for sensitive detection by ESI-MS. Journal of Peptide Science, 17(6), 445-453. [Link]
-
Li, Y., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(46), 13815-13823. [Link]
Sources
- 1. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Pharmacokinetics and bioavailability of (S)-Carnitine Isobutylester, Chloride Salt
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of (S)-Carnitine Isobutylester, Chloride Salt
Executive Summary
This compound is a synthetic, short-chain ester of L-carnitine. As of the current body of scientific literature, specific pharmacokinetic and bioavailability studies dedicated to this particular molecule have not been published. This guide, therefore, provides a predictive analysis grounded in the extensive research available for L-carnitine and analogous short-chain acylcarnitines. We will first establish the foundational principles of the carnitine system's absorption, distribution, metabolism, and excretion (ADME). Based on these principles, we will then project the likely metabolic fate and pharmacokinetic profile of (S)-Carnitine Isobutylester. The central hypothesis is that the compound undergoes rapid hydrolysis by endogenous esterases, liberating L-carnitine and isobutyric acid. Consequently, its bioavailability will be largely dictated by the well-documented, saturable absorption mechanisms of L-carnitine. This guide also provides a comprehensive framework for designing and executing preclinical studies to empirically determine the pharmacokinetic parameters of this molecule, including detailed experimental and bioanalytical protocols.
The Carnitine Homeostatic System: A Foundation
To understand the pharmacokinetics of any carnitine ester, one must first appreciate the complex, tightly regulated system that manages the endogenous carnitine pool. This system maintains a balance through dietary absorption, de novo biosynthesis, and highly efficient renal reabsorption[1].
Biological Roles of L-Carnitine and its Esters
L-carnitine is a quasi-vitamin essential for cellular energy metabolism. Its most recognized function is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a process critical for energy production, particularly in high-demand tissues like skeletal and cardiac muscle[2]. This transport is facilitated by a series of enzymes, including Carnitine Palmitoyltransferase I and II (CPT I and CPT II), which esterify fatty acids to carnitine for transport and then release them within the mitochondria[2].
Beyond this primary role, the carnitine system is crucial for modulating the intracellular ratio of acyl-CoA to free Coenzyme A (CoA)[3]. By forming acylcarnitine esters, the system can buffer excess acyl groups, preventing their accumulation and freeing up CoA for other vital metabolic pathways, including the Krebs cycle[3]. The endogenous carnitine pool thus consists of free L-carnitine and a spectrum of short-, medium-, and long-chain acylcarnitines[1][4].
This compound: A Profile
This compound (CAS Number: 161886-61-9) is the isobutyl ester of the naturally occurring L-carnitine enantiomer[5]. As a short-chain acylcarnitine, it is structurally analogous to endogenous compounds like acetyl-L-carnitine and propionyl-L-carnitine. Its primary application to date has been as a chiral derivative in proteomics research and as a compound for organic synthesis[5][6]. Its potential as a therapeutic or supplementary agent hinges on its ability to deliver L-carnitine to the systemic circulation.
Core Pharmacokinetics of L-Carnitine and its Short-Chain Esters
The behavior of (S)-Carnitine Isobutylester in the body is best predicted by examining the established pharmacokinetics of its parent molecule, L-carnitine, and similar short-chain esters.
Absorption
The oral absorption of L-carnitine is a dual process involving both carrier-mediated active transport and passive diffusion[4][7]. This duality leads to a significant discrepancy in bioavailability between different sources:
-
Dietary L-Carnitine: When consumed in small amounts from food sources, bioavailability is high, ranging from 54% to 86%[2]. This is primarily handled by the high-affinity, low-capacity active transport system.
-
Supplemental L-Carnitine: When administered in large pharmacological doses (e.g., 1-6 grams), the active transporters become saturated, and absorption relies more on inefficient passive diffusion. This results in a much lower absolute bioavailability of 5% to 18%[4][7]. Oral bioavailability has been shown to be dose-dependent, decreasing from 16% for a 2g dose to 5% for a 6g dose, suggesting saturation of mucosal absorption[8].
For short-chain esters like acetyl-L-carnitine, it is believed they are partially hydrolyzed by esterases in the intestinal lumen or during absorption, with the resulting L-carnitine being absorbed via the same pathways[2].
Distribution
Once in the systemic circulation, L-carnitine and its short-chain esters exhibit low to negligible binding to plasma proteins[4][7]. The initial volume of distribution after intravenous administration is approximately 0.2-0.3 L/kg, which corresponds to the volume of extracellular fluid[4][7]. The body's carnitine is distributed across at least three distinct compartments, with skeletal and cardiac muscle representing the largest and slowest-equilibrating pool[4][7]. This extensive tissue uptake is facilitated by carrier-mediated transport, leading to high tissue-to-plasma concentration ratios[4].
Metabolism
The core L-carnitine molecule is not extensively metabolized. The primary metabolic process is the reversible transesterification between free L-carnitine and various acyl-CoAs, catalyzed by a family of carnitine acyltransferases[3][9]. This dynamic equilibrium allows the body to manage its energy substrate pools effectively. For an administered ester like (S)-Carnitine Isobutylester, the most significant metabolic event is expected to be hydrolysis.
Excretion
L-carnitine is eliminated from the body primarily through the kidneys[4][7]. Under normal physiological conditions, renal clearance is very low (1-3 mL/min) because 98-99% of the filtered carnitine is actively reabsorbed in the renal tubules[4]. This reabsorption process is also saturable, with a threshold concentration of about 40-60 µmol/L, which is close to normal endogenous plasma levels[4][7]. When plasma concentrations exceed this threshold, as they do after supplementation, renal clearance increases dramatically, and the excess carnitine is efficiently excreted in the urine[4].
Predicted Metabolic Fate of (S)-Carnitine Isobutylester
The central hypothesis for the metabolism of (S)-Carnitine Isobutylester is its rapid hydrolysis by non-specific esterases present in the intestinal lumen, intestinal wall, liver, and blood. This enzymatic action would cleave the ester bond, yielding two distinct molecules: L-carnitine and isobutyric acid.
-
L-Carnitine: The liberated L-carnitine would join the endogenous carnitine pool and be subject to the pharmacokinetic processes described in Section 2.
-
Isobutyric Acid: This is a naturally occurring short-chain fatty acid. It is an intermediate in the catabolism of the branched-chain amino acid valine[10]. As such, the body has established pathways to metabolize it, likely through its conversion to isobutyryl-CoA, which can eventually enter the Krebs cycle for energy production[10].
Caption: Predicted metabolic pathway of (S)-Carnitine Isobutylester.
Framework for a Preclinical Pharmacokinetic Study
To move from prediction to empirical data, a well-designed preclinical pharmacokinetic study is essential. The following framework outlines the key considerations and protocols.
Study Design and Rationale
The primary objective is to determine the fundamental pharmacokinetic parameters and absolute oral bioavailability of (S)-Carnitine Isobutylester.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a standard model for pharmacokinetic studies due to their well-characterized physiology and manageable size.
-
Groups:
-
Group 1 (IV): Intravenous bolus administration (e.g., 10 mg/kg) via the tail vein. This group is essential for determining clearance, volume of distribution, and serves as the reference for calculating oral bioavailability.
-
Group 2 (PO): Oral gavage administration (e.g., 100 mg/kg). The higher oral dose is chosen to ensure plasma concentrations are above the limit of quantification, anticipating low bioavailability.
-
-
Sampling: Serial blood samples (approx. 100-150 µL) are collected from the jugular or saphenous vein at pre-dose and various post-dose time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). A sparse sampling design may be used to minimize blood loss per animal. Plasma is harvested by centrifugation and stored at -80°C.
-
Analytes: Plasma samples should be analyzed for the parent compound ((S)-Carnitine Isobutylester) and free L-carnitine.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Step-by-Step Experimental Protocol
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast animals overnight (with free access to water) before dosing.
-
Dose Preparation: Prepare the dosing solutions. For IV, dissolve the compound in sterile saline. For PO, dissolve or suspend in a suitable vehicle like 0.5% carboxymethylcellulose.
-
Administration:
-
IV Group: Administer the calculated dose as a single bolus injection into the tail vein.
-
PO Group: Administer the calculated dose using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection.
-
Storage: Transfer the resulting plasma supernatant to clean tubes and store immediately at -80°C pending analysis.
Bioanalytical Methodology: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying carnitine and its esters in biological matrices due to its high sensitivity and specificity[11][12].
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing a stable-isotope labeled internal standard (e.g., d3-L-Carnitine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vial for injection.
-
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar compounds like carnitine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is typically used.
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and internal standard to ensure specificity and accurate quantification. For example, for L-carnitine, a common transition is m/z 162 -> 103. A specific transition for the intact isobutylester would need to be determined during method development.
-
Data Analysis and Predicted Outcomes
Pharmacokinetic Data Tables
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). Below is a summary of typical parameters for L-carnitine and a template for the predicted results of the proposed study.
Table 1: Published Pharmacokinetic Parameters of L-Carnitine in Humans
| Parameter | L-Carnitine (2g Oral Dose) | Acetyl-L-Carnitine | Propionyl-L-Carnitine | Reference(s) |
|---|---|---|---|---|
| Cmax (µmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 | 5.08 ± 3.08 | [13] |
| Tmax (h) | 3.4 ± 0.46 | ~3-4 | ~3-4 | [13] |
| t½ (h) | 60.3 ± 15.0 | 35.9 ± 28.9 | 25.7 ± 30.3 | [13] |
| Bioavailability (F) | 5-18% | Not specified, but thought to be higher than L-carnitine | Not specified |[2][4][8] |
Table 2: Template for Presenting Preclinical Pharmacokinetic Results for (S)-Carnitine Isobutylester
| Parameter | IV Administration (10 mg/kg) | PO Administration (100 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | N/A | To be determined |
| Tmax (h) | N/A | To be determined |
| AUC₀-t (ng·h/mL) | To be determined | To be determined |
| AUC₀-∞ (ng·h/mL) | To be determined | To be determined |
| t½ (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | N/A |
| Vd (L/kg) | To be determined | N/A |
| F (%) | N/A | Predicted to be low (<20%) |
Predicted Bioavailability and Profile
Based on the existing data for supplemental L-carnitine, the oral bioavailability of L-carnitine derived from (S)-Carnitine Isobutylester is predicted to be low, likely in the 5-20% range . This is because even if the ester is efficiently hydrolyzed, the subsequent absorption of the liberated L-carnitine will be limited by the saturation of the active transport mechanisms[4][8]. The plasma concentration-time profile of the intact ester is expected to be transient, with a very short half-life due to rapid hydrolysis. The predominant analyte observed in plasma following oral administration will likely be free L-carnitine, with a Tmax of approximately 3-4 hours, mirroring that of direct L-carnitine supplementation[13].
Conclusion and Future Directions
While lacking direct empirical data, a robust, science-based prediction of the pharmacokinetic profile of this compound can be formulated. It is expected to act as a pro-drug, being rapidly hydrolyzed to deliver L-carnitine and isobutyric acid. Its pharmacokinetic profile will largely be defined by the absorption and disposition of L-carnitine, with an anticipated low oral bioavailability characteristic of high-dose carnitine supplements.
Future research must focus on the experimental validation of this predictive model. Key research questions include:
-
What is the precise rate and extent of pre-systemic and systemic hydrolysis?
-
Which specific esterase families are primarily responsible for its metabolism?
-
Does any amount of the intact ester reach the systemic circulation and distribute to tissues?
-
How does its oral bioavailability compare directly with an equimolar dose of L-carnitine?
Answering these questions through rigorous preclinical studies, such as the one outlined in this guide, is the critical next step in understanding the potential of (S)-Carnitine Isobutylester as a delivery vehicle for L-carnitine.
References
-
Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical Pharmacokinetics, 42(11), 941-967. [Link]
-
Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. Journal of Clinical Pharmacology, 52(9), 941-958. [Link]
-
Segre, G., Bianchi, E., Corsi, M., D'Iddio, S., Ghirardi, O., & Maccari, F. (1988). Plasma and urine pharmacokinetics of free and of short-chain carnitine after administration of carnitine in man. Arzneimittel-Forschung, 38(12), 1830-1834. [Link]
-
Ciappellano, S., & Cioffi, F. (2014). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current pharmaceutical design, 20(39), 6066–6082. [Link]
-
Johnson, D. W. (2010). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical chemistry, 82(21), 9037–9044. [Link]
-
Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). Role of carnitine esters in brain neuropathology. Annals of the New York Academy of Sciences, 1204, 147–154. [Link]
-
Sangsefidi, Z. S., Salehi-Abar, P., Zarei, M., & Vahdat, S. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Metabolites, 10(6), 232. [Link]
-
Ringseis, R., Keller, J., & Eder, K. (2012). Effect of lifelong carnitine supplementation on plasma and tissue carnitine status, hepatic lipid metabolism and stress signalling pathways and skeletal muscle transcriptome in mice at advanced age. British Journal of Nutrition, 108(4), 625-636. [Link]
-
Johnson, D. W. (2010). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate. [Link]
-
El-Kadi, A. O., El-Gowelli, H. M., & El-Sherbeni, M. B. (2023). Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity. Pharmaceutics, 15(7), 1878. [Link]
-
Harper, P., Elwin, C. E., & Cederblad, G. (1988). Pharmacokinetics of bolus intravenous and oral doses of L-carnitine in healthy subjects. European journal of clinical pharmacology, 35(6), 631–638. [Link]
-
Dąbrowska, M., & Starek, M. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of pharmaceutical and biomedical analysis, 96, 121–135. [Link]
-
Linus Pauling Institute. (2019). L-Carnitine. Oregon State University. [Link]
-
Dąbrowska, M., & Starek, M. (2022). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Dąbrowska, M., & Starek, M. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. ResearchGate. [Link]
-
Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-Carnitine. ResearchGate. [Link]
-
O'Donnell, J., Miller, M., & St. Germain, D. (2015). Relative bioavailability of carnitine supplementation in premature neonates. JPEN. Journal of parenteral and enteral nutrition, 39(6), 699–705. [Link]
-
Rebouche, C. J. (2004). Kinetics, Pharmacokinetics, and Regulation of l-Carnitine and Acetyl-l-carnitine Metabolism. SciSpace. [Link]
-
Kopec, A. K., & Fritz, K. (2022). Metabolic pathways of acylcarnitine synthesis. ChemRxiv. [Link]
-
Schless, S. T., Witt, L., & Oswald, S. (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. Frontiers in Pharmacology, 12, 656360. [Link]
-
AHH Chemical Co., Ltd. (n.d.). (R)-Carnitine Chloride Isobutylester. [Link]
-
Cao, Y., Qu, H., & Li, J. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. ResearchGate. [Link]
Sources
- 1. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of bolus intravenous and oral doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
(S)-Carnitine Isobutylester, Chloride Salt literature review and background
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Carnitine Isobutylester, Chloride Salt is a chiral carnitine derivative with emerging applications in biomedical research, particularly in the fields of proteomics and metabolomics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the biological significance of short-chain acylcarnitines, contextualizing the potential applications of this specific ester in drug development and as a research tool. This document is intended to serve as a foundational resource for scientists engaged in metabolic studies and the development of novel therapeutic agents.
Introduction: The Significance of Carnitine and its Esters
L-carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a crucial step for their subsequent β-oxidation and energy production.[1] The carnitine shuttle system is fundamental to tissues with high energy demands, such as skeletal and cardiac muscle.
Carnitine and its acylated derivatives, known as acylcarnitines, are pivotal in modulating the intracellular ratio of acyl-CoA to free CoA. This regulation influences numerous metabolic pathways, including the Krebs cycle, gluconeogenesis, and the urea cycle.[1] Consequently, the profile of acylcarnitines in biological fluids can serve as a valuable biomarker for inherited and acquired metabolic disorders.[2]
This compound, as a short-chain acylcarnitine, is of particular interest for studying cellular metabolism and for its potential as a synthetic building block in drug discovery. Its structure lends itself to applications where the targeted delivery or modification of carnitine or isobutyrate moieties is desired.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 161886-61-9 | [3] |
| Molecular Formula | C₁₁H₂₄ClNO₃ | [3] |
| Molecular Weight | 253.77 g/mol | [3] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water and methanol. | [4] |
| Storage | Store at -20°C for long-term stability. | [4] |
Synthesis of this compound
Reaction Principle
The synthesis involves the direct esterification of the hydroxyl group of L-carnitine with isobutyryl chloride. The reaction is typically carried out in a strong acid, such as trifluoroacetic acid, which acts as both a solvent and a catalyst.
Experimental Protocol
-
Dissolution: Dissolve L-carnitine in trifluoroacetic acid in a clean, dry reaction vessel.
-
Acylation: Cool the solution in an ice bath and slowly add isobutyryl chloride dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to approximately 45°C for several hours to drive the reaction to completion.
-
Precipitation and Filtration: After cooling, add acetone to the reaction mixture to precipitate any unreacted L-carnitine. Filter the mixture to remove the solid.
-
Product Isolation: Add anhydrous ethyl ether to the filtrate to precipitate the this compound.
-
Purification: Collect the precipitate by filtration and wash with cold ethyl ether to remove any residual impurities. Dry the product under vacuum.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
The definitive identification and purity assessment of this compound necessitates the use of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of carnitine esters. While specific spectral data for this compound is not publicly available, the expected chemical shifts and coupling constants can be predicted based on the known spectra of L-carnitine and isobutyrate-containing compounds.[6][7]
-
¹H NMR: Key signals would include the characteristic trimethylammonium protons as a singlet, multiplets for the diastereotopic protons of the carnitine backbone, and signals corresponding to the isobutyl group (a doublet for the methyl protons and a multiplet for the methine proton).
-
¹³C NMR: The spectrum would show distinct resonances for the quaternary ammonium carbons, the carbonyl carbon of the ester, and the carbons of the carnitine and isobutyl moieties.[7]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the analytical method of choice for the sensitive and specific detection and quantification of acylcarnitines in complex biological matrices.[8]
-
Fragmentation Pattern: Under collision-induced dissociation, acylcarnitines typically yield a characteristic product ion at m/z 85, corresponding to the C₄H₉NO⁺ fragment of the carnitine core.[9] For (S)-Carnitine Isobutylester, the precursor ion would be at m/z 232.15.[9]
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is a generalized procedure for the analysis of short-chain acylcarnitines and can be adapted for the target compound.
-
Sample Preparation (from biological matrix):
-
To a plasma or tissue homogenate sample, add an internal standard (e.g., deuterated (S)-Carnitine Isobutylester).
-
Precipitate proteins with a cold organic solvent such as acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization (optional but recommended for improved chromatographic performance):
-
Reconstitute the dried extract in a solution of acetyl chloride in n-butanol and heat to convert the acylcarnitines to their butyl esters.[8]
-
Evaporate the derivatization reagent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 or a HILIC column.
-
Elute the analytes using a gradient of water and acetonitrile containing a small percentage of formic acid to improve ionization.
-
Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transition for (S)-Carnitine Isobutylester and its internal standard.
-
Analytical Workflow Diagram
Caption: A typical workflow for the quantitative analysis of acylcarnitines by LC-MS/MS.
Applications in Research and Drug Development
Proteomics and Metabolomics Research
While direct evidence for the use of this compound in proteomics is limited, its structural similarity to endogenous metabolites makes it a valuable tool in metabolomics. Isotopically labeled versions of this compound can serve as internal standards for the accurate quantification of isobutyrylcarnitine and other short-chain acylcarnitines in biological samples.[10][11] The use of stable isotope-labeled standards is crucial for correcting for matrix effects and variations in instrument response in mass spectrometry-based analyses.[12][13]
The profiling of acylcarnitines is a key diagnostic tool for inborn errors of metabolism, such as isobutyric aciduria, where elevated levels of isobutyrylcarnitine are observed.[3][14]
Drug Development
The carnitine molecule is a versatile scaffold in drug design. Esterification of the hydroxyl group or the carboxylic acid can be used to create prodrugs with altered pharmacokinetic properties. For example, the lipophilicity of a drug can be increased to enhance its absorption and distribution.[15][16] this compound can be considered a lead compound or a building block for the synthesis of more complex molecules with potential therapeutic activities.
The biological effects of short-chain acylcarnitines themselves are an active area of research. They have been implicated in the regulation of insulin sensitivity and may play a role in the pathophysiology of metabolic diseases.[17]
Biological Context and Considerations
Metabolism and Pharmacokinetics
The pharmacokinetics of exogenous short-chain acylcarnitines have not been extensively studied. It is anticipated that this compound would be at least partially hydrolyzed to L-carnitine and isobutyric acid by esterases in the intestine, liver, and blood.[18] The bioavailability of supplemental L-carnitine and its esters is generally lower than that of dietary carnitine.[18][19]
Potential Biological Activities
-
Metabolic Modulation: As a precursor to L-carnitine, supplementation with this compound could potentially increase intracellular carnitine levels, thereby supporting fatty acid oxidation.
-
Cellular Signaling: Isobutyrate, the hydrolysis product, is a short-chain fatty acid that may have its own biological effects.
Safety and Toxicology
L-carnitine is generally considered safe and well-tolerated.[20] The safety profile of this compound has not been specifically evaluated. At high doses, potential side effects could be related to the pharmacological effects of both carnitine and isobutyrate.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of metabolism and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its analysis is well-supported by established LC-MS/MS methodologies for acylcarnitines. While further research is needed to fully elucidate its specific applications in proteomics and its pharmacokinetic and pharmacodynamic properties, this guide provides a solid foundation for its use as a research tool and a starting point for the development of novel therapeutic agents.
References
- Cervenka, J., & Osmundsen, H. (1982). Synthesis of unsaturated carnitine esters with N-acyl imidazoles. Journal of Lipid Research, 23(8), 1243–1246.
- Cervenka, J., & Osmundsen, H. (1982). Synthesis of unsaturated carnitine esters with N-acyl imidazoles.
- L-carnitine esters as "soft", broad-spectrum antimicrobial amphiphiles. PubMed.
- Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. PubMed.
- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. NIH.
- compound parent mass m/z of observed major fragment ions (decreasing intensity order) carnitine 162.11 60.08, 103.04 butyryl or - Cloudfront.net.
- L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI.
- Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes.
- Preparation of Calibration and Internal Standard Solutions A. Preparation of Individual Acylcarnitine Stock Solutions. Metabolomics Workbench.
- Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. PMC - NIH.
- Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. PubMed.
- CARNITINE, ESTERS - Immune System - Lab Results explained.
- Preparation of isobutyryl carnitine. PrepChem.com.
- Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736).
- Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central.
- LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis. PubMed.
- Phase I clinical studies of S-1108: safety and pharmacokinetics in a multiple-administration study with special emphasis on the influence on carnitine body stores. PubMed.
- Transfer and metabolism of carnitine and carnitine esters in the in vitro perfused human placenta. PubMed.
- Pharmacokinetics of L-carnitine. PubMed.
- Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. PubMed.
- In vitro effects of L-carnitine on coronary artery bypass grafts. PMC - NIH.
- Carnitine and Acylcarnitine Analysis Service.
- Carnitine and Acylcarnitines Pharmacokinetic, Pharmacological and Clinical Aspects.
- Butyryl-L-carnitine (chloride). Cayman Chemical.
- Metabolic Pathways of Acylcarnitine Synthesis. biomed.cas.cz.
- LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
- Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry.
- INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
- Carnitine/Acylcarnitine Standards for Mass Spectrometry.
- Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetyl
- Rare Disorders of Metabolism with Elevated Butyryl- and Isobutyryl-Carnitine Detected by Tandem Mass Spectrometry Newborn Screening.
- Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chrom
- Stable Isotope Labeling in Omics Research: Techniques and Applic
- Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. NIH.
- Isobutyrylcarnitine | C11H21NO4 | CID 168379. PubChem - NIH.
- substituted-3,4- dihydroisocoumarin-4- carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Preprints.org.
- (PDF) Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75.
- DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE.
- (PDF) Synthesis of Carnitine Benzyl Esters as Prodrugs.
- Do carnitine and extra trace elements change stability of paediatric parenteral nutrition admixtures?. PubMed.
- US6342034B1 - Process for the preparation of L-carnitine.
- US5473104A - Process for the preparation of L-carnitine.
- Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed.
- long-term stability and storage of Acetyl-L-Carnitine for research. Benchchem.
- Butyryl-L-carnitine-d3 chloride | Stable Isotope. MedchemExpress.com.
Sources
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 5. prepchem.com [prepchem.com]
- 6. Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. isotope.com [isotope.com]
- 11. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 14. Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-carnitine esters as "soft", broad-spectrum antimicrobial amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CARNITINE, ESTERS - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 18. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase I clinical studies of S-1108: safety and pharmacokinetics in a multiple-administration study with special emphasis on the influence on carnitine body stores - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The Discovery and History of Carnitine Esters in Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the pivotal discoveries and evolving scientific understanding of carnitine and its esters. From its initial identification as an obscure muscle constituent to its central, well-established role in cellular bioenergetics, this document traces the scientific journey that has illuminated the indispensable functions of these molecules.
Part 1: The Initial Discovery - From "Vitamin BT" to a Metabolic Key
The story of carnitine began in 1905 when Russian scientists Gulewitsch and Krimberg first isolated a novel nitrogenous substance from meat extracts.[1][2] They named it "carnitine," derived from the Latin carnis, meaning flesh.[1] For nearly half a century, its biological significance remained an enigma. A critical breakthrough came in the late 1940s from an unlikely source: the mealworm, Tenebrio molitor. G.S. Fraenkel discovered a factor essential for the mealworm's growth, which he termed "vitamin BT" (the 'T' for Tenebrio). By 1952, this mysterious growth factor was unequivocally identified as L-carnitine, transforming its status from a simple muscle component to a compound with a vital physiological function.
This discovery spurred further investigation into its role in vertebrates. In the mid-1950s, the seminal work of Irving B. Fritz provided the first concrete evidence of its function. Fritz demonstrated that the addition of carnitine markedly stimulated the oxidation of long-chain fatty acids in mitochondria, the powerhouses of the cell.[3][4][5][6] This foundational observation led to the elucidation of one of the most elegant transport systems in biochemistry: the carnitine shuttle.
Part 2: Elucidating the Carnitine Shuttle - A Gateway to Mitochondrial Bioenergetics
Fritz's work revealed a fundamental challenge in cellular metabolism: the inner mitochondrial membrane is impermeable to long-chain fatty acids, which are activated to their coenzyme A (CoA) esters in the cytosol. Carnitine was the key to overcoming this barrier. The "carnitine shuttle" is a sophisticated, multi-step process that ferries these fatty acids into the mitochondrial matrix for β-oxidation. This process is orchestrated by a trio of specialized proteins.
Core Components of the Carnitine Shuttle:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the first committed step. It transfers the long-chain acyl group from acyl-CoA to the hydroxyl group of carnitine, forming an acylcarnitine ester and releasing free CoA.[7][8] This step is the primary site of regulation for fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This carrier protein, embedded in the inner mitochondrial membrane, acts as an antiporter. It facilitates the transport of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in a direct 1:1 exchange for a molecule of free carnitine, which moves out.[8][9]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 performs the reverse reaction of CPT1. It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating the acyl-CoA within the matrix, where it can now enter the β-oxidation pathway.[7][8][10] This step also releases the free carnitine molecule that is then shuttled back out by CACT.
Caption: Diagram of the carnitine shuttle pathway across mitochondrial membranes.
Part 3: The Expanding World of Carnitine Esters and Analytical Revolutions
For years, research focused primarily on long-chain acylcarnitines. However, it became apparent that carnitine's role was far broader. It acts as a crucial buffer for the mitochondrial acyl-CoA pool. The enzyme carnitine O-acetyltransferase (CrAT) , discovered in 1955, catalyzes the reversible transfer of short-chain acyl groups, most notably acetyl groups, between CoA and carnitine.[11][12] This allows the cell to export excess acetyl groups from the mitochondria as acetylcarnitine, maintaining a healthy ratio of free CoA to acetyl-CoA, which is essential for the continued operation of the TCA cycle and other metabolic pathways.[11][13]
The true diversity of carnitine esters was unveiled by a technological revolution in the 1990s: tandem mass spectrometry (MS/MS) .[14][15] This powerful analytical technique allowed for the rapid, sensitive, and specific detection of a whole spectrum of acylcarnitines from a single dried blood spot.[16][17] This "acylcarnitine profile" became a cornerstone of newborn screening programs, enabling the diagnosis of dozens of inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias, by detecting the specific acylcarnitine species that accumulate due to an enzymatic block.[18][19]
A Timeline of Key Historical Developments
| Year(s) | Discovery / Development | Key Scientist(s) / Field | Significance |
| 1905 | Isolation of carnitine from muscle extract. | Gulewitsch & Krimberg | First identification of the molecule.[1][2] |
| 1948-1952 | Identification of "vitamin BT" in Tenebrio molitor as L-carnitine. | G.S. Fraenkel | Established a vital biological function for carnitine. |
| 1955-1963 | Carnitine shown to stimulate fatty acid oxidation; shuttle proposed. | Irving B. Fritz | Elucidated the fundamental role of carnitine in energy metabolism.[2] |
| 1973-1975 | Discovery of CPT and CACT deficiencies in patients. | Clinical Researchers | Linked defects in the carnitine system to human disease. |
| 1990 | Introduction of tandem mass spectrometry for acylcarnitine profiling. | Millington, Roe, et al. | Revolutionized the diagnosis of inborn errors of metabolism.[16][17] |
Part 4: Evolution of Experimental Protocols
The methodologies for studying carnitine esters have evolved dramatically, reflecting broader advances in analytical chemistry.
Experimental Protocol 1: Early Isolation of Carnitine (Conceptual)
Early biochemical research relied on classical purification techniques to isolate compounds from complex biological mixtures.
Methodology:
-
Homogenization & Extraction: Large quantities of muscle tissue were homogenized and repeatedly extracted with a hot, polar solvent like ethanol to solubilize small molecules.
-
Protein & Lipid Removal: The extract was treated to precipitate proteins and lipids, which were then removed by centrifugation or filtration.
-
Ion-Exchange Chromatography: The clarified extract was passed through a cation-exchange resin column. Carnitine, being a quaternary amine with a positive charge, would bind to the resin.
-
Elution: The column was washed to remove unbound contaminants. Carnitine was then eluted by increasing the salt concentration or changing the pH of the buffer.
-
Crystallization: The eluted fractions containing carnitine were pooled, concentrated under vacuum, and carnitine was induced to crystallize, often as a hydrochloride salt, for final purification.
Causality Behind Choices: This multi-step process was necessary to systematically remove the vast excess of other cellular components. It exploited carnitine's physicochemical properties—its solubility, charge, and ability to form crystals—to achieve purification. This was a labor-intensive process requiring large amounts of starting material, a stark contrast to modern methods.
Experimental Protocol 2: Modern Acylcarnitine Profiling by Tandem Mass Spectrometry
Today's analysis is a high-throughput, highly sensitive process used for diagnostics and research.
Methodology:
-
Sample Collection: A single spot of whole blood is collected on a filter paper card (e.g., a "Guthrie" card) and allowed to dry.[17]
-
Sample Preparation:
-
A small disc (e.g., 3 mm) is punched from the dried blood spot into a microtiter plate well.
-
An extraction solution is added. This solution is typically methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).[19]
-
The plate is agitated for 20-30 minutes to ensure complete extraction of acylcarnitines into the solvent.
-
-
Derivatization: The extracted acylcarnitines are often converted to their butyl esters by adding acidified butanol and heating. This step improves their ionization efficiency and fragmentation patterns in the mass spectrometer.[20]
-
Analysis by ESI-MS/MS:
-
The derivatized extract is transferred to a new plate and introduced into an electrospray ionization (ESI) tandem mass spectrometer.
-
The instrument is operated in precursor ion scan mode . It is programmed to specifically detect all parent (precursor) ions that, upon fragmentation, produce a common daughter ion characteristic of the derivatized carnitine core (m/z 99).[17][19]
-
-
Quantification & Interpretation:
-
A spectrum of all acylcarnitine butyl esters present in the sample is generated.
-
The concentration of each acylcarnitine is calculated by comparing the signal intensity of the endogenous analyte to the signal intensity of its corresponding stable isotope-labeled internal standard.[19]
-
The resulting profile is examined for abnormal elevations of specific acylcarnitines or patterns that are diagnostic for a particular metabolic disorder.
-
Self-Validating System: The inclusion of stable isotope-labeled internal standards for each analyte class is critical. These standards behave identically to the endogenous analytes during extraction, derivatization, and ionization, but are distinguished by their mass. This allows for precise quantification by correcting for any sample loss or variation in instrument response, making the protocol highly robust and trustworthy.
Caption: Workflow for acylcarnitine analysis using tandem mass spectrometry.
Part 5: Conclusion and Future Outlook
The history of carnitine ester research is a compelling narrative of scientific progress, from basic biochemical discovery to life-saving clinical diagnostics. The elucidation of the carnitine shuttle provided a fundamental understanding of fatty acid metabolism, while the advent of tandem mass spectrometry opened a new window into the complexities of metabolic regulation and disease. For professionals in drug development, the enzymes of the carnitine shuttle, particularly CPT1, remain attractive targets for therapeutic intervention in metabolic diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The continued application of advanced metabolomics will undoubtedly uncover even more nuanced roles for carnitine esters, promising further insights and novel therapeutic strategies for decades to come.
References
-
Gentil, P. (2007). New insights concerning the role of carnitine in the regulation of fuel metabolism in skeletal muscle. The Journal of Physiology. [Link]
-
Lohmann Information. (n.d.). THE PHYSIOLOGICAL ROLE OF L-CARNITINE. Lohmann Information. [Link]
-
M-CSA. (n.d.). Carnitine O-acetyltransferase. Mechanism and Catalytic Site Atlas. [Link]
-
Fritz, I. B. (1959). Action of carnitine on long chain fatty acid oxidation by liver. American Journal of Physiology-Legacy Content, 197(2), 297-304. [Link]
-
Santra, S., & Hendriksz, C. (2010). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. Archives of Disease in Childhood - Education and Practice Edition, 95(5), 151-156. [Link]
-
Fritz, I. B. (1959). Action of carnitine on long chain fatty acid oxidation by liver. American Journal of Physiology, 197(2), 297-304. [Link]
-
Natile, M., et al. (2025). Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function. Biomolecules, 15(2), 216. [Link]
-
Scholte, H. R. (2003). Carnitine. Molecule of the Month. [Link]
-
Natile, M., et al. (2025). Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function. MDPI. [Link]
-
Nicklaus Children's Hospital. (2020). Acylcarnitine Profile. [Link]
-
Gloucestershire Hospitals NHS Foundation Trust. (2023). Acylcarnitines. [Link]
-
Santra, S., & Hendriksz, C. (2010). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Carnitine shuttle – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Carnitine. [Link]
-
MoMo Official. (2020, March 25). The Carnitine Shuttle | Cytosol-Mitochondrial Fatty Acid Transport [Video]. YouTube. [Link]
-
Fritz, I. B. (1959). Action of carnitine on long chain fatty acid oxidation by liver. PubMed. [Link]
-
OMMBID. (n.d.). Disorders of the Mitochondrial Carnitine Shuttle. McGraw Hill Medical. [Link]
-
Fritz, I. B., & McEwen, B. (1959). Effects of carnitine on fatty-acid oxidation by muscle. Science, 129(3345), 334-335. [Link]
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 13(3), 321-324. [Link]
-
Chace, D. H. (2024). How mass spectrometry revolutionized newborn screening. Clinica Chimica Acta, 553, 117726. [Link]
-
Van Hove, J. L., et al. (2000). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.7. [Link]
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. ResearchGate. [Link]
Sources
- 1. paulogentil.com [paulogentil.com]
- 2. lohmann-information.de [lohmann-information.de]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Action of carnitine on long chain fatty acid oxidation by liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of carnitine on fatty-acid oxidation by muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine - Wikipedia [en.wikipedia.org]
- 8. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. ep.bmj.com [ep.bmj.com]
- 15. How mass spectrometry revolutionized newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acylcarnitines [gloshospitals.nhs.uk]
- 19. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of (S)-Carnitine Isobutylester, Chloride Salt
Introduction
(S)-Carnitine Isobutylester, Chloride Salt is a chiral carnitine derivative.[1][2] Carnitine and its esters, known as acylcarnitines, are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3] The stereochemistry of carnitine is critical, with only the L-enantiomer (S-configuration) being biologically active.[3] Consequently, the accurate and precise quantification of specific carnitine esters like (S)-Carnitine Isobutylester is essential in various research and development settings, including proteomics research and drug development.[1][2]
This document provides detailed analytical methods for the quantification of this compound, with a primary focus on a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented. The protocols are designed to be robust and adhere to the principles of method validation, ensuring data integrity and reliability.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₁H₂₄NO₃·Cl[1]
-
Molecular Weight: 253.77 g/mol [1]
-
Synonyms: (S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-1-butanaminium Chloride, (L)-Carnitine Isobutylester, Chloride Salt[1][2]
Primary Analytical Method: Chiral LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of acylcarnitines due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[6][7][8] For a chiral compound like (S)-Carnitine Isobutylester, employing a chiral stationary phase is crucial for separating it from its (R)-enantiomer.
Rationale for Method Selection
The quaternary ammonium structure of carnitine esters makes them amenable to positive ion electrospray ionization (ESI), leading to excellent sensitivity. The fragmentation patterns in MS/MS provide a high degree of specificity, allowing for accurate quantification even in complex biological matrices. The use of a chiral column ensures the enantiomeric purity of the quantified analyte.
Experimental Workflow
Caption: Workflow for the quantification of (S)-Carnitine Isobutylester by LC-MS/MS.
Protocol: Chiral LC-MS/MS Quantification
1. Materials and Reagents
-
This compound reference standard
-
(R)-Carnitine Isobutylester, Chloride Salt (for specificity testing)
-
Stable isotope-labeled internal standard (e.g., d3-(S)-Carnitine Isobutylester, Chloride Salt)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of the stable isotope-labeled internal standard in the same solvent.
-
Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range. For biological matrices, a solid-phase extraction (SPE) using a strong cation-exchange resin is recommended to isolate the analyte and remove interfering substances.[9][10] Spike all standards and samples with the internal standard solution.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides high resolution and fast analysis times. |
| Column | Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, or similar) | Essential for the separation of (S) and (R) enantiomers.[11] |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for ESI+ and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic modifier for eluting the analyte from the reversed-phase column. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. | Optimizes separation and peak shape. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical UHPLC columns. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive MS detection. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Enables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Carnitine esters are quaternary amines that readily form positive ions. |
| MRM Transitions | Precursor Ion (Q1): [M]+ of (S)-Carnitine Isobutylester. Product Ion (Q3): Characteristic fragment ion (e.g., m/z 85). | The specific precursor-to-product ion transition provides high selectivity. The exact m/z values need to be determined by direct infusion of the reference standard. |
| Internal Standard MRM | Precursor Ion (Q1): [M]+ of the labeled IS. Product Ion (Q3): Corresponding fragment ion. | Used for accurate quantification by correcting for matrix effects and variations in instrument response. |
4. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer. This is achieved by demonstrating baseline separation of (S)- and (R)-Carnitine Isobutylester.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments at different concentration levels. Recoveries between 93.0% and 110% are generally acceptable.[11]
-
Precision: The degree of scatter between a series of measurements. Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. A relative standard deviation (RSD) of <15% is typically required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 85-115% | 95.2 - 103.5% |
| Precision (RSD) | ≤ 15% | < 10% |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| LOQ | S/N ≥ 10 | 1.5 ng/mL |
Alternative Method: HPLC-UV with Pre-Column Derivatization
For laboratories without access to LC-MS/MS, an HPLC-UV method can be employed. Since carnitine and its esters lack a strong chromophore, pre-column derivatization is necessary to enhance UV detection.[12] Chiral derivatization can also be used for enantiomeric separation on a standard reversed-phase column.[13]
Derivatization Strategy
A common approach is to derivatize the hydroxyl group of the carnitine ester with a UV-active agent. Alternatively, a chiral derivatizing agent can be used to create diastereomers that can be separated on a non-chiral column.[13]
Caption: Workflow for HPLC-UV analysis with chiral derivatization.
Protocol: HPLC-UV with Chiral Derivatization
1. Derivatization Reagent
-
L-alanine-β-naphthylamide can be used as a chiral derivatization reagent.[13]
2. Derivatization Procedure
-
To an aliquot of the sample or standard solution, add the derivatizing reagent and a coupling agent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes).[13]
-
Quench the reaction if necessary and dilute the mixture for HPLC analysis.
3. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the absorbance maximum of the chosen derivatizing agent)[13] |
| Injection Volume | 20 µL |
4. Method Validation The validation parameters are the same as for the LC-MS/MS method. The detection limit for this method is expected to be higher (less sensitive) than the LC-MS/MS method.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study and the available instrumentation. The LC-MS/MS method offers superior sensitivity and specificity and is the recommended approach for trace-level quantification in complex matrices. The HPLC-UV method with derivatization provides a viable alternative for quality control and routine analysis where high sensitivity is not a primary concern. In all cases, a thorough method validation is imperative to ensure the generation of reliable and accurate data.
References
- Chiral Separation and Determination of Carnitine Enantiomers in Infant Formula by Ultra-Performance Convergence Chromatography. Chinese Journal of Chromatography.
-
Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry. Available at: [Link]
-
Development of a CE-MS 2 method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas. CABI Digital Library. Available at: [Link]
-
Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC−MS/MS and Quantitative. ACS Publications. Available at: [Link]
-
Chiral Recognition of Carnitine Enantiomers Using Graphene Oxide-Modified Cadmium Telluride Quantum Dots. MDPI. Available at: [Link]
-
Mass Spectrometric Analysis of L-carnitine and its Esters. Bevital. Available at: [Link]
-
Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization. Scite.ai. Available at: [Link]
-
Mass Spectrometric Analysis of L-carnitine and Its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. Available at: [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Bevital. Available at: [Link]
-
Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. PubMed. Available at: [Link]
-
Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. PubMed. Available at: [Link]
-
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. PubMed Central. Available at: [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PubMed Central. Available at: [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. Available at: [Link]
-
Mass Spectrometric Analysis of L-carnitine and Its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed. Available at: [Link]
-
(R)-Carnitine Chloride Isobutylester. Pharmaffiliates. Available at: [Link]
-
Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. PubMed. Available at: [Link]
-
Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. Mediterranean Journal of Chemistry. Available at: [Link]
-
Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. Available at: [Link]
-
(PDF) Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. ResearchGate. Available at: [Link]
-
Analysis of L-Carnitine in Supplements and Energy Drinks. GL Sciences. Available at: [Link]
-
Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. Available at: [Link]
-
Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. PubMed Central. Available at: [Link]
-
Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization. Foods. Available at: [Link]
-
HPLC Methods for analysis of L-Carnitine. HELIX Chromatography. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
- 5. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT CAS#: 161886-61-9 [chemicalbook.com]
- 6. bevital.no [bevital.no]
- 7. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separation and Determination of Carnitine Enantiomers in Infant Formula by Ultra-Performance Convergence Chromatography [qikan.cmes.org]
- 12. Food Science of Animal Resources [kosfaj.org]
- 13. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (S)-Carnitine Isobutylester, Chloride Salt in Chiral Synthesis: A Guide for Researchers
Introduction: Unlocking Chiral Complexity with a Bio-inspired Building Block
In the landscape of modern organic synthesis, the efficient construction of enantiomerically pure molecules is a paramount objective, particularly in the realms of pharmaceutical and materials science. The "chiral pool," a collection of readily available, enantiopure natural products, serves as a foundational source of stereochemical information for the synthesis of complex targets. Within this pool, L-carnitine and its derivatives stand out due to their biocompatibility and versatile chemical functionality. This guide delves into the strategic application of a specific, yet underutilized, derivative: (S)-Carnitine Isobutylester, Chloride Salt . We will explore its role not merely as a chiral molecule, but as a strategic precursor for the synthesis of high-value chiral building blocks, specifically focusing on its conversion to (S)-β-hydroxy-γ-butyrolactone, a versatile synthon in its own right.[1][2]
This compound, with its defined stereocenter, quaternary ammonium salt, and ester functionality, presents a unique set of chemical handles that can be exploited in organic synthesis. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its application, underpinned by detailed protocols and a mechanistic rationale for its use.
Core Application: A Gateway to Chiral γ-Butyrolactones
A significant and practical application of this compound lies in its transformation into chiral γ-butyrolactones.[3] This conversion leverages the inherent stereochemistry of the carnitine backbone to produce enantiomerically enriched lactones, which are pivotal intermediates in the synthesis of a variety of biologically active molecules. The quaternary ammonium group, often perceived as a challenge in synthetic manipulations, is ingeniously utilized here as an excellent leaving group in an intramolecular nucleophilic substitution.
Mechanistic Rationale: The Intramolecular Cyclization Cascade
The transformation of this compound to (S)-β-hydroxy-γ-butyrolactone proceeds via an intramolecular nucleophilic displacement. The process is initiated by the activation of the hydroxyl group, followed by an intramolecular attack by the carboxylate moiety. The trimethylamine group, being a positively charged, good leaving group, is displaced, leading to the formation of the five-membered lactone ring. The isobutyl ester is subsequently hydrolyzed under the reaction conditions or in a separate workup step to yield the final product. This stereospecific reaction ensures that the chirality of the starting material is transferred to the product with high fidelity.
Figure 1: Conceptual workflow for the conversion of this compound to (S)-β-hydroxy-γ-butyrolactone.
Experimental Protocols: From Chiral Precursor to Valuable Synthon
The following protocols provide a detailed, step-by-step methodology for the synthesis of (S)-β-hydroxy-γ-butyrolactone from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Protocol 1: Two-Step Synthesis of (S)-β-hydroxy-γ-butyrolactone
This protocol involves the activation of the hydroxyl group followed by base-induced cyclization.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 161886-61-9 | 253.77 | >98% | Commercial Source |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | >99% | Commercial Source |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | >99.8% | Commercial Source |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >98% | Commercial Source |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% | Commercial Source |
| Diethyl ether | 60-29-7 | 74.12 | >99% | Commercial Source |
| Hydrochloric acid (HCl), 1M solution | 7647-01-0 | 36.46 | 1 M | Commercial Source |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | Sat. | Commercial Source |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Anhyd. | Commercial Source |
Step 1: Activation of the Hydroxyl Group (Tosylation)
-
Rationale: The hydroxyl group of the carnitine ester is a poor leaving group. To facilitate the intramolecular cyclization, it must be converted into a good leaving group, such as a tosylate. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material). b. Cool the solution to 0 °C in an ice bath. c. Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 9:1). f. Upon completion, pour the reaction mixture into ice-cold 1M HCl (20 mL per gram of starting material) and extract with dichloromethane (3 x 20 mL). g. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Base-Induced Cyclization and Hydrolysis
-
Rationale: A base is used to deprotonate the carboxylic acid (formed in situ via hydrolysis of the isobutyl ester) or to promote the nucleophilic attack of the carboxylate on the carbon bearing the tosylate group. The intramolecular nature of this SN2 reaction leads to the formation of the lactone with inversion of configuration at the carbon bearing the leaving group is not the stereocenter, thus the stereochemistry is retained. The isobutyl ester is hydrolyzed under the basic conditions.
-
Procedure: a. Dissolve the crude tosylated intermediate from Step 1 in a mixture of methanol and water (3:1, 20 mL per gram of starting material). b. Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 4-6 hours. c. Monitor the reaction by TLC for the disappearance of the starting material. d. Once the reaction is complete, neutralize the mixture with 1M HCl to pH ~7. e. Concentrate the mixture under reduced pressure to remove the methanol. f. Extract the aqueous residue with ethyl acetate (4 x 20 mL). g. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane:ethyl acetate) to afford pure (S)-β-hydroxy-γ-butyrolactone.
Figure 2: Experimental workflow for the two-step synthesis of (S)-β-hydroxy-γ-butyrolactone.
Expected Yield and Purity:
| Product | Expected Yield | Enantiomeric Excess (e.e.) |
| (S)-β-hydroxy-γ-butyrolactone | 70-85% | >98% |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of both the tosylation and cyclization steps. The disappearance of the starting material and the appearance of the product spot provide a clear indication of reaction completion.
-
Product Characterization: The identity and purity of the final product, (S)-β-hydroxy-γ-butyrolactone, should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess and confirm the retention of stereochemical integrity.
-
Conclusion: A Versatile Chiral Building Block
This compound, while appearing as a specialized derivative, demonstrates significant potential as a readily available chiral starting material. Its efficient conversion to (S)-β-hydroxy-γ-butyrolactone provides a practical route to a valuable synthon used in the synthesis of numerous complex molecules. The protocols and rationale presented herein are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies, thereby expanding the toolkit for asymmetric synthesis. The principles of leveraging bio-derived chirality, as exemplified by this application, continue to be a cornerstone of efficient and elegant synthetic design.
References
-
ResearchGate. (2025). Single Step Conversion of Chiral Carnitine and Derivatives into (S)- and (R)-β-Substituted γ-Butyrolactones. Request PDF. Available from: [Link]
- Wang, G., & Hollingsworth, R. (1999). Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching. Tetrahedron: Asymmetry, 10(10), 1895-1901.
- Lee, S. H., & Park, O. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(4), 647-657.
-
Pharmaffiliates. (n.d.). (R)-Carnitine Chloride Isobutylester. CAS No: 161886-61-9. Retrieved from [Link]
-
ResearchGate. (n.d.). LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. Retrieved from [Link]
- PubMed. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-1305.
- Semantic Scholar. (2011). Asymmetric synthesis of L-carnitine from (R)-3-chloro- 1,2-propanediol. Chinese Chemical Letters, 22(7), 765-767.
-
ResearchGate. (2025). Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
Sources
Application Note: (S)-Carnitine Isobutylester, Chloride Salt as an Internal Standard in Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the application of (S)-Carnitine Isobutylester, Chloride Salt as a non-isotopically labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals engaged in the quantification of small molecule analytes, particularly short-chain acylcarnitines, in complex biological matrices. The content herein delineates the rationale for selecting an analog internal standard, provides detailed protocols for method development and validation in alignment with regulatory expectations, and explains the underlying principles that ensure data integrity and reliability.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative analysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and precision of the results. These variations can arise from sample preparation inconsistencies, fluctuations in injection volume, and matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving to normalize these variations.
Ideally, a stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an internal standard, as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects.[1][3][4] However, SIL standards can be costly to synthesize and may not always be commercially available.[1][2] In such cases, a carefully selected structural analog, like this compound, can serve as a robust alternative. The core principle is that the analog internal standard should mimic the behavior of the analyte as closely as possible throughout the entire analytical process, from extraction to detection.[1]
This compound is a suitable candidate as an internal standard for the analysis of other short-chain acylcarnitines due to its structural similarity. This similarity suggests that it will have comparable extraction recovery, chromatographic retention, and ionization response to analytes of a similar class, thereby providing effective normalization.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Alternate Names | (S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-1-butanaminium Chloride; (L)-Carnitine Isobutylester, Chloride Salt | [5] |
| CAS Number | 161886-61-9 | [5] |
| Molecular Formula | C₁₁H₂₄NO₃•Cl | [5] |
| Molecular Weight | 253.77 g/mol | [5] |
Experimental Protocol: A Step-by-Step Guide
This section outlines a representative protocol for the development and validation of a bioanalytical method using this compound as an internal standard for the quantification of a hypothetical short-chain acylcarnitine analyte in human plasma.
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of standards.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of the analyte and the internal standard, this compound, into separate volumetric flasks.
-
Dissolve in a suitable solvent, such as methanol or water, to a final concentration of 1 mg/mL. Store at -20°C or below.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the analyte by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These solutions will be used to spike into a surrogate matrix to create the calibration curve.
-
Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust detector response. A typical starting concentration in the final sample extract is 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Aliquot 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate.
-
Add 10 µL of the internal standard working solution to each well, except for blank matrix samples.
-
Vortex mix the plate for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Seal and vortex mix the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
LC-MS/MS Method Parameters
The following are suggested starting parameters for method development. Optimization will be necessary.
| Parameter | Suggested Condition | Rationale |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 50 mm, 1.7 µm | HILIC is well-suited for retaining and separating polar compounds like carnitines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution in HILIC mode. |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 1.5 min. | A typical gradient for separating polar analytes. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | A common injection volume to balance sensitivity and peak shape. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carnitines contain a quaternary amine, which readily ionizes in positive mode. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (e.g., Propionylcarnitine) | 218.1 | 85.1 | 20 |
| IS: (S)-Carnitine Isobutylester | 246.2 | 85.1 | 22 |
Note: The precursor ions correspond to the [M]+ of the molecules. The product ion at m/z 85.1 is a characteristic fragment for many acylcarnitines, resulting from the neutral loss of the acyl ester group and subsequent fragmentation.
A Self-Validating System: Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. This validation is guided by regulatory documents from agencies like the U.S. Food and Drug Administration (FDA).[6][7][8][9][10] The internal standard is integral to the success of these validation experiments.
Caption: Logic of a Self-Validating System.
Key Validation Parameters:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from multiple sources.
-
Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linear range of the assay is established with a minimum of six non-zero calibrators.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) over several days. The internal standard helps to ensure that acceptable accuracy (typically ±15% of nominal, ±20% at the lower limit of quantification) and precision (≤15% CV, ≤20% at LLOQ) are achieved.[7]
-
Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The internal standard should track the analyte's response to compensate for any matrix-induced suppression or enhancement.[11][12]
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The recovery of the internal standard should be similar to that of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage. The consistent response of the internal standard across stability studies provides confidence in the results.
Data Analysis and Interpretation
The quantification of the analyte in unknown samples is performed by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve. It is crucial to monitor the response of the internal standard throughout the analytical run. Significant variability in the IS response could indicate problems with sample processing or instrument performance and may warrant investigation.
Conclusion
This compound presents a viable option as a non-isotopically labeled internal standard for the LC-MS/MS quantification of short-chain acylcarnitines. Its structural similarity to this class of analytes allows it to effectively normalize for variations inherent in the bioanalytical workflow. The successful implementation of this internal standard is contingent upon a rigorous method development and validation process, adhering to established regulatory guidelines. By following the principles and protocols outlined in this guide, researchers can develop robust and reliable quantitative methods that ensure the integrity and defensibility of their data.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubMed. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. [Link]
-
Tohoku University Repository. (2017). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. [Link]
-
Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
ResearchGate. (2017). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine | Request PDF. [Link]
-
National Institutes of Health. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. [Link]
-
Future Science. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. [Link]
-
National Institutes of Health. (n.d.). Metabolic Pathways of Acylcarnitine Synthesis. [Link]
-
PubMed. (1972). Carnitine Esters of Unsaturated Fatty Acids. Preparation and Some Aspects of Their Metabolism. [Link]
-
National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
ResearchGate. (2018). Use of Internal Standards in LC-MS Bioanalysis | Request PDF. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. [Link]
-
PubMed. (2020). Mass Spectrometric Analysis of L-carnitine and Its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. scbt.com [scbt.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine [pubmed.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes & Protocols for In Vivo Studies with (S)-Carnitine Isobutylester, Chloride Salt
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies involving (S)-Carnitine Isobutylester, Chloride Salt. As a prodrug of L-carnitine, this compound is engineered to potentially enhance the bioavailability of its parent molecule. These application notes delve into the scientific rationale behind experimental choices, offering detailed protocols for preclinical evaluation. The core focus is on maintaining scientific integrity through well-designed studies that are both robust and reproducible.
Introduction: The Rationale for this compound
L-carnitine is an essential endogenous compound, pivotal for cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production[1][2]. This metabolic role is especially critical in high-energy-demand tissues such as skeletal and cardiac muscle[3]. While L-carnitine supplementation has been explored for various conditions, its therapeutic efficacy can be limited by its low oral bioavailability, which is estimated to be between 5% and 18% for supplemental doses[4][5][6].
This compound is a synthetic ester prodrug of L-carnitine. The isobutyl ester moiety is designed to increase the lipophilicity of the parent L-carnitine molecule. This chemical modification is a common strategy to improve the oral absorption of poorly permeable compounds[7]. The underlying hypothesis is that the ester prodrug will be more readily absorbed from the gastrointestinal tract and then hydrolyzed by endogenous esterases in the body to release the active L-carnitine[8][9].
These application notes will guide the researcher through the necessary steps to design and execute rigorous in vivo studies to test this hypothesis and characterize the pharmacokinetic and pharmacodynamic profile of this compound.
Preclinical Experimental Design: A Step-by-Step Approach
A well-structured preclinical study is fundamental to generating reliable and translatable data[10][11][12]. The following sections outline the key considerations for designing in vivo experiments with this compound.
Defining the Research Hypothesis and Objectives
Before embarking on any in vivo study, a clear hypothesis and well-defined objectives are paramount. For this compound, the primary hypothesis is that oral administration will result in a greater systemic exposure to L-carnitine compared to an equimolar dose of L-carnitine itself.
Primary Objectives:
-
To determine the pharmacokinetic profile of this compound and its metabolite, L-carnitine, following oral and intravenous administration.
-
To compare the oral bioavailability of L-carnitine derived from this compound with that of orally administered L-carnitine.
-
To assess the pharmacodynamic effects of this compound on biomarkers of fatty acid metabolism.
Animal Model Selection
The choice of animal model is critical and should be justified based on the study's objectives. For carnitine-related research, several models can be considered:
| Animal Model | Rationale for Use | Key Considerations | References |
| Normal, healthy rodents (rats, mice) | Ideal for initial pharmacokinetic and tolerability studies. Allows for the characterization of the compound in a standard physiological system. | Species differences in esterase activity can influence prodrug metabolism. | [13][14] |
| Carnitine-deficient models | To study the efficacy of the prodrug in a disease-relevant context. Examples include the juvenile visceral steatosis (JVS) mouse or pharmacologically induced deficiency. | These models can have complex phenotypes that may influence drug metabolism and disposition. | [15][16][17] |
| Models of metabolic disease (e.g., diet-induced obesity) | To investigate the therapeutic potential of carnitine supplementation in conditions with altered fatty acid metabolism. | The disease state may alter drug absorption and metabolism. | [18] |
For initial pharmacokinetic studies, the Sprague-Dawley rat is a commonly used and well-characterized model.
Dosing Considerations
This compound is reported to be soluble in water[19]. Therefore, sterile water or saline are suitable vehicles for both oral and intravenous administration. It is crucial to assess the stability of the compound in the chosen vehicle over the duration of the experiment.
For initial studies, a dose-ranging study is recommended to determine a safe and effective dose range. Doses can be selected based on existing literature for L-carnitine, adjusting for the molecular weight of the ester prodrug to deliver an equimolar amount of the L-carnitine moiety.
Example Dose Calculation:
-
Molecular Weight of L-carnitine: 161.20 g/mol
-
Molecular Weight of this compound: 253.77 g/mol [20]
To administer a dose equivalent to 100 mg/kg of L-carnitine, the dose of the prodrug would be:
(100 mg/kg) * (253.77 g/mol / 161.20 g/mol ) = 157.4 mg/kg
A suggested starting dose range for a pilot study could be 50, 100, and 200 mg/kg (L-carnitine molar equivalent).
Routes of Administration
The choice of administration route depends on the study's objectives:
| Route of Administration | Purpose | Key Considerations | References |
| Oral (p.o.) | To assess oral absorption and bioavailability. This is the intended clinical route for a prodrug. | First-pass metabolism in the gut and liver can significantly impact prodrug conversion and bioavailability. | [14][21] |
| Intravenous (i.v.) | To determine the systemic pharmacokinetics of the compound and to calculate absolute bioavailability. | Requires careful technique to avoid extravasation. | [4][5][22] |
| Intraperitoneal (i.p.) | Often used in rodents as a surrogate for i.v. administration, though it can have different absorption kinetics. | Can cause local irritation. Absorption is not as direct as i.v. | [23] |
For a comprehensive pharmacokinetic assessment, both oral and intravenous routes should be evaluated.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key in vivo experiments. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines[24].
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of L-carnitine following administration of this compound.
Experimental Groups:
-
Group 1: this compound, intravenous administration (e.g., 50 mg/kg L-carnitine molar equivalent).
-
Group 2: this compound, oral gavage (e.g., 100 mg/kg L-carnitine molar equivalent).
-
Group 3: L-carnitine, intravenous administration (e.g., 50 mg/kg).
-
Group 4: L-carnitine, oral gavage (e.g., 100 mg/kg).
-
Group 5: Vehicle control, intravenous administration.
-
Group 6: Vehicle control, oral gavage.
Procedure:
-
Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week.
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the test compounds or vehicle as per the group assignments.
-
Collect blood samples (approximately 200 µL) from the tail vein or a cannulated vessel at the following time points:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours.
-
-
Process blood samples to obtain plasma (centrifuge at 2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.
-
Analyze plasma samples for concentrations of this compound and L-carnitine using a validated LC-MS/MS method[25][26][27][28].
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and clearance for both the prodrug and L-carnitine.
-
Calculate the absolute oral bioavailability (F%) of L-carnitine for both administered compounds using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Protocol 2: Pharmacodynamic Assessment of Acylcarnitine Profiles
Objective: To evaluate the effect of this compound on the profiles of short-, medium-, and long-chain acylcarnitines as a measure of its impact on fatty acid metabolism.
Procedure:
-
Following a single or repeated dosing regimen as described in Protocol 1, collect plasma, urine, and tissues (liver, skeletal muscle, heart) at selected time points.
-
Process samples as described previously.
-
Analyze the samples for a panel of acylcarnitines using a validated LC-MS/MS method[27][28].
Data Analysis:
-
Compare the levels of specific acylcarnitines (e.g., acetyl-carnitine, propionyl-carnitine, palmitoyl-carnitine) between treated and control groups.
-
An increase in short-chain acylcarnitines may indicate enhanced fatty acid oxidation, while an accumulation of long-chain acylcarnitines could suggest incomplete oxidation[29].
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for in vivo pharmacokinetic and pharmacodynamic studies.
Prodrug Activation and Mechanism of Action
Caption: Hypothesized pathway of prodrug absorption, activation, and action.
Concluding Remarks
The use of this compound as a prodrug of L-carnitine presents a promising strategy to overcome the pharmacokinetic limitations of the parent compound. The experimental designs and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By carefully considering the choice of animal model, dose, and route of administration, and by employing validated bioanalytical methods, researchers can generate high-quality data to assess the potential of this compound as a therapeutic agent. Adherence to rigorous scientific principles and ethical guidelines is essential throughout the research process to ensure the validity and impact of the findings[10][24].
References
-
Horiuchi, M., et al. (1991). Animal model of systemic carnitine deficiency: analysis in C3H-H-2 degrees strain of mouse associated with juvenile visceral steatosis. Biochem Biophys Res Commun, 174(3), 1090-4. [Link]
-
Spaniol, M., et al. (2001). Development and characterization of an animal model of carnitine deficiency. Eur J Biochem, 268(6), 1876-87. [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. NC3Rs. [Link]
-
Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Commun Mass Spectrom, 22(21), 3434-42. [Link]
-
Flanagan, J. L., et al. (2010). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Anal Chim Acta, 659(1-2), 1-16. [Link]
-
Ricci, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Ricci, A., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
-
Cederblad, G., et al. (1990). Determination of L-carnitine in biological fluids and tissues. J Clin Chem Clin Biochem, 28(5), 307-11. [Link]
-
Kaido, M., et al. (1997). Mitochondrial abnormalities in a murine model of primary carnitine deficiency. Systemic pathology and trial of replacement therapy. Eur Neurol, 38(4), 302-9. [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]
-
Koczka, P., et al. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Molecules, 23(11), 2849. [Link]
-
Waters. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters. [Link]
-
Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. [Link]
-
Gudjonsson, H., et al. (1985). In vivo studies of intestinal carnitine absorption in rats. Gastroenterology, 88(6), 1880-7. [Link]
-
Schooneman, M. G., et al. (2013). Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation. Am J Physiol Endocrinol Metab, 304(10), E1044-55. [Link]
-
Li, Y., et al. (2015). Enhanced Bioavailability of L-Carnitine After Painless Intradermal Delivery vs. Oral Administration in Rats. ResearchGate. [Link]
-
Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clin Drug Investig, 23(11), 691-711. [Link]
-
Linus Pauling Institute. (n.d.). L-Carnitine. Oregon State University. [Link]
-
Prueksaritanont, T., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist. Drug Metab Dispos, 25(8), 978-84. [Link]
-
Hussain, A. A., et al. (1990). In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. J Pharm Pharmacol, 42(4), 244-8. [Link]
-
Jones, L. L., et al. (2010). Using L-Carnitine as a Pharmacologic Probe of the Interpatient and Metabolic Variability of Sepsis. Expert Opin Drug Metab Toxicol, 6(11), 1439-49. [Link]
-
Asare, K. O., & Amoaful, E. F. (2022). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]
-
Harper, P., et al. (1988). Pharmacokinetics of bolus intravenous and oral doses of L-carnitine in healthy subjects. Eur J Clin Pharmacol, 35(5), 555-62. [Link]
-
Harper, P., et al. (1988). Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects. Eur J Clin Pharmacol, 35(5), 555-62. [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Curr Drug Metab, 4(6), 461-85. [Link]
-
Evans, A. M., et al. (2000). Pharmacokinetics of L-carnitine in patients with end-stage renal disease undergoing long-term hemodialysis. Clin Pharmacol Ther, 68(3), 238-49. [Link]
-
Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Ann N Y Acad Sci, 1033, 30-41. [Link]
-
Taj-Eldin, M., et al. (2021). Comparison of L-Carnitine and L-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH. Pulm Pharmacol Ther, 65, 101998. [Link]
-
Taj-Eldin, M., et al. (2021). Comparison of l-Carnitine and l-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH. Pulm Pharmacol Ther, 65, 101998. [Link]
-
Miller, L. W., & Narayanan, R. (2009). Ester Bonds in Prodrugs. ACS Chem Biol, 4(11), 885-8. [Link]
-
Mitolyn Review. (2026). Evidence Summary: What Research Suggests. Mitolyn. [Link]
-
Fukami, H., et al. (2021). Effects of Reducing L-Carnitine Supplementation on Carnitine Kinetics and Cardiac Function in Hemodialysis Patients: A Multicenter, Single-Blind, Placebo-Controlled, Randomized Clinical Trial. Nutrients, 13(6), 1935. [Link]
-
What is Carnitine Chloride used for?. (2024). Netinbag. [Link]
Sources
- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. What is Carnitine Chloride used for? [synapse.patsnap.com]
- 3. Using L-Carnitine as a Pharmacologic Probe of the Interpatient and Metabolic Variability of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bolus intravenous and oral doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Animal model of systemic carnitine deficiency: analysis in C3H-H-2 degrees strain of mouse associated with juvenile visceral steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and characterization of an animal model of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial abnormalities in a murine model of primary carnitine deficiency. Systemic pathology and trial of replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. loc.edu [loc.edu]
- 19. labsolu.ca [labsolu.ca]
- 20. scbt.com [scbt.com]
- 21. In vivo studies of intestinal carnitine absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. biobostonconsulting.com [biobostonconsulting.com]
- 25. bevital.no [bevital.no]
- 26. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. waters.com [waters.com]
- 29. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Structural Elucidation of (S)-Carnitine Isobutylester Chloride Salt via Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a detailed methodological framework for the complete structural elucidation of (S)-Carnitine Isobutylester Chloride Salt. As a chiral quaternary ammonium compound, its unambiguous characterization is critical in proteomics research and drug development.[1][2] We move beyond simple data reporting to explain the causality behind the selection of a suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently confirm the molecular structure, establish atomic connectivity, and verify the integrity of this important carnitine derivative.
Introduction: The Imperative for Unambiguous Characterization
(S)-Carnitine Isobutylester Chloride Salt is a derivative of L-carnitine, a molecule essential for fatty acid metabolism.[3][4] Its esterification and salt form modify its physicochemical properties, making precise structural verification a prerequisite for its use in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic molecules in solution.[5]
This guide details the integrated use of multiple NMR techniques to build a complete picture of the molecule. We will systematically assemble the structural puzzle by:
-
Identifying all proton and carbon environments (¹H and ¹³C NMR).
-
Mapping proton-proton adjacencies (COSY).
-
Linking protons to their directly bonded carbons (HSQC).
-
Connecting molecular fragments across multiple bonds (HMBC).
This multi-faceted approach ensures that every atom's position is validated by multiple, cross-correlating data points, providing the highest level of confidence in the final structural assignment.
Methodologies and Experimental Protocols
Core Principle: Sample Integrity and Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample preparation. For a quaternary ammonium salt like (S)-Carnitine Isobutylester Chloride, which is highly polar, proper solvent selection and handling are paramount to achieving a homogeneous solution free of particulates that can degrade spectral quality.[6]
Protocol 1: NMR Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of (S)-Carnitine Isobutylester Chloride Salt for ¹H and 2D NMR, or 20-50 mg for a dedicated ¹³C NMR experiment, into a clean, dry glass vial.[7][8]
-
Solvent Selection & Dissolution:
-
Rationale: Deuterium oxide (D₂O) is the solvent of choice due to the high polarity and salt nature of the analyte.[9] D₂O provides an excellent solvent system and its deuterium signal is used for the spectrometer's field-frequency lock.
-
Add approximately 0.6 mL of D₂O (99.9% D) to the vial.[10]
-
Gently vortex or swirl the vial until the sample is fully dissolved. A clear, particulate-free solution is required.[8][11]
-
-
Filtration and Transfer:
-
Rationale: Removing microscopic dust or undissolved particles is crucial for achieving sharp, well-resolved NMR signals.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.[7]
-
Filter the sample solution through the pipette directly into a 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[7]
-
-
Final Volume and Referencing: The final sample height in the tube should be approximately 4.5-5 cm.[7] For D₂O, chemical shifts are typically referenced to the residual HDO signal at ~4.79 ppm, or by adding a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following protocols are based on a standard 500 MHz instrument.
Caption: NMR experimental and analysis workflow.
Protocol 2: ¹H NMR Acquisition
-
Purpose: To quantify all unique proton environments and observe their coupling patterns (multiplicity).
-
Experiment: Standard 1D proton (zg30 or equivalent).
-
Key Parameters:
-
Spectral Width (SW): ~12 ppm, centered around 5 ppm.
-
Acquisition Time (AQ): ~3.0 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 16.
-
Protocol 3: ¹³C{¹H} NMR Acquisition
-
Purpose: To identify all unique carbon environments.
-
Experiment: Proton-decoupled 1D carbon (zgpg30 or equivalent).
-
Key Parameters:
-
Spectral Width (SW): ~220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1.2 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Protocol 4: 2D gCOSY Acquisition
-
Purpose: To map all ³J(H,H) coupling networks and establish proton connectivity.[12]
-
Experiment: Gradient-selected Correlation Spectroscopy.
-
Key Parameters:
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Data Points (F2): 2048.
-
Increments (F1): 256.
-
Number of Scans (NS): 2-4.
-
Protocol 5: 2D gHSQC Acquisition
-
Purpose: To correlate each proton with its directly attached carbon atom (¹J(C,H)).[13]
-
Experiment: Gradient-selected Heteronuclear Single Quantum Coherence.
-
Key Parameters:
-
F2 (¹H) Spectral Width: Same as ¹H NMR.
-
F1 (¹³C) Spectral Width: ~180 ppm (covering the expected carbon range).
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz (typical for sp³ C-H bonds).
-
Number of Scans (NS): 4-8.
-
Protocol 6: 2D gHMBC Acquisition
-
Purpose: To identify long-range correlations (²J(C,H) and ³J(C,H)) that connect disparate spin systems. This is the key experiment for assembling the final structure.[13]
-
Experiment: Gradient-selected Heteronuclear Multiple Bond Correlation.
-
Key Parameters:
-
F2 (¹H) Spectral Width: Same as ¹H NMR.
-
F1 (¹³C) Spectral Width: Same as ¹³C NMR.
-
Long-Range Coupling Constant: Optimized for 8 Hz (a good compromise for various 2- and 3-bond couplings).
-
Number of Scans (NS): 8-16.
-
Data Interpretation and Structural Assignment
The following section details the logical process of assigning the NMR data to the known structure of (S)-Carnitine Isobutylester Chloride Salt.
Structure and Atom Numbering:

Analysis of 1D Spectra
-
¹H NMR: The proton spectrum is expected to show seven distinct signals. The N-methyl group (H5) will be a sharp singlet, highly deshielded by the quaternary nitrogen. The isobutyl methyls (H10) will appear as a doublet due to coupling with H9. The remaining protons on the carnitine backbone and isobutyl chain will appear as multiplets.
-
¹³C NMR: The proton-decoupled ¹³C spectrum is expected to show all 9 unique carbon atoms. The ester carbonyl (C1) will be the most downfield signal (>170 ppm). The carbons attached to heteroatoms (C3, C4, C8) will be in the 50-70 ppm range, while the aliphatic carbons will be further upfield.[14][15]
Elucidation Using 2D Correlation Data
The core of the structural proof comes from piecing together the molecular fragments using 2D NMR.
COSY Correlations: The COSY spectrum reveals the proton-proton connectivities, confirming the integrity of the two primary aliphatic chains.
Caption: Key COSY (¹H-¹H) correlations.
-
Carnitine Backbone: A clear correlation path will be observed from the H2 methylene protons to the H3 methine proton, which in turn correlates to the H4 methylene protons.
-
Isobutyl Group: A separate spin system will show correlations from the H8 methylene protons to the H9 methine proton, which correlates strongly to the H10 methyl protons.
HSQC Correlations: The HSQC spectrum definitively links each proton to its carbon. For example, the singlet at ~3.2 ppm (H5) will show no correlation, confirming it is attached to nitrogen, while the doublet at ~0.9 ppm (H10) will correlate to the carbon signal at ~19 ppm (C10).
HMBC Correlations: Assembling the Full Structure HMBC provides the crucial long-range connections that link the carnitine unit, the ester group, and the quaternary ammonium moiety.
Caption: Critical HMBC (¹H-¹³C) long-range correlations.
-
Connecting the Quaternary Group: The intense singlet of the three N-methyl groups (H5) will show a strong correlation to the adjacent methylene carbon (C4), confirming the location of the trimethylammonium group.
-
Confirming the Ester Linkage:
-
The H2 protons on the carnitine backbone will show a correlation to the ester carbonyl carbon (C1).
-
The H8 protons of the isobutyl group will also show a correlation to the same ester carbonyl carbon (C1). This pair of correlations unequivocally establishes the ester bond between the carnitine and isobutyl fragments.
-
-
Validating the Carnitine Backbone: Protons at H4 will show correlations to C3, and protons at H2 will show correlations to C3, further solidifying the backbone structure.
Consolidated Data Summary
The following table represents the expected data from a full NMR analysis in D₂O.
| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H Mult. | ¹H Int. | COSY Correlations (with) | Key HMBC Correlations (with) |
| 1 | ~173.5 | - | - | - | - | H2, H3, H8 |
| 2 | ~42.0 | ~2.75 | m | 2H | H3 | C1, C3, C4 |
| 3 | ~65.0 | ~4.60 | m | 1H | H2, H4 | C1, C2, C4, C5 |
| 4 | ~68.5 | ~3.80 | m | 2H | H3 | C2, C3, C5 |
| 5 | ~54.5 | ~3.20 | s | 9H | - | C4 |
| 8 | ~71.0 | ~3.95 | d | 2H | H9 | C1, C9, C10 |
| 9 | ~28.0 | ~1.95 | m | 1H | H8, H10 | C8, C10 |
| 10 | ~19.0 | ~0.90 | d | 6H | H9 | C8, C9 |
Chemical shifts are predictive and may vary slightly based on concentration and pH.
Conclusion
The integrated application of 1D and 2D NMR spectroscopy provides an unassailable method for the complete and unambiguous structural elucidation of (S)-Carnitine Isobutylester Chloride Salt. By following the detailed protocols for sample preparation, data acquisition, and logical interpretation outlined in this note, researchers can confidently verify the identity, connectivity, and integrity of this molecule. The cross-validating nature of the COSY, HSQC, and HMBC experiments ensures a trustworthy and authoritative structural assignment, which is a critical foundation for all subsequent scientific investigations.
References
-
Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. [Link]
-
PubMed. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. National Library of Medicine. [Link]
-
ACS Publications. (2010). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]
-
PubMed. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. National Library of Medicine. [Link]
-
ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
PubMed. (1990). Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. National Library of Medicine. [Link]
-
MDPI. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
-
University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000201). HMDB. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ResearchGate. (2021). Experimental and calculated 13 C-NMR chemical shifts, CDCl3,δ from TMS, conformers I and II, compound 1. ResearchGate. [Link]
-
ResearchGate. (1992). 13 C-NMR spectrum (carbonyl region) of 6 mol% decanoyl carnitine... ResearchGate. [Link]
-
ResearchGate. (2019). 1 H NMR spectrum of free D-carnitine and D-carnitine • L-1... ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). (R)-Carnitine Chloride Isobutylester. Pharmaffiliates. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab. [Link]
-
ResearchGate. (2019). a) 1 H NMR spectra (D2O, 500 MHz, rt) of L-carnitine (10 mM), and b) CP5. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000062). HMDB. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L(-)-Carnitine at BMRB. BMRB. [Link]
-
PubMed Central. (2013). Theoretical NMR correlations based Structure Discussion. National Library of Medicine. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
University of Calcutta. (n.d.). 13C NMR spectroscopy • Chemical shift. e-PG Pathshala. [Link]
-
University of Puget Sound. (n.d.). 13C-NMR. Chemistry Department. [Link]
-
ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. [Link]
-
PubMed Central. (2019). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. National Library of Medicine. [Link]
-
PubMed. (1991). Carnitine therapy and metabolism in the disorders of propionyl-CoA metabolism studied using 1H-NMR spectroscopy. National Library of Medicine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine therapy and metabolism in the disorders of propionyl-CoA metabolism studied using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. organomation.com [organomation.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. labsolu.ca [labsolu.ca]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. bhu.ac.in [bhu.ac.in]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note & Protocol: Preparation and Storage of (S)-Carnitine Isobutylester, Chloride Salt Stock Solutions
Abstract
This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of (S)-Carnitine Isobutylester, Chloride Salt (CAS 161886-61-9).[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The core focus is on ensuring the stability, accuracy, and reproducibility of experimental results by addressing the compound's key chemical liabilities: its hygroscopicity and the potential for ester hydrolysis. Methodologies for solvent selection, solution preparation, quality control, and long-term storage are presented with detailed scientific rationales.
Introduction: Understanding the Molecule
(S)-Carnitine Isobutylester is a chiral derivative of L-carnitine, a vital molecule in cellular energy metabolism.[3] As an ester, it serves as a valuable research tool, particularly in proteomics and metabolic studies.[2] However, its utility is critically dependent on the integrity of the stock solution. Two primary chemical properties dictate the necessary handling procedures:
-
Hygroscopicity: The chloride salt form of this compound readily absorbs moisture from the atmosphere.[4][5] This can lead to significant errors in weighing, altering the final concentration of the stock solution, and can also introduce water that may facilitate degradation.
-
Ester Stability: The isobutyl ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield (S)-Carnitine and isobutanol.[4][6][7][8] This degradation is significantly accelerated by basic pH conditions and elevated temperatures.[4][5][9]
This guide provides a systematic approach to mitigate these challenges, ensuring the preparation of accurate and stable stock solutions.
Foundational Principles: Solvent Selection
The choice of solvent is the most critical decision in preparing a stable stock solution. The ideal solvent must ensure complete dissolution while minimizing the rate of ester hydrolysis.
Table 1: Recommended Solvents and Critical Properties
| Solvent | Rationale for Use | Key Considerations |
| Anhydrous DMSO | Primary Recommendation. Aprotic, polar solvent that readily dissolves the compound while lacking the free protons to participate in hydrolysis. Excellent for long-term storage at -20°C or -80°C. | Must be high-purity, anhydrous grade (<0.02% water). DMSO is hygroscopic itself and should be handled accordingly. |
| Anhydrous Ethanol | Secondary Recommendation. A protic solvent, but less reactive than water. Suitable for applications where DMSO is incompatible. Soluble in Ethanol.[1] | Shorter storage stability compared to DMSO due to potential for slow transesterification or hydrolysis if water is present. Use absolute (200 proof) ethanol. |
| Sterile, Nuclease-Free Water (Buffered, pH < 7) | For Immediate Use Only. The compound is soluble in water.[1] However, aqueous solutions are the most susceptible to hydrolysis. | Not recommended for storage. If required for an experiment, prepare fresh in a slightly acidic buffer (e.g., pH 5.0-6.5) to slow hydrolysis. Basic conditions (pH > 7.5) will cause rapid degradation.[5][9] |
Experimental Protocol: Stock Solution Preparation (10 mM in Anhydrous DMSO)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other concentrations.
Pre-Preparation and Environmental Control
Causality: The primary goal is to minimize the compound's exposure to atmospheric moisture, which is the root cause of weighing inaccuracies and a key reactant for hydrolysis.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Low Humidity Environment: If possible, perform weighing and initial solvent addition in a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, work quickly and efficiently in a room with low humidity. Desiccators are useful for storage but not for the weighing process itself.[10]
Step-by-Step Weighing and Dissolution
Objective: To accurately weigh the hygroscopic powder and dissolve it in anhydrous solvent with minimal exposure to air.
-
Tare Vessel: Place a sterile, amber glass vial with a PTFE-lined screw cap on an analytical balance and tare the weight.
-
Rapid Weighing: Quickly add the calculated amount of this compound powder to the vial. Do not linger. Example Calculation for 1 mL of 10 mM stock (MW = 253.77 g/mol [1][2]): 0.010 mol/L * 0.001 L * 253.77 g/mol = 0.00254 g or 2.54 mg.
-
Record Mass: Immediately record the exact mass. Due to the hygroscopic nature, the mass may drift upwards; use the initial stable reading.
-
Solvent Addition: Immediately add the calculated volume of anhydrous DMSO directly into the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but is often not required.
-
Final Volume Adjustment: If preparing a larger volume, the initial dissolution can be done in a smaller volume, then transferred to a volumetric flask and brought to the final volume with more solvent.
Workflow for Stock Solution Preparation
The following diagram illustrates the critical steps and decision points in the preparation protocol.
Caption: Workflow for preparing stable stock solutions of (S)-Carnitine Isobutylester.
Quality Control and Validation: A Self-Validating System
Trust in experimental data begins with a well-characterized stock solution. An initial QC check is essential for establishing a baseline, and periodic checks can validate storage stability.
-
Concentration Verification: The most accurate method for verifying the concentration of carnitine esters is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][11][12] This technique can separate the parent compound from potential degradants (like free L-carnitine) and provide precise quantification.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used to assess the purity of the stock solution.[12][13] A single, sharp peak at the expected retention time indicates high purity. The appearance of a secondary peak corresponding to L-carnitine would indicate hydrolysis.
-
pH Monitoring (Aqueous Solutions): For the rare cases where aqueous solutions are made for immediate use, a quick check with a calibrated pH meter is advised. A pH drifting towards acidic values can be an early indicator of ester hydrolysis, which releases a carboxylic acid.
Storage and Long-Term Stability
Proper storage is paramount to preserving the integrity of the stock solution over time.
Table 2: Recommended Storage Conditions
| Solvent | Temperature | Duration | Container | Key Considerations |
| Anhydrous DMSO | -20°C | Up to 6 months | Amber glass or polypropylene cryovials with PTFE-lined caps. | Recommended. Minimize freeze-thaw cycles by preparing single-use aliquots. Protect from light. |
| Anhydrous DMSO | -80°C | > 1 year | Amber glass or polypropylene cryovials with PTFE-lined caps. | Optimal for long-term archiving. Ensures minimal chemical activity. |
| Anhydrous Ethanol | -20°C | Up to 1 month | Amber glass vials with PTFE-lined caps. | Shorter stability window. Aliquoting is highly recommended. |
| Aqueous Buffer | 2-8°C | < 24 hours | Sterile polypropylene tubes. | Not for storage. Prepare fresh before each experiment. |
Aliquoting Strategy
Rationale: Repeatedly warming and cooling a master stock solution introduces water from condensation and increases the risk of degradation.
-
After preparation and initial QC, immediately divide the master stock into smaller, single-use volumes (e.g., 10-50 µL) in appropriate cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots under the recommended conditions. When needed for an experiment, remove a single aliquot, use it, and discard any remainder. Never return unused solution to the original aliquot or the master stock.
Troubleshooting Guide
This decision tree provides a logical path for addressing common issues encountered during preparation and use.
Caption: Troubleshooting common issues with stock solutions.
References
-
Kovács, F., et al. (2016). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]
-
Flis, S., & Z˙ yrnicki, W. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. [Link]
-
Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Semantic Scholar. [Link]
-
Zimmerman, C. N., & Sharer, J. D. (2019). Analytical Methods for Quantitative Plasma Carnitine Determination. PubMed. [Link]
-
Liu, G., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]
-
Chemical Storage Guidelines. University of Wisconsin-Madison. [Link]
-
Hygroscopic chemical...how to deal with? Protocol Online. [Link]
-
Guidelines for Chemical Storage. Chapman University. [Link]
-
Long, J., et al. (2010). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]
-
Suárez-Castillo, O. R., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Sociedad Química de México. [Link]
-
Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Hydrolysis of Esters. Chemguide. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 11. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 13. academic.oup.com [academic.oup.com]
Probing Cellular Metabolism: An Application Guide to Metabolic Flux Analysis using (S)-Carnitine Isobutylester, Chloride Salt
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of isotopically labeled (S)-Carnitine Isobutylester, Chloride Salt in metabolic flux analysis (MFA). We will delve into the underlying principles, experimental design, and data interpretation, empowering you to leverage this powerful tool for elucidating cellular metabolic pathways.
Introduction: Unveiling the Dynamics of Cellular Metabolism
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism.[3][4][5] This approach has become indispensable in fields ranging from metabolic engineering to drug discovery, offering critical insights into disease pathophysiology and identifying novel therapeutic targets.[1][6]
(S)-Carnitine Isobutylester, also known as isobutyryl-L-carnitine, is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine and short-chain fatty acids.[7][8][9] The carnitine shuttle system is essential for transporting acyl groups across the mitochondrial membrane for subsequent oxidation.[10] By using an isotopically labeled form of (S)-Carnitine Isobutylester, researchers can specifically probe the flux through pathways involved in BCAA catabolism and short-chain fatty acid oxidation, which are often dysregulated in metabolic diseases such as diabetes and in certain cancers.
This guide will provide the scientific foundation and practical protocols to effectively utilize this compound as a tracer in your metabolic flux analyses.
Principle of the Method: Tracing the Fate of Isobutyryl Groups
The core principle of this MFA application lies in introducing an isotopically labeled version of this compound (e.g., with ¹³C or ²H on the isobutyryl group) into a cellular system. The exogenous labeled acylcarnitine is transported into the cell where it can enter the mitochondrial matrix. Inside the mitochondria, the isobutyryl group is liberated from carnitine and converted to isobutyryl-CoA. This labeled isobutyryl-CoA can then enter the valine catabolic pathway, ultimately leading to the formation of propionyl-CoA and succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
By using mass spectrometry to measure the incorporation of the isotopic label into downstream metabolites of the TCA cycle and other related pathways, we can quantify the contribution of the isobutyryl group to cellular energy metabolism. This provides a direct measure of the flux through these specific metabolic routes.
Caption: Metabolic fate of labeled (S)-Carnitine Isobutylester.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical MFA experiment using isotopically labeled this compound in cultured cells.
Materials
-
Isotopically Labeled Tracer: this compound (e.g., with uniform ¹³C labeling on the isobutyryl group). A deuterated version can also be used.[11]
-
Cell Culture: Adherent or suspension cells of interest.
-
Culture Medium: Appropriate base medium (e.g., DMEM, RPMI-1640) and dialyzed fetal bovine serum (dFBS) to minimize background levels of unlabeled carnitine and amino acids.
-
Reagents for Metabolite Extraction: 80% Methanol (LC-MS grade), pre-chilled to -80°C.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Step-by-Step Protocol
Step 1: Cell Seeding and Culture
-
Seed cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in 80-90% confluency at the time of the experiment.
-
Culture cells in complete growth medium for 24 hours to allow for attachment and recovery.
Step 2: Isotopic Labeling
-
Prepare the labeling medium by supplementing the base medium with dFBS and the isotopically labeled this compound at a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for your cell type.
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for a specific duration. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady state.
Step 3: Metabolite Extraction
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites. For a 6-well plate, use 1 mL of methanol per well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Chromatographic Separation: Separate the metabolites using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify the different isotopologues of the target metabolites.
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis will consist of peak areas for the different mass isotopologues of each measured metabolite.
Step 1: Data Processing
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the mass isotopomer distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue.
Step 2: Flux Calculation
The corrected MIDs are then used in computational models to estimate the metabolic fluxes. Software packages such as INCA or OpenMebius can be used for this purpose.[12] These tools use mathematical algorithms to fit the experimental MID data to a metabolic network model, thereby calculating the flux through each reaction.
Table 1: Summary of Typical Experimental Parameters
| Parameter | Recommended Range/Value | Rationale |
| Cell Seeding Density | Cell-type dependent | Ensure exponential growth phase during labeling. |
| Tracer Concentration | 10 - 100 µM | Balance between sufficient labeling and potential toxicity. |
| Labeling Duration | 2 - 24 hours | Achieve isotopic steady state for accurate flux calculations. |
| Extraction Solvent | 80% Methanol (-80°C) | Efficiently quenches metabolism and extracts polar metabolites. |
| LC Column | C18 Reversed-Phase | Good retention and separation of acylcarnitines and organic acids. |
| MS Ionization Mode | Positive Electrospray (ESI+) | Acylcarnitines ionize well in positive mode. |
Experimental Workflow Visualization
Caption: Overall experimental workflow for MFA.
Conclusion
The use of isotopically labeled this compound in metabolic flux analysis offers a targeted and quantitative approach to investigate the metabolism of branched-chain amino acids and short-chain fatty acids. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
-
Ah Mew, N., et al. (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. Frontiers in Pharmacology. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Illustration of isobutyrylcarnitine metabolism. [Link]
-
Kuh, M., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736). [Link]
-
Galiè, M., et al. (2021). Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2). Journal of Biological Chemistry. [Link]
-
Bene, J., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine. [Link]
-
Mediso. (2025). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. [Link]
-
Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]
-
Yuan, Y., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
-
ChemRxiv. (2025). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. [Link]
-
Ge, X., et al. (2025). Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. Journal of Translational Medicine. [Link]
-
Hui, S., et al. (2020). Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. Metabolites. [Link]
-
Bergseth, S., et al. (1990). The effect of sulfhydryl blocking agents on the uptake of L-carnitine in an established human cell line (CCL 27). Biochimica et Biophysica Acta. [Link]
-
Kappes, R. M., & Bremer, J. (1998). Response of Bacillus subtilis to high osmolarity: uptake of carnitine, crotonobetaine and γ-butyrobetaine via the ABC transport system OpuC. Microbiology. [Link]
-
Tabuchi, Y., et al. (2021). The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines. International Journal of Molecular Sciences. [Link]
Sources
- 1. Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736) [hmdb.ca]
- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. shimadzu.com [shimadzu.com]
Derivatization techniques for the analysis of carnitine and its esters
Application Notes and Protocols
Topic: Derivatization Techniques for the Analysis of Carnitine and its Esters Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The accurate quantification of L-carnitine and its acyl esters (acylcarnitines) is critical for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders, and for advancing research in metabolic diseases, oncology, and drug development.[1][2][3] However, the inherent physicochemical properties of these molecules—namely their zwitterionic nature, high polarity, and lack of native chromophores or fluorophores—present significant analytical challenges.[4][5][6] Direct analysis is often hampered by poor retention in reversed-phase chromatography, low ionization efficiency in mass spectrometry, and insensitivity with optical detectors.
This technical guide provides an in-depth exploration of derivatization strategies designed to overcome these analytical hurdles. As a senior application scientist, this note moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind methodological choices. We will cover key techniques for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering field-proven protocols and insights to ensure robust, reliable, and sensitive quantification of the complete carnitine profile.
The Rationale for Derivatization in Carnitine Analysis
L-carnitine and its esters are indispensable for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[7][8] The analytical challenge lies in their structure: a quaternary ammonium cation and a carboxylate anion, making them non-volatile and highly water-soluble. Derivatization is a chemical modification process that addresses these issues through several key mechanisms:
-
Increased Volatility for GC Analysis: Converts non-volatile zwitterions into thermally stable and volatile compounds suitable for gas chromatography.[9]
-
Enhanced Chromatographic Retention: Modifies the polarity of the analytes to improve their interaction with reversed-phase (e.g., C18) stationary phases, which are standard in LC.[4][10]
-
Improved Mass Spectrometric Ionization: Increases the efficiency of ionization (e.g., in electrospray ionization - ESI), leading to significantly enhanced signal intensity and sensitivity.[11][12]
-
Introduction of a Reporter Group: Attaches a chromophoric or fluorophoric tag to the molecule, enabling highly sensitive detection by UV or fluorescence detectors.[5][13]
-
Separation of Isobaric Compounds: Derivatization of different functional groups can alter the mass of isobaric molecules, allowing for their differentiation by MS. For example, butylation of dicarboxylic acylcarnitines results in a different mass shift compared to hydroxy-acylcarnitines of the same nominal mass.[11][14]
The choice of derivatization strategy is therefore intrinsically linked to the analytical platform and the specific requirements of the study.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for acylcarnitine profiling due to its high sensitivity and specificity, particularly in newborn screening.[3] Derivatization is a cornerstone of these methods.
Esterification: The Workhorse of Acylcarnitine Analysis
Esterification of the carboxyl group is the most common derivatization strategy for MS-based analysis. The formation of butyl esters via reaction with butanolic HCl is the predominant method used in clinical and research laboratories worldwide.[6][7][15]
Causality and Expertise: The conversion of the carboxylate anion to a neutral butyl ester disrupts the zwitterionic character of the molecule. This has two major benefits for LC-MS/MS analysis. First, it makes the molecule more hydrophobic, significantly improving its retention on reversed-phase C18 columns and enabling chromatographic separation of isomers.[15] Second, the elimination of the negative charge and the formation of a more readily protonated species enhances positive-ion ESI efficiency, leading to a substantial increase in signal intensity.[11] Butylation is particularly powerful for resolving diagnostic isobars; for instance, malonyl-carnitine (a dicarboxylic acylcarnitine) and hydroxybutyryl-carnitine are isobaric but will have different masses after butylation because the former is derivatized at both carboxyl groups.[11]
This protocol is adapted from established methods for acylcarnitine profiling.[11][15]
Materials:
-
Methanol (HPLC grade)
-
n-Butanol (HPLC grade)
-
Acetyl Chloride (Reagent grade)
-
Stable isotope-labeled internal standards (IS) mix (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d9-carnitine, etc.)[16]
-
Nitrogen gas evaporator
-
Heater block or incubator (60-65°C)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Sample Preparation:
-
For plasma: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold methanol containing the internal standard mix to precipitate proteins.
-
For DBS: Punch a 3 mm spot from the dried blood spot card into a 96-well plate. Add 100 µL of methanol containing the internal standard mix.
-
-
Extraction: Vortex the samples vigorously for 1 minute (plasma) or agitate the plate for 30 minutes (DBS).
-
Protein Removal (Plasma): Centrifuge the plasma sample at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube or well.
-
Evaporation: Evaporate the methanol extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C. Ensure the sample is completely dry, as residual water will interfere with the derivatization reaction.
-
Derivatization Reagent Preparation (Freshly Prepared): Prepare 3 M butanolic HCl by slowly and carefully adding 240 µL of acetyl chloride to 1 mL of n-butanol in a glass vial on ice. Mix gently. Safety Note: This reaction is exothermic and produces HCl gas. Perform in a fume hood.
-
Derivatization Reaction: Add 50-100 µL of the freshly prepared 3 M butanolic HCl to each dried sample. Seal the tubes or plate.
-
Incubation: Incubate the reaction mixture at 60-65°C for 20 minutes.[11]
-
Final Evaporation: After incubation, evaporate the butanolic HCl reagent to dryness under a stream of nitrogen gas at 40-50°C.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex briefly.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow for Butyl-Ester Derivatization
Caption: Workflow for acylcarnitine analysis using butylation.
High-Sensitivity Labeling with 3-Nitrophenylhydrazine (3NPH)
For applications requiring ultra-high sensitivity, derivatization with reagents like 3-nitrophenylhydrazine (3NPH) offers a significant advantage.[12]
Causality and Expertise: 3NPH reacts with the carboxyl group of carnitines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This derivatization introduces a nitrophenylhydrazone moiety, which has a high proton affinity. This chemical property dramatically increases the ionization efficiency in positive-mode ESI, resulting in a substantial boost in signal intensity compared to underivatized or even butylated forms.[12] A key feature of this strategy is the availability of stable isotope-labeled versions of the reagent (e.g., ¹³C₆-3NPH), allowing for isotope-labeling derivatization.[17][18] This enables the creation of a heavy-labeled internal standard for every analyte in a single reaction, providing superior accuracy and precision by correcting for matrix effects and any variability in the derivatization step itself.[17]
This protocol is based on the method described by Meierhofer (2019).[12]
Materials:
-
3-nitrophenylhydrazine (3NPH) solution (e.g., 0.5 M in 35% acetonitrile)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water)
-
Pyridine
-
Sample extract containing internal standards, evaporated to dryness.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Sample Preparation: Extract acylcarnitines from the biological matrix and evaporate to dryness as described in steps 1-4 of the butylation protocol.
-
Derivatization Cocktail: To the dried sample, add the following reagents sequentially:
-
5 µL of 25 mM 3NPH solution.
-
2.5 µL of 25 mM EDC solution.
-
0.4 µL of pyridine (0.396%).
-
-
Reaction: Seal the container and incubate at 30°C for 30 minutes on a rocking platform.[12]
-
Drying: Lyophilize or use a vacuum concentrator to evaporate the sample to dryness.
-
Reconstitution: Reconstitute the sample in 30-50 µL of an appropriate solvent (e.g., water or initial mobile phase).
-
Analysis: The sample is ready for LC-MS/MS injection.
Table 1: Comparison of Common Derivatization Strategies for LC-MS
| Feature | Butyl Esterification | 3-Nitrophenylhydrazine (3NPH) Labeling |
| Target Group | Carboxyl (-COOH) | Carboxyl (-COOH) |
| Principle | Ester formation with butanol | Hydrazone formation via EDC coupling |
| Primary Advantage | Robust, well-established, resolves key isobars | Very high sensitivity, enables isotopic labeling |
| Reaction Conditions | 60-65°C for 20-30 min with acidic butanol | 30°C for 30 min with EDC/Pyridine |
| Throughput | High; amenable to 96-well plate format | High; amenable to 96-well plate format |
| Disadvantages | Potential for incomplete derivatization or hydrolysis[6] | Reagents can be less stable; more complex cocktail |
| Typical Application | Newborn screening, routine clinical diagnostics | Metabolomics, low-abundance analyte detection |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for routine profiling, GC-MS can be a powerful tool, especially for chiral analysis to determine the enantiomeric purity of L-carnitine supplements.[9][19] Derivatization is mandatory to make the analytes volatile.
Causality and Expertise: A unique two-step derivatization is often employed. First, the carnitine is cyclized to form γ-butyrolactone. Second, the remaining hydroxyl group is acetylated. This process converts the zwitterionic, non-volatile carnitine into a neutral, volatile, and thermally stable β-acetoxy-γ-butyrolactone, which is amenable to GC separation and analysis.[9][19] This specific derivatization allows for separation on chiral GC columns to distinguish between the physiologically active L-carnitine and the potentially detrimental D-carnitine.[9]
This protocol is adapted from the method developed by Albreht et al.[9][19]
Materials:
-
Acetyl chloride
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS with a chiral column (e.g., cyclodextrin-based)
Procedure:
-
Sample Preparation: An aqueous solution of the L-carnitine sample (e.g., from an extracted food supplement) is lyophilized to complete dryness.
-
Step 1: Cyclization to Lactone:
-
Add a solution of acetyl chloride in a suitable solvent to the dried sample.
-
Heat the mixture to facilitate the conversion of carnitine to β-hydroxy-γ-butyrolactone. This step must be carefully optimized to maximize conversion while minimizing side-product formation.[9]
-
-
Solvent Removal: Evaporate the solvent and excess reagent under nitrogen.
-
Step 2: Acetylation:
-
To the dried lactone intermediate, add a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture (e.g., 60°C for 10-15 minutes) to convert the hydroxyl group to an acetate ester, forming β-acetoxy-γ-butyrolactone.
-
-
Workup: After cooling, perform a liquid-liquid extraction with a solvent like ethyl acetate. Wash the organic phase, dry it with anhydrous sodium sulfate, and concentrate it.
-
Analysis: Inject the final extract into the GC-MS for chiral separation and detection. The total run time can be very short (e.g., 7 minutes).[9]
Reaction Scheme for GC-MS Derivatization
Caption: Two-step derivatization of L-carnitine for GC-MS analysis.
Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)
For laboratories without access to mass spectrometry, HPLC with fluorescence detection provides a sensitive and cost-effective alternative. This requires tagging the carnitine molecule with a fluorescent label.[4][5]
Causality and Expertise: Since carnitine has no native fluorescence, pre-column derivatization is essential. The carboxyl group is the primary target for attaching a fluorescent moiety. Reagents like 1-aminoanthracene, coupled via EDC, or 4-bromomethylbiphenyl react with the carboxylate to form a highly fluorescent derivative.[10][13] The resulting derivative is not only detectable at very low concentrations (femtomole levels) but is also more hydrophobic, which improves retention and separation on reversed-phase HPLC columns.[10]
This protocol is based on a method for determining L-carnitine in biological samples.[13][20]
Materials:
-
1-aminoanthracene solution (e.g., 16 mg/mL in acetone)
-
EDAC solution (e.g., 160 mg/mL in 0.01 M NaH₂PO₄ buffer)
-
Deproteinated sample extract (e.g., using barium hydroxide and zinc sulfate)[13]
-
Internal standard (e.g., γ-Butyrobetaine HCl)[13]
-
HPLC system with a fluorescence detector and a reversed-phase column (e.g., C18).
Procedure:
-
Sample Deproteination: Biological samples (plasma, milk, etc.) must be deproteinated. A common method involves sequential addition of barium hydroxide and zinc sulfate, followed by centrifugation.[13]
-
Derivatization Reaction:
-
To a vial, add a specific volume of the deproteinated supernatant.
-
Add the internal standard solution.
-
Add the 1-aminoanthracene solution.
-
Initiate the reaction by adding the EDAC solution.
-
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 15-30 minutes).
-
Analysis: Inject the reaction mixture directly into the HPLC system.
-
Detection: Monitor the eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the anthracene tag (e.g., Ex: 248 nm, Em: 418 nm).[13]
Table 2: Comparison of Common Fluorescent Derivatization Reagents
| Reagent | Target Group | Excitation (nm) | Emission (nm) | Key Features | Reference |
| 1-Aminoanthracene / EDAC | Carboxyl | ~248 | ~418 | Simple, sensitive method for biological samples. | [13] |
| 4-Bromomethylbiphenyl | Carboxyl | ~285 | ~320 | Used for high sensitivity in small sample volumes. | [10] |
| Pyrene-1-carbonyl cyanide | Carboxyl | ~340 | ~395 | Stable derivative, suitable for pharmaceutical preps. | [21] |
| 9-Anthryldiazomethane (ADAM) | Carboxyl | ~365 | ~412 | Highly reactive, good for trace analysis. | [22] |
Trustworthiness and Self-Validation: The Role of Internal Standards
Every protocol described herein relies on the use of an appropriate internal standard (IS) for trustworthy quantification. The IS is a compound added to the sample at a known concentration at the very beginning of the sample preparation process. Its purpose is to correct for any analyte loss during extraction, evaporation, and derivatization, as well as for variations in injection volume and instrument response.
For MS-based methods, the gold standard is the use of stable isotope-labeled (SIL) analogues of the analytes (e.g., d₃-acetylcarnitine for acetylcarnitine).[16][23][24] These SIL-IS are chemically identical to the analyte and thus behave identically during all preparation steps, including the derivatization reaction. Because they differ only in mass, they can be distinguished by the mass spectrometer, providing the most accurate method of quantification possible.[17] For optical detection methods, a structural analogue (e.g., γ-butyrobetaine for carnitine) that behaves similarly during derivatization and chromatography is chosen.[13]
References
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2005). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry, 77(18), 5955–5963. [Link]
-
Park, Y. K., Kim, J. H., Lee, W. J., & Lee, S. J. (2011). Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 787-792. [Link]
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2005). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry. [Link]
-
Feng, C. H., Lin, T. Y., & Chen, Y. L. (2016). Fluorescent derivatization combined with aqueous solvent-based dispersive liquid-liquid microextraction for determination of butyrobetaine, l-carnitine and acetyl-l-carnitine in human plasma. Journal of Chromatography A, 1464, 28–35. [Link]
-
Han, J., Liu, Y., & Borchers, C. H. (2018). Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytica Chimica Acta, 1037, 193–203. [Link]
-
Schlaff, M., Kölker, S., & Lindner, M. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 57(5), 896–906. [Link]
-
Park, Y. K., Kim, J. H., Lee, W. J., & Lee, S. J. (2011). Determination of highly soluble L-Carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization. ResearchGate. [Link]
-
Feng, C. H., Lin, T. Y., & Chen, Y. L. (2016). Fluorescent derivatization combined with aqueous solvent-based dispersive liquid-liquid microextraction for determination of butyrobetaine, L-carnitine and acetyl-L-carnitine in human plasma. ResearchGate. [Link]
-
Morvai, B., & Molnár-Perl, I. (2013). Separation of carnitine and acylcarnitines in biological samples: A review. Biomedical Chromatography, 27(11), 1487-1505. [Link]
-
Yoshida, T., Uetake, A., & Nakai, H. (1992). Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide. Journal of Chromatography, 582(1-2), 75-80. [Link]
-
Hori, T., et al. (2023). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. Heliyon, 9(4), e15281. [Link]
-
PrepChem. (n.d.). Synthesis of Pivaloyl carnitine hydrochloride. PrepChem.com. [Link]
-
Johnson, A. (2005). Pitfalls of Acylcarnitine Analysis. Metbio.net. [Link]
-
D'Almeida, V., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Brazilian Journal of Medical and Biological Research, 45(4), 349-355. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8), e0221342. [Link]
-
Jo, E., et al. (2018). Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization. Journal of the Korean Society for Applied Biological Chemistry, 61(3), 331-337. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]
-
Turgeon, C. T., et al. (2010). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics, Chapter 17, Unit 17.10. [Link]
-
Liu, P., et al. (2008). Liquid chromatographic/mass spectrometric determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for monitoring β-oxidation. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]
-
Melegh, B., & Kispál, G. (2019). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine, 19(4), 237-251. [Link]
-
Albreht, A., Zupančič, B., & Vovk, I. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica, 61(2), 341-348. [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 16(10), 105159. [Link]
-
Hori, T., et al. (2023). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. PubMed. [Link]
-
Han, J., Liu, Y., & Borchers, C. H. (2018). Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytica Chimica Acta. [Link]
-
Flanagan, J. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(10), 694. [Link]
-
Uetake, A., et al. (1994). Determination of pivaloylcarnitine in human plasma and urine by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 654(2), 247-254. [Link]
-
Heeren, T. F. C., et al. (2022). Mass Spectrometry Imaging to Investigate Carnitine Metabolism during Brain Ageing. Endocrine Abstracts, 81, AEP912. [Link]
-
Flanagan, J. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. ResearchGate. [Link]
-
Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link]
-
Ganapathy, V., et al. (2009). Interaction between pivaloylcarnitine and L-carnitine transport into L6 cells overexpressing hOCTN2. Drug Metabolism and Disposition, 37(11), 2241-2246. [Link]
-
Zhao, X., et al. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 403(1), 233-242. [Link]
-
Yoshida, T., et al. (1987). Determination of carnitine by high-performance liquid chromatography using 9-anthryldiazomethane. Journal of Chromatography, 400, 143-150. [Link]
-
Human Metabolome Database. (2022). Pivaloylcarnitine (HMDB0041993). HMDB. [Link]
-
Albreht, A., Zupančič, B., & Vovk, I. (2014). A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine. PubMed. [Link]
-
Schmidt-Sommerfeld, E., Penn, D., & Bieber, L. L. (1991). Quantification of carnitine esters by high-performance liquid chromatography. Effect of feeding medium-chain triglycerides on the plasma carnitine ester profile. Journal of Chromatography, 563(1), 1-8. [Link]
- Google Patents. (2014). Preparation and its use of derivatization reagent for detecting L-carnitine or D-carnitine.
-
Minkler, P. E., et al. (2011). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 7. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent derivatization combined with aqueous solvent-based dispersive liquid-liquid microextraction for determination of butyrobetaine, l-carnitine and acetyl-l-carnitine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 13. Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metbio.net [metbio.net]
- 15. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bevital.no [bevital.no]
- 17. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots [dspace.library.uvic.ca]
- 19. A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of carnitine by high-performance liquid chromatography using 9-anthryldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of (S)-Carnitine Isobutylester, Chloride Salt in Aqueous Solution
Welcome to the technical support center for (S)-Carnitine Isobutylester, Chloride Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. Here, we address common stability challenges and offer scientifically-grounded solutions to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Inherent Instability of Ester-Containing Compounds
This compound, like many ester-containing pharmaceutical compounds, is susceptible to degradation in aqueous environments. The primary pathway for this degradation is the hydrolysis of the ester bond, which breaks the molecule into (S)-Carnitine and isobutanol. This process can be catalyzed by both acids and bases and is significantly influenced by environmental factors such as pH, temperature, and the presence of certain enzymes.[1][2][3] Understanding and controlling these factors is paramount to maintaining the chemical integrity of the compound throughout your experiments.
The stability of a drug is a critical factor that can affect its safety and efficacy.[4] For researchers, ensuring the stability of compounds like (S)-Carnitine Isobutylester in solution is crucial for obtaining accurate and reproducible results. This guide will walk you through the common issues encountered and provide practical, evidence-based strategies to mitigate them.
Troubleshooting Guides & FAQs
Issue 1: Rapid Degradation of (S)-Carnitine Isobutylester in My Aqueous Solution
Q1: I've prepared an aqueous solution of (S)-Carnitine Isobutylester, but my analytical results show a rapid loss of the parent compound and an increase in (S)-Carnitine. What is the likely cause?
A1: The most probable cause is hydrolysis of the isobutylester bond.[5] Ester hydrolysis is a chemical reaction where water cleaves the ester bond, resulting in the formation of a carboxylic acid and an alcohol.[6] In this case, (S)-Carnitine Isobutylester degrades into (S)-Carnitine and isobutanol. The rate of this reaction is highly dependent on the pH of your solution.
Causality:
-
Base-Catalyzed Hydrolysis: This is often the most significant contributor to ester degradation. Hydroxide ions (OH⁻) are potent nucleophiles that readily attack the partially positive carbon atom of the ester's carbonyl group. This reaction is generally much faster than acid-catalyzed or neutral hydrolysis.[7][8] Even in seemingly neutral solutions, factors like dissolved CO2 from the atmosphere can slightly alter the pH and accelerate degradation.[9]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the oxygen of the carbonyl group gets protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[1][8]
The following diagram illustrates the primary degradation pathway:
Caption: Hydrolysis of (S)-Carnitine Isobutylester.
Q2: How can I minimize hydrolysis and improve the stability of my (S)-Carnitine Isobutylester solution?
A2: The most effective strategy is to control the pH of your solution using a suitable buffer system.[10][11] The goal is to maintain the pH at a level where the rate of hydrolysis is at its minimum.
Key Recommendations:
-
pH Optimization: For many esters, the pH of maximum stability is in the acidic to neutral range.[12] It is crucial to determine the optimal pH for (S)-Carnitine Isobutylester. A good starting point is to conduct a pH-rate profile study, where the degradation rate is measured across a range of pH values.
-
Buffer Selection: Choose a buffer system that has a pKa close to your target pH to ensure adequate buffering capacity.[13] Common pharmaceutical buffers include phosphate, citrate, and acetate.[9][13] Be mindful that the buffer components themselves can sometimes catalyze degradation, so it's essential to select an appropriate buffer system.
| Common Pharmaceutical Buffer Systems | Effective pH Range | Considerations |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions that might catalyze degradation. |
| Acetate Buffer | 3.7 - 5.6 | Volatile, which can be a concern for lyophilized products.[13] |
| Phosphate Buffer | 6.2 - 8.2 | Widely used, but can exhibit pH shifts upon freezing.[13] |
Expert Insight: When preparing your buffered solution, always use high-purity water (e.g., HPLC-grade) and freshly prepared buffers to avoid contamination with acids, bases, or metal ions that could catalyze degradation.
Issue 2: Inconsistent Experimental Results and Poor Reproducibility
Q3: My experimental results with (S)-Carnitine Isobutylester are inconsistent from one day to the next. Could this be related to solution stability?
A3: Absolutely. Inconsistent results are a classic sign of compound degradation. If the concentration of your active compound is changing over time, it will undoubtedly lead to poor reproducibility.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most straightforward solution is to prepare fresh solutions of (S)-Carnitine Isobutylester immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Control Temperature: The rate of hydrolysis, like most chemical reactions, is temperature-dependent.[14] Storing your solutions at lower temperatures (e.g., 2-8°C) will significantly slow down the degradation rate. For long-term storage, consider freezing (-20°C or -80°C), but be aware of potential pH shifts upon freezing with certain buffers like phosphate.[13]
-
Protect from Light: While hydrolysis is the primary concern, some compounds are also susceptible to photodegradation. It is good practice to store your solutions in amber vials or protect them from light to minimize this possibility.[2]
The following workflow can help you systematically address stability issues:
Caption: A workflow for troubleshooting stability issues.
Issue 3: Need for a Stability-Indicating Analytical Method
Q4: How can I accurately quantify the amount of (S)-Carnitine Isobutylester and its degradation products in my samples?
A4: You need to develop and validate a stability-indicating analytical method. This is a method that can separate and quantify the intact drug from its degradation products, ensuring that the measured concentration of the active compound is accurate.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies.[15][16] A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is often suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher selectivity and sensitivity, which is particularly useful for identifying and quantifying low levels of degradation products.[12][17]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: To ensure your method is stability-indicating, you must perform forced degradation (stress testing) studies.[4][18][19] This involves intentionally degrading the (S)-Carnitine Isobutylester under various stress conditions to generate its degradation products.
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature.
-
Photodegradation: Expose the drug to UV and visible light.
-
-
Chromatographic Method Development:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase Optimization: Develop a gradient or isocratic mobile phase that provides good separation between the parent compound and all degradation products. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a wavelength at which both the parent compound and its degradation products have adequate absorbance, or use a mass spectrometer for more specific detection.
-
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
| Forced Degradation Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | To generate acid-catalyzed degradation products.[20] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp | To generate base-catalyzed degradation products.[20] |
| Oxidation | 3-30% H₂O₂ | To generate oxidative degradation products. |
| Thermal | Dry heat (e.g., >60°C) | To assess heat stability. |
| Photolytic | UV and visible light exposure | To assess light sensitivity.[20] |
Conclusion
The stability of this compound in aqueous solutions is a critical factor that must be carefully managed to ensure the validity of your research. By understanding the principles of ester hydrolysis and implementing the strategies outlined in this guide—namely, precise pH control, temperature management, and the use of a validated stability-indicating analytical method—you can significantly improve the reliability and reproducibility of your experiments.
References
- Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- Pharmaceutical Buffers. (2024).
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012).
- Applications of Buffers, Buffer Equation and Buffer Capacity. Pharmaguideline.
- Quantification of carnitine esters by high-performance liquid chromatography. Effect of feeding medium-chain triglycerides on the plasma carnitine ester profile. PubMed.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
- Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. (2014).
- long-term stability and storage of Acetyl-L-Carnitine for research. Benchchem.
- Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
- Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central.
- Transfer and metabolism of carnitine and carnitine esters in the in vitro perfused human placenta. PubMed.
- DRUG STABILITY. IJSDR.
- Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering (RSC Publishing). (2022).
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital AS.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. PubMed.
- Understanding the chemical basis of drug stability and degrad
- Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection.
- Factors That Affect the Stability of Compounded Medic
- A practical guide to forced degradation and stability studies for drug substances.
- Development of forced degradation and stability indic
- Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed.
- Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in F
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions.
- A process for the preparation of carnitine esters and their use.
- Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry.
- Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS.
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
- An In-depth Technical Guide to the Physical and Chemical Stability of o-Acetyl-L-carnitine Hydrochloride Powder. Benchchem.
- 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction. PMC - NIH. (2023).
- Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis.
- Thermal degradation kinetics of L-carnitine.
- Process for the preparation of carnitine esters and their use.
- Stability of drugs and medicines Hydrolysis.
- Temperature effects on malonyl-CoA inhibition of carnitine palmitoyltransferase I. PubMed.
- (S)-Carnitine isobutylester chloride salt.
- (S)-Carnitine isobutylester chloride salt | CAS 161886-61-9 | SCBT.
- 268002 S-Carnitine mesylate isobutylester, mesyl
- (S)-Carnitine Isobutylester, Chloride Salt_其他. 德威钠.
- Non-hygroscopic L-carnitine salts.
- L-Carnitine. Sigma-Aldrich.
- (R)-Carnitine Chloride Isobutylester. CAS No : 161886-61-9 | Product Name : (R)
- Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. THE PCCA BLOG | Exploring the Oncology Potential of Mebendazole a [pccarx.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Buffers, Buffer Equation and Buffer Capacity | Pharmaguideline [pharmaguideline.com]
- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 11. Pharmaceutical Buffers [chemical-sales.com]
- 12. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of carnitine esters by high-performance liquid chromatography. Effect of feeding medium-chain triglycerides on the plasma carnitine ester profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for (S)-Carnitine Isobutylester, Chloride Salt
Welcome to the technical support resource for the chromatographic analysis of (S)-Carnitine Isobutylester, Chloride Salt. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape for this compound. Due to its inherent chemical properties, this analyte requires a nuanced approach to method development. This document provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve common chromatographic issues.
Understanding the Analyte: The Root of the Challenge
(S)-Carnitine Isobutylester is a chiral, quaternary ammonium salt.[1][2] Its structure presents two primary analytical hurdles:
-
Permanent Cationic Charge: The quaternary amine group is permanently positively charged, irrespective of mobile phase pH.[3] This makes the molecule highly polar and prone to undesirable secondary ionic interactions with the stationary phase.
-
High Polarity: The compound is highly soluble in polar solvents like water and methanol, which can make achieving sufficient retention on traditional reversed-phase columns difficult.[1][4]
These properties are the primary drivers of the peak shape problems commonly observed. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) - Quick Diagnosis
Q1: I'm seeing significant peak tailing. What is the most likely cause?
The most common cause of peak tailing for this and other quaternary amines is a secondary ionic interaction between the analyte's permanent positive charge and deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[5] This interaction creates multiple retention mechanisms, leading to a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.
Q2: Which chromatographic mode is best suited for analyzing (S)-Carnitine Isobutylester?
While traditional Reversed-Phase (RP-HPLC) can be optimized, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior technique for this class of polar, charged compounds.[6][7][8] HILIC utilizes a high-organic, low-aqueous mobile phase to retain polar analytes on a polar stationary phase, offering better retention and often improved peak shape compared to RP-HPLC.[9][10] Mixed-mode chromatography, combining reversed-phase and ion-exchange properties, is also an excellent alternative.[3]
In-Depth Troubleshooting: A Symptom-Based Approach
This section provides detailed, question-and-answer-based solutions for specific peak shape problems.
Issue 1: Peak Tailing (Asymmetry Factor > 1.2)
Peak tailing is the most prevalent issue for basic and cationic compounds. The peak appears skewed with a "tail" extending toward the end of the chromatogram.
Q: My peak for (S)-Carnitine Isobutylester is tailing significantly on a C18 column. Why is this happening and how can I fix it?
A: The primary cause is silanol interaction. Your permanently positive analyte is electrostatically attracted to negatively charged silanol groups on the column packing. To resolve this, you must disrupt this interaction.
Below is a diagram illustrating this problematic interaction, followed by a detailed protocol for its mitigation.
Caption: Unwanted ionic interaction causing peak tailing.
Protocol 1: Optimizing Reversed-Phase HPLC for Tailing Peaks
This protocol provides a systematic approach to improving peak shape by modifying the mobile phase chemistry.
-
Lower the Mobile Phase pH:
-
Action: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05% - 0.1%) to your aqueous mobile phase to achieve a pH between 2.5 and 3.0.
-
Causality: At low pH, the free silanol groups (Si-OH) become protonated. This neutralizes the negative sites on the stationary phase, preventing the strong ionic interaction with the cationic analyte.[11]
-
-
Introduce a Competing Base (Ion Shielding):
-
Action: Add a small concentration (e.g., 10-25 mM) of an amine modifier like triethylamine (TEA) to the mobile phase, ensuring the final pH is adjusted appropriately.
-
Causality: The competing base is a small basic molecule that preferentially interacts with the active silanol sites, effectively "shielding" them from the larger analyte. This allows the analyte to undergo a more homogenous reversed-phase interaction, resulting in a more symmetrical peak.
-
-
Increase Buffer/Salt Concentration:
-
Action: Increase the concentration of your buffer salt (e.g., ammonium formate or ammonium acetate) to 20-50 mM.
-
Causality: The higher concentration of buffer cations (e.g., NH₄⁺) provides a more effective shield for the silanol groups and can also reduce the apparent strength of the ionic interaction, leading to improved peak shape.[5]
-
-
Evaluate Column Chemistry:
-
Action: If tailing persists, switch to a modern, high-purity, base-deactivated column. Look for columns specifically marketed for the analysis of basic compounds.
-
Causality: These columns have a much lower concentration of accessible, acidic silanol groups due to advanced end-capping and bonding technologies, which inherently minimizes the potential for tailing.
-
Q: Is there a more direct chromatographic mode to prevent tailing from the start?
A: Yes, HILIC is the preferred approach. HILIC separates compounds based on their partitioning between the bulk mobile phase and a water-enriched layer on the surface of a polar stationary phase. This mechanism is ideal for polar compounds and avoids the silanol interaction issues common in RP-HPLC.
Table 1: Recommended Starting Conditions - HILIC vs. RP-HPLC
| Parameter | HILIC Method (Recommended) | Optimized RP-HPLC Method |
| Column | BEH Amide, BEH HILIC, or similar (e.g., 2.1 x 100 mm, 1.7 µm) | High-Purity Base-Deactivated C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% B -> 50% B over 5 minutes | 5% B -> 70% B over 5 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 1-5 µL | 1-5 µL |
| Sample Diluent | 90% Acetonitrile / 10% Water (or initial mobile phase) | Mobile Phase A / Water |
Issue 2: Peak Fronting (Asymmetry Factor < 0.8)
Peak fronting, where the peak appears as a "shark fin" pointing toward the beginning of the chromatogram, is typically caused by overloading the column or injecting the sample in a solvent significantly stronger than the mobile phase.[12][13][14]
Q: My peak is fronting. What's the cause and how do I fix it?
A: This is almost always a result of either column overload or an incompatible sample solvent. [15]
-
Column Overload: You are injecting too much analyte mass. The stationary phase becomes saturated, and the excess molecules cannot interact with it, causing them to travel faster and elute at the front of the peak.[12]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has higher elution strength) than your starting mobile phase, the sample band will not focus properly at the head of the column. This leads to a distorted, fronting peak.[16]
Protocol 2: Eliminating Peak Fronting
-
Reduce Sample Concentration:
-
Action: Perform a serial dilution of your sample (e.g., 1:10, then 1:100) and inject it again.
-
Validation: If the fronting diminishes or disappears upon dilution, the root cause was column overload.[12]
-
-
Decrease Injection Volume:
-
Action: Reduce the volume of your injection (e.g., from 10 µL to 2 µL).
-
Validation: Similar to dilution, if this improves the peak shape, the issue is mass overload.
-
-
Match the Sample Solvent to the Mobile Phase:
-
Action: Prepare your final sample dilution in the initial mobile phase conditions. For a HILIC method starting at 95% acetonitrile, your sample solvent should ideally be 95% acetonitrile. For a reversed-phase method starting at 5% acetonitrile, your sample solvent should be 5% acetonitrile or weaker (e.g., pure water).
-
Causality: This ensures that when the sample is injected, it forms a tight, focused band at the top of the column, leading to a sharp, symmetrical peak upon elution.
-
Issue 3: Peak Splitting or Shoulders
Split peaks can indicate either a hardware problem or a chemical/methodological issue. A logical diagnostic process is key.
Q: My peak has a shoulder or is split into two. How do I determine the cause?
A: Follow this diagnostic workflow to pinpoint the source of the problem. The first step is to determine if the issue affects only your analyte or all peaks in the chromatogram.
Caption: Troubleshooting workflow for split peaks.
Explanation of Troubleshooting Steps:
-
If all peaks are splitting: The problem occurs before the separation begins. This points to a physical issue in the flow path.[17][18]
-
Void at Column Inlet: A gap in the packing material can cause the sample band to split before it enters the column bed. This often requires column replacement.[19]
-
Blocked Inlet Frit: Particulates from the sample or system can clog the frit at the top of the column, distorting the flow path and splitting the peaks. Sometimes, reversing and flushing the column can dislodge the blockage, but frit replacement is often necessary.[17][18]
-
Improper Connection: A poor fitting between the injector and the column can create dead volume where the sample can mix, leading to peak distortion.[16]
-
-
If only the analyte peak is splitting: The issue is specific to the chemistry of your analyte or its interaction with the system.[18][19]
-
Sample Solvent Effect: As with peak fronting, injecting in a solvent that is too strong can cause the peak to split. Re-dissolving the sample in the mobile phase is the solution.[16]
-
Co-elution: The "split" may actually be two distinct but very closely eluting compounds (e.g., an impurity or a related compound). Reducing the injection volume can sometimes help resolve the two into separate peaks, confirming co-elution.[18] Modifying the gradient or mobile phase composition is then needed to improve separation.
-
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (2022). What are common causes of peak splitting when running an LC column? - WKB194672.
- Biosynth. (n.d.). (S)-Carnitine isobutylester chloride salt.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
- Axion Labs. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Chromatography Today. (n.d.). What is Peak Splitting?.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC.
- van Vlies, N., et al. (1992). Quantification of carnitine esters by high-performance liquid chromatography.
- Isaguirre, A. C., et al. (2013). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Analytical and Bioanalytical Chemistry, 405(23), 7397-7404.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
- Longo, A., et al. (2006). Chromatographic and non-chromatographic assay of L-carnitine family components.
- Schmidt-Sommerfeld, E., et al. (1998). Analysis of carnitine esters by radio-high performance liquid chromatography in cultured skin fibroblasts from patients with mitochondrial fatty acid oxidation disorders.
- KNAUER. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Santa Cruz Biotechnology. (n.d.). (S)-Carnitine isobutylester chloride salt | CAS 161886-61-9.
- Albreht, A., et al. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Food Analytical Methods, 8(3), 645-653.
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Li, W., et al. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of β-oxidation. Rapid Communications in Mass Spectrometry, 21(11), 1747-1754.
- Sandor, A., et al. (1989). Use of anion-exchange resin in F- form in sample processing for determination of carnitine.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Castro-Puyana, M., et al. (2009). Development of a CE-MS2 method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas. Electrophoresis, 30(2), 337-348.
- PerkinElmer. (n.d.). What is Peak Fronting?.
- Thermo Fisher Scientific. (n.d.). Fast and Sensitive Determination of Quaternary Amines by UHPLC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of L-Carnitine.
- Isaguirre, A. C., et al. (2013). Rapid and sensitive HILIC–MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Semantic Scholar.
- Li, J., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 16(12), 105315.
- Ferrer, I., & Furlong, E. T. (2002). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. Environmental Science & Technology, 36(5), 1019-1026.
- Zhang, X., et al. (2012). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Isaguirre, A. C., et al. (2013). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids.
- Waters Corporation. (2022). What is a good column choice for analysis of a quaternary amine compound? - WKB107141.
- Yang, H., et al. (2022). Chiral Recognition of Carnitine Enantiomers Using Graphene Oxide-Modified Cadmium Telluride Quantum Dots. Molecules, 27(14), 4478.
- Li, Y., et al. (2020). Chiral Separation and Determination of Carnitine Enantiomers in Infant Formula by Ultra-Performance Convergence Chromatography. Chinese Journal of Analytical Chemistry, 48(11), 1558-1564.
- Wei, F., et al. (2017). A rapid ion chromatography column-switching method for online sample pretreatment and determination of l-carnitine, choline and mineral ions in milk and powdered infant formula. Analytical Methods, 9(4), 698-705.
- Vernez, L., et al. (2003). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry.
- Hirota, T., et al. (1994). High-performance liquid chromatographic determination of the enantiomers of carnitine and acetylcarnitine on a chiral stationary phase.
- LabSolu. (n.d.). (S)-Carnitine Mesylate Isobutylester, Mesylate Salt.
- Pharmaffiliates. (n.d.). (R)-Carnitine Chloride Isobutylester.
- Cayman Chemical. (n.d.). Butyryl-L-carnitine (chloride).
- National Center for Biotechnology Information. (n.d.). Carnitine Chloride.
- Di-Meo, A. A. (2008). U.S.
- Cayman Chemical. (n.d.). Palmitoyl-L-carnitine-d3 (chloride).
- MedChemExpress. (n.d.). Isobutyryl-L-carnitine.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. sielc.com [sielc.com]
- 4. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. waters.com [waters.com]
- 9. bevital.no [bevital.no]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. youtube.com [youtube.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. support.waters.com [support.waters.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. bio-works.com [bio-works.com]
Addressing solubility issues of (S)-Carnitine Isobutylester, Chloride Salt in different solvents
Technical Support Center: (S)-Carnitine Isobutylester, Chloride Salt
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound. Here, we provide field-proven insights, troubleshooting protocols, and data-driven recommendations to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is the isobutyl ester of L-carnitine in its chloride salt form. The parent molecule, L-carnitine, is known to be highly soluble in water[1]. The addition of the isobutyl ester group increases the molecule's lipophilicity, which can influence its solubility profile.
Based on available data for the compound and its analogs, a general solubility profile can be summarized as follows:
| Solvent | Solubility | Remarks |
| Water | Soluble[2][3] | High concentrations may require optimization (see Q2 & Q3). Supplier data indicates solubility of a similar compound, Isobutyryl-L-carnitine chloride, at 250 mg/mL with sonication[4]. |
| Methanol | Soluble[2][3] | A good starting solvent for creating concentrated organic stocks. |
| Ethanol | Soluble[3] | Often used as a biocompatible co-solvent. Similar carnitine esters show solubility around 20 mg/mL[5][6][7]. |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions for biological assays. Similar carnitine esters are soluble at ~10-30 mg/mL[4][5][6][7]. |
Note: These values are for guidance. Empirical testing is always recommended for your specific lot and experimental conditions.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do first?
Difficulty in dissolving this compound, especially at higher concentrations, is a common issue. Before making significant changes to your protocol, follow this initial troubleshooting workflow.
Sources
- 1. L-carnitine | 541-15-1 [chemicalbook.com]
- 2. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT CAS#: 161886-61-9 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Strategies to improve the yield of (S)-Carnitine Isobutylester, Chloride Salt synthesis
Welcome to the technical support center for the synthesis of (S)-Carnitine Isobutylester, Chloride Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. Here, we address common challenges encountered during experimental work in a direct question-and-answer format, blending established chemical principles with practical, field-proven insights.
Troubleshooting Guide: Navigating Synthesis Challenges
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the esterification of (S)-Carnitine with isobutanol can stem from several factors, ranging from reaction equilibrium to product degradation. A systematic approach to troubleshooting is crucial.
Answer:
Several factors can contribute to low yields. Let's break down the most common culprits and how to address them:
-
Incomplete Reaction/Equilibrium Limitations: Esterification is a reversible reaction. To drive the reaction towards the product, you must remove water as it is formed.
-
Recommendation: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a common solvent for this purpose. Alternatively, using a large excess of isobutanol can also shift the equilibrium, but this may complicate purification.
-
-
Suboptimal Reaction Conditions: Temperature and catalysis play a critical role in reaction kinetics.
-
Recommendation:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation of the product. Monitor the reaction temperature closely, aiming for a range that allows for efficient water removal without causing decomposition. A temperature range of 80-120°C is a typical starting point, depending on the solvent and catalyst used.
-
Catalyst: An acid catalyst is typically required for this esterification. Common choices include sulfuric acid, p-toluenesulfonic acid (p-TSA), or acidic ion-exchange resins. The choice of catalyst can impact the reaction rate and the potential for side reactions. Start with a catalytic amount (1-5 mol%) and optimize from there.
-
-
-
Side Reactions: The presence of the hydroxyl group and the quaternary ammonium salt in the (S)-Carnitine starting material can lead to undesired side reactions.
-
Potential Side Reactions:
-
Dehydration of Isobutanol: Under strongly acidic conditions and high temperatures, isobutanol can dehydrate to form isobutylene. This consumes the alcohol and can introduce impurities.
-
Racemization: While less likely under standard esterification conditions, harsh conditions could potentially lead to racemization at the chiral center.
-
-
Recommendation: Use a milder acid catalyst or control the reaction temperature carefully. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect the formation of byproducts.
-
-
Product Degradation during Work-up: The ester product may be susceptible to hydrolysis, especially under acidic or basic conditions during the work-up procedure.
-
Recommendation: Neutralize the reaction mixture carefully after completion. Use a mild base, such as sodium bicarbonate solution, and avoid excessive exposure to strong acids or bases.
-
Table 1: Troubleshooting Low Yields
| Potential Cause | Recommended Action | Key Considerations |
| Incomplete Reaction | Use a Dean-Stark trap or a large excess of isobutanol. | Dean-Stark is generally more efficient for water removal. |
| Suboptimal Temperature | Optimize the reaction temperature (start around 80-120°C). | Higher temperatures can lead to side reactions. |
| Inappropriate Catalyst | Experiment with different acid catalysts (e.g., p-TSA, H₂SO₄). | Milder catalysts may reduce side reactions. |
| Side Reactions | Monitor for byproduct formation using TLC or HPLC. | Adjust conditions to minimize side reactions. |
| Product Degradation | Neutralize the reaction mixture carefully during work-up. | Avoid prolonged exposure to strong acids or bases. |
Q2: I am observing significant amounts of unreacted (S)-Carnitine in my crude product. How can I improve the conversion rate?
Detecting a large proportion of starting material post-reaction is a clear indication that the reaction has not gone to completion.
Answer:
Improving the conversion rate is directly linked to optimizing the reaction conditions to favor product formation. Here are the key parameters to adjust:
-
Effective Water Removal: As mentioned previously, the presence of water will inhibit the forward reaction. Ensure your water removal method is efficient.
-
Recommendation: Check for leaks in your Dean-Stark setup. Ensure the solvent is forming an azeotrope with water effectively. If not using a Dean-Stark, consider adding a drying agent that is stable at the reaction temperature, although this is less common for esterifications.
-
-
Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount.
-
Recommendation:
-
Catalyst Loading: Incrementally increase the catalyst loading. Be mindful that excessive acid can promote side reactions.
-
Catalyst Choice: If using a solid acid catalyst like an ion-exchange resin, ensure it is properly activated and has not been poisoned by impurities.
-
-
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Recommendation: Monitor the reaction over a longer period. Take aliquots at regular intervals and analyze them by TLC or HPLC to determine when the concentration of the starting material plateaus.
-
-
Reagent Purity: Impurities in your starting materials can interfere with the reaction.
-
Recommendation: Ensure your (S)-Carnitine and isobutanol are of high purity and are anhydrous. Water in the starting materials will inhibit the reaction from the start.
-
Q3: The purification of my this compound is challenging, and I am experiencing product loss. What are the best practices for purification?
The purification of a polar, salt-like organic molecule can be tricky. A multi-step approach is often necessary to achieve high purity.
Answer:
Purification of this compound requires careful consideration of its properties. Here is a suggested workflow and troubleshooting tips:
-
Initial Work-up:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Extraction: The product is likely to have some water solubility due to the quaternary ammonium group. Extraction with a suitable organic solvent is a critical step.
-
Solvent Choice: Dichloromethane or a mixture of chloroform and isopropanol can be effective for extracting polar compounds. Experiment with different solvent systems to find the one that gives the best partition coefficient for your product.
-
Salting Out: Adding a saturated solution of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
-
-
Chromatography:
-
Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds.[1]
-
Recommendation: Use a strong cation-exchange resin to bind your positively charged product. Wash the resin with a non-polar solvent to remove unreacted isobutanol and other non-polar impurities. Then, elute your product with a solution containing a counter-ion, such as an aqueous or alcoholic solution of sodium chloride or hydrochloric acid.
-
-
Silica Gel Chromatography: While challenging for highly polar compounds, it can be used with a polar mobile phase.
-
Recommendation: A reverse-phase silica gel (C18) might be more suitable. Alternatively, normal phase silica with a polar eluent system (e.g., a mixture of dichloromethane, methanol, and a small amount of acid or base to improve peak shape) can be attempted.
-
-
-
Crystallization:
-
Recommendation: After purification by chromatography, crystallization can be used to obtain a high-purity solid.
-
Solvent System: Try dissolving the purified product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol) and then adding a less polar anti-solvent in which it is insoluble (e.g., acetone, ethyl acetate, or diethyl ether) to induce precipitation.[2]
-
-
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
While a specific, detailed protocol is not widely published, the most logical and commonly employed method would be the Fischer esterification of (S)-Carnitine with isobutanol in the presence of an acid catalyst. This method is a standard and well-established procedure for the synthesis of esters from carboxylic acids and alcohols.
Q2: How can I monitor the progress of the reaction?
Answer:
Regularly monitoring the reaction is key to achieving optimal yield and minimizing side reactions.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the progress of the reaction. Use a polar solvent system to distinguish the more polar (S)-Carnitine starting material from the less polar ester product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. You can track the disappearance of the starting material and the appearance of the product over time. A reverse-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the appearance of new signals corresponding to the isobutyl group in the ester product.
Q3: What are the key safety precautions I should take during this synthesis?
Answer:
Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Corrosive Acids: The acid catalysts used (e.g., sulfuric acid, p-TSA) are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Many of the organic solvents used (e.g., isobutanol, toluene, acetone, ether) are flammable. Work in a well-ventilated fume hood and avoid open flames or sources of ignition.
-
Pressurized Systems: If the reaction is heated in a sealed vessel, there is a risk of pressure buildup. Ensure the reaction vessel is appropriately rated for the temperature and pressure, or use a system that is open to the atmosphere (e.g., with a condenser).
Q4: How should I store the final product?
Answer:
This compound is a hygroscopic and potentially temperature-sensitive compound.
-
Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. For long-term storage, it is advisable to keep it in a freezer at -20°C.[4]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of (S)-Carnitine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add (S)-Carnitine (1 equivalent), isobutanol (at least 3 equivalents), and a suitable solvent to facilitate azeotropic water removal (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography and/or crystallization as described in the troubleshooting guide.
Diagram 2: Fischer Esterification Reaction Scheme
Caption: The general reaction scheme for the Fischer esterification of (S)-Carnitine.
References
- A process for the preparation of carnitine esters and their use. (n.d.). Google Patents.
-
A PROCESS FOR THE PREPARATION OF CARNITINE ESTERS AND THEIR USE. (2004, December 2). European Patent Office. Retrieved from [Link]
- Process for l-carnitine and acetyl l-carnitine hydrochloride. (n.d.). Google Patents.
- INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. (n.d.). Google Patents.
- Process for the preparation of L-carnitine. (n.d.). Google Patents.
- Process for the production of L-carnitine and its deivatives. (n.d.). Google Patents.
- Use of esters of acyl L-carnitines with gamma-hydroxybutyric acid for producing pharmaceutical compositions for the treatment of hepatopathies. (1992, November 19). Google Patents.
- Methods for the production of l-carnitine. (n.d.). Google Patents.
- Process for preparing L-carnitine and chemical intermediates employed therein. (n.d.). Google Patents.
- INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE. (n.d.). Google Patents.
-
Synthesis of Carnitine Benzyl Esters as Prodrugs. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Role of carnitine esters in brain neuropathology. (n.d.). PubMed. Retrieved from [Link]
-
LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. (n.d.). PubMed Central. Retrieved from [Link]
-
Carnitine Mediated Alterations of Ethanol and Fatty Acid Metabolism. (n.d.). CORE. Retrieved from [Link]
- Purification of carnitine. (n.d.). Google Patents.
- A preparation method of high-purity l-carnitine. (n.d.). Google Patents.
- Process for the purification of carnitine. (n.d.). Google Patents.
-
Effects of L-carnitine on the Formation of Fatty Acid Ethyl Esters in Brain and Peripheral Organs After Short-Term Ethanol Administration in Rat. (n.d.). PubMed. Retrieved from [Link]
-
Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. (2019, August 21). ResearchGate. Retrieved from [Link]
-
CARNITINE TRANSPORT AND FATTY ACID OXIDATION. (n.d.). PubMed Central. Retrieved from [Link]
-
Carnitine Esters - Metabolic Health. (n.d.). HealthMatters.io. Retrieved from [Link]
-
Isobutyrylcarnitine | C11H21NO4. (n.d.). PubChem. Retrieved from [Link]
-
Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
- 2. US4751325A - Process for the purification of carnitine - Google Patents [patents.google.com]
- 3. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 4. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
Identifying and characterizing degradation products of (S)-Carnitine Isobutylester, Chloride Salt
Welcome to the technical support center for (S)-Carnitine Isobutylester, Chloride Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation products of this chiral carnitine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
The stability of this compound is a critical parameter in its development and application. Understanding its degradation pathways and the resulting products is essential for ensuring product quality, safety, and efficacy. This guide will provide a comprehensive overview of potential degradation mechanisms, analytical strategies for their identification, and practical troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains a labile ester linkage, the primary degradation pathway is expected to be hydrolysis . This can be catalyzed by acidic or basic conditions. Other potential degradation pathways, informed by studies on similar carnitine esters like acetyl-L-carnitine, include thermal degradation and oxidation .[1][2][3][4]
-
Hydrolysis: The ester bond is susceptible to cleavage, yielding (S)-Carnitine and isobutyric acid. This reaction is significantly influenced by pH, with accelerated degradation observed in both acidic and, more prominently, basic conditions.[2]
-
Thermal Degradation: Elevated temperatures can promote the degradation of carnitine esters, potentially leading to a variety of breakdown products.[5][6]
-
Oxidation: While the core carnitine structure is relatively stable to oxidation, the isobutyl ester group could be susceptible under certain oxidative stress conditions.
Q2: What are the expected degradation products of this compound?
A2: The primary and most anticipated degradation products are:
-
(S)-Carnitine: The product of ester hydrolysis.
-
Isobutyric Acid: The other product of ester hydrolysis.
-
Crotonobetaine: While less direct, elimination reactions can sometimes occur with carnitine derivatives, potentially leading to the formation of crotonobetaine, especially under thermal stress.
It is also crucial to consider impurities from the synthesis process, which could be mistaken for degradation products.[]
Q3: My analytical results show an unexpected peak. How can I determine if it's a degradation product or a synthetic impurity?
A3: This is a common challenge. A systematic approach is required:
-
Analyze a freshly prepared standard: Prepare a solution of this compound from a new, unopened container and analyze it immediately. The presence of the peak in this sample suggests it is likely a synthetic impurity.
-
Perform forced degradation studies: Subject your sample to controlled stress conditions (acid, base, heat, oxidation, light). If the peak area of the unknown increases under these conditions while the parent compound peak decreases, it is very likely a degradation product.[3][4]
-
Mass Spectrometry (MS) Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide the molecular weight and, with high-resolution MS, the elemental composition, allowing you to propose a chemical structure. Fragmentation patterns in MS/MS can further confirm the structure.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the unknown can be isolated in sufficient quantity, NMR spectroscopy is the definitive tool for structural elucidation.[9][10][11]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during your stability studies.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inconsistent results in stability studies. | 1. pH fluctuation in the sample matrix.2. Temperature variations.3. Inconsistent sample preparation. | 1. Buffer your samples: The hydrolysis of the ester is highly pH-dependent.[2] Use appropriate buffers to maintain a constant pH throughout the experiment.2. Precise temperature control: Employ calibrated incubators or water baths. Even small temperature fluctuations can significantly alter degradation kinetics.[5]3. Standardize procedures: Ensure consistent concentrations, solvent systems, and analysis times. |
| Poor separation of degradation products from the parent compound in HPLC. | 1. Inappropriate column chemistry.2. Suboptimal mobile phase composition. | 1. Column Selection: (S)-Carnitine and its ester are polar compounds. Consider using a C18 reversed-phase column with an ion-pairing agent (e.g., sodium 1-heptanesulfonate) to improve retention and separation of the highly polar carnitine.[1][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[12]2. Mobile Phase Optimization: Adjust the pH of the mobile phase to control the ionization state of the analytes. A lower pH (e.g., 3) can improve peak shape for the carboxylic acid group.[3] Varying the organic modifier (e.g., acetonitrile or methanol) concentration can also enhance resolution. |
| Difficulty in detecting and identifying low-level degradation products. | 1. Insufficient sensitivity of the detector.2. Co-elution with other components. | 1. Use a Mass Spectrometer (MS) as a detector: LC-MS/MS offers superior sensitivity and selectivity compared to UV detection, allowing for the detection of trace-level impurities and degradation products.[8][13]2. Optimize chromatography: As mentioned above, thorough method development is crucial to resolve all components. Consider using a high-resolution mass spectrometer (HRMS) to differentiate between isobaric compounds.[12] |
Part 3: Experimental Protocols & Workflows
Forced Degradation Study Protocol
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 70°C for 12 hours. Neutralize with 1 M NaOH before analysis.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 70°C for 12 hours. Neutralize with 1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.[5]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (untreated stock solution), using a stability-indicating analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify new peaks and monitor the decrease in the parent compound peak.
Analytical Method: Stability-Indicating HPLC-UV
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 0.05 M phosphate buffer (pH = 3) with 0.56 mg/mL sodium 1-heptanesulfonate : Ethanol (99:1 v/v).[1][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 20 µL.
Part 4: Visualizations
Proposed Degradation Pathway of (S)-Carnitine Isobutylester
Caption: Primary hydrolytic degradation of (S)-Carnitine Isobutylester.
Workflow for Degradation Product Identification
Caption: Systematic workflow for identifying degradation products.
References
-
Typical chromatograms of l-carnitine after degradation under (a)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed Central. (n.d.). Retrieved from [Link]
-
Thermal degradation kinetics of L-carnitine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed. (n.d.). Retrieved from [Link]
-
NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - NIH. (n.d.). Retrieved from [Link]
-
Analysis of carnitine esters by radio-high performance liquid chromatography in cultured skin fibroblasts from patients with mitochondrial fatty acid oxidation disorders - PubMed. (n.d.). Retrieved from [Link]
-
Application of 1H-NMR spectroscopy for qualitative measurement of muscle carnitine levels. (n.d.). Retrieved from [Link]
-
Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed. (n.d.). Retrieved from [Link]
-
1 H NMR characterization of L-carnitineMA. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
¹H NMR spectrum used for purity evaluation of five kinds of... - ResearchGate. (n.d.). Retrieved from [Link]
-
CAS No : 161886-61-9 | Product Name : (R)-Carnitine Chloride Isobutylester. (n.d.). Retrieved from [Link]
-
A Multiplexed HILIC-MS/HRMS Assay for the Assessment of Transporter Inhibition Biomarkers in Phase i Clinical Trials: Isobutyryl-Carnitine as an Organic Cation Transporter (OCT1) Biomarker - ResearchGate. (n.d.). Retrieved from [Link]
-
Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - Frontiers. (n.d.). Retrieved from [Link]
-
Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed. (n.d.). Retrieved from [Link]
- US6342034B1 - Process for the preparation of L-carnitine - Google Patents. (n.d.).
-
Altered Carnitine Metabolism in Ischemic and Non-Ischemic Cardiomyopathy: A Comparative Metabolomics Study Using LC–MS/MS - MDPI. (n.d.). Retrieved from [Link]
-
Carnitine inhibits hydrolysis of inositol phospholipids induced by activation of metabotropic receptors - PubMed. (n.d.). Retrieved from [Link]
-
Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii - Frontiers. (n.d.). Retrieved from [Link]
-
Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii - ResearchGate. (n.d.). Retrieved from [Link]
- WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents. (n.d.).
-
Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A PREPARATION METHOD OF HIGH-PURITY L-CARNITINE - European Patent Office - EP 2360141 B1. (n.d.). Retrieved from [Link]
-
On the biosynthesis and degradation of carnitine - PubMed. (n.d.). Retrieved from [Link]
-
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed. (n.d.). Retrieved from [Link]
-
Carnitine Esters - Metabolic Health - Lab Results explained | HealthMatters.io. (n.d.). Retrieved from [Link]
-
Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii - PubMed Central. (n.d.). Retrieved from [Link]
-
The Formation and Degradation of Carnitine in Pseudomonas* | Biochemistry. (n.d.). Retrieved from [Link]
-
The Effect of Thermal Injury on Carnitine Concentrations in Plasma and Selected Tissues of the Rat - SUNY Open Access Repository. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 1H-NMR spectroscopy for qualitative measurement of muscle carnitine levels [ouci.dntb.gov.ua]
- 11. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Overcoming challenges in the purification of (S)-Carnitine Isobutylester, Chloride Salt
Technical Support Center: Purification of (S)-Carnitine Isobutylester, Chloride Salt
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral quaternary ammonium salt. As a compound with significant therapeutic potential, achieving high purity is paramount. This resource provides in-depth, troubleshooting-focused FAQs and detailed protocols to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Handling and Stability
Question 1: My purified this compound is a sticky solid or oil, not the expected crystalline solid. What is causing this and how can I fix it?
Answer: This is a classic sign of moisture absorption due to the compound's highly hygroscopic nature. This compound, like many quaternary ammonium salts and carnitine derivatives, readily absorbs water from the atmosphere.[1][2][3] This absorbed moisture can prevent proper crystallization, leading to an oily or tacky appearance.
Troubleshooting Steps:
-
Drying: The most immediate step is to rigorously dry your sample. This can be achieved by placing it under a high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours. Gentle heating (e.g., 30-40°C) can accelerate the process, but be cautious of potential degradation at higher temperatures.
-
Solvent Choice for Final Precipitation/Isolation: When isolating the final product, use anhydrous solvents. Even trace amounts of water in solvents like acetone or ethyl acetate can hinder crystallization. Consider using freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Perform the final filtration and drying steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to ambient moisture.[4][5] A glove box is ideal for this purpose.
Question 2: I've noticed a decline in the optical purity of my sample after purification. What could be causing racemization?
Answer: Racemization of chiral carnitine derivatives is a significant concern, as the biological activity is often specific to one enantiomer.[6][7] While this compound is generally stable, certain conditions can promote racemization.
Potential Causes and Solutions:
-
pH Extremes: Both strongly acidic and strongly basic conditions can potentially lead to racemization. During purification, it's crucial to maintain a near-neutral pH. If your purification involves any pH adjustments, ensure they are mild and that the final product is neutralized.
-
Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation or drying can increase the risk of racemization. Use the lowest effective temperature for these steps. Rotary evaporation should be performed at moderate temperatures, and final drying under a high vacuum at or near room temperature is preferable.
Section 2: Impurity Removal
Question 3: My NMR analysis shows the presence of unreacted L-carnitine. How can I remove this impurity?
Answer: The presence of the starting material, L-carnitine, is a common impurity. Due to its high polarity and water solubility, its removal requires specific strategies.
Purification Strategy: Recrystallization
Recrystallization is often the most effective method for removing L-carnitine. The key is to find a solvent system in which the desired ester has different solubility characteristics than the L-carnitine starting material.
-
Solvent System Selection: A common approach is to use a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a hot polar solvent like ethanol or methanol, and then adding a less polar anti-solvent such as ethyl acetate or acetone upon cooling can selectively precipitate the ester, leaving the more polar L-carnitine in the solution.[8]
Question 4: I'm struggling to remove inorganic salt impurities (e.g., NaCl) from my product. What's the best approach?
Answer: Inorganic salts are often byproducts of the synthesis and can be challenging to remove due to their insolubility in many organic solvents.
Purification Strategy: Solvent Extraction and Precipitation
-
Dissolution in an Alcohol: Dissolve the crude product in a lower alcohol like ethanol or isopropanol, in which the this compound is soluble.[9]
-
Precipitation of Inorganic Salts: Many common inorganic salts have limited solubility in these alcohols and will precipitate out.
-
Filtration: Filter the mixture to remove the precipitated inorganic salts.
-
Product Recovery: The purified product can then be recovered from the filtrate by evaporating the solvent or by precipitating it with an anti-solvent.
Section 3: Analytical and Characterization Issues
Question 5: My HPLC chromatogram shows a broad peak for my compound. What could be the issue?
Answer: Peak broadening in HPLC can be attributed to several factors related to the compound's properties and the analytical method.
Troubleshooting HPLC Analysis:
-
Column Choice: Due to the polar and ionic nature of the compound, a standard C18 reversed-phase column might not be optimal. Consider using a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[10]
-
Mobile Phase Additives: The addition of an ion-pairing agent to the mobile phase can improve peak shape for ionic compounds. Alternatively, adjusting the pH of the mobile phase can help to suppress the ionization of the carboxyl group, leading to better retention and peak shape.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection to prevent on-column precipitation.
Question 6: How can I confirm the enantiomeric purity of my final product?
Answer: Confirming the enantiomeric purity is critical. While standard HPLC can assess chemical purity, specialized techniques are needed for chiral analysis.
Methods for Enantiomeric Purity Assessment:
-
Chiral HPLC: This is the most direct method. It involves using a chiral stationary phase that can differentiate between the (S) and (R) enantiomers.[7]
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to the NMR sample can induce different chemical shifts for the enantiomers, allowing for their quantification.[11]
-
Polarimetry: Measurement of the specific rotation of your purified sample and comparing it to the literature value can provide an indication of enantiomeric purity, although it is less precise than chromatographic or NMR methods.
Experimental Protocols
Protocol 1: Recrystallization for Removal of L-carnitine
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of hot anhydrous ethanol. Use a water bath to maintain a gentle heat.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The desired product should begin to crystallize.
-
Inducing Crystallization: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
-
Anti-Solvent Addition: Once the solution is at room temperature, slowly add an anhydrous anti-solvent, such as ethyl acetate, while stirring until the solution becomes cloudy.
-
Complete Crystallization: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under a high vacuum.
Protocol 2: Handling and Storage of the Purified Product
-
Final Handling: After the final drying step, handle the purified this compound in a low-humidity environment, such as a glove box or under a stream of inert gas.
-
Packaging: Store the product in a tightly sealed container. For long-term storage, consider placing the primary container inside a secondary container with a desiccant.[4][13]
-
Storage Conditions: Store in a cool, dry place away from direct light.
Visualizations
Troubleshooting Workflow for Oily Product
Caption: Decision tree for troubleshooting an oily or sticky product.
General Purification Workflow
Caption: A typical workflow for the purification of the target compound.
Quantitative Data Summary
| Purification Method | Key Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Unreacted L-carnitine, other organic impurities | >99% | High purity, scalable | Potential for product loss in mother liquor |
| Solvent Precipitation | Inorganic salts | >98% | Good for initial cleanup | May not remove structurally similar organic impurities |
| Chromatography (HILIC) | Broad range of impurities | >99.5% | Very high purity, good for small scale | Can be complex to scale up, requires specific equipment |
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. [Link]
-
Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. PubMed. [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
- Process for the purification of carnitine.
- Methods of purifying l-carnitine.
-
One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability. National Institutes of Health. [Link]
-
Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. [Link]
-
Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase. PubMed. [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. BeVital. [Link]
- A preparation method of high-purity l-carnitine.
-
Recrystallization. MIT Digital Lab Techniques Manual - YouTube. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 6. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006028068A1 - Methods of purifying l-carnitine - Google Patents [patents.google.com]
- 9. US4751325A - Process for the purification of carnitine - Google Patents [patents.google.com]
- 10. bevital.no [bevital.no]
- 11. EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
Reducing variability in experiments involving (S)-Carnitine Isobutylester, Chloride Salt
Welcome to the technical support guide for (S)-Carnitine Isobutylester, Chloride Salt. This resource is designed for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable, reproducible results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively.
The primary challenge in working with this compound, much like other L-carnitine salts, is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1][2][3] This single property can be the root cause of significant variability in experimental outcomes, affecting everything from accurate sample weighing to the stability of stock solutions. This guide will address this and other potential issues in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its key properties?
This compound is a chiral carnitine derivative often used in proteomics research and as a compound in organic synthesis.[4][5] It belongs to the family of quaternary ammonium compounds, which are permanently positively charged, independent of the pH of their solution.[6]
Key Properties Summary:
| Property | Value | Source(s) |
| Alternate Names | (L)-Carnitine Isobutylester, Chloride Salt; (S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-1-butanaminium Chloride | [4][7] |
| Molecular Formula | C₁₁H₂₄NO₃·Cl | [4] |
| Molecular Weight | 253.77 g/mol | [4] |
| Appearance | White Solid | [8] |
| Solubility | Soluble in Water, Methanol, and Ethanol | [9] |
| Recommended Storage | -20°C in a freezer | [8][9] |
FAQ 2: Why is my assay reproducibility low when using this compound?
Inconsistent results in bioassays are the most common complaint and can almost always be traced back to the compound's hygroscopicity.[1][10] When the compound absorbs atmospheric moisture, its weight changes. Weighing out what you believe to be 10 mg of the compound might actually be 9 mg of the compound and 1 mg of water, leading to a 10% error in your stock solution concentration from the very start. This error then propagates through all subsequent dilutions and experiments.
FAQ 3: How stable is this compound in solution?
This compound is a quaternary ammonium salt. These compounds are generally stable and resistant to strong acids and most nucleophiles.[6] However, the stability of solutions can be influenced by storage conditions. For carnitine-related compounds, stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[11][12] It is crucial to store solutions sealed and protected from moisture.[11][12]
Section 2: Troubleshooting Guides
Guide 1: Problems with Weighing and Stock Solution Preparation
Question: "I'm weighing the compound on a microbalance, and the reading keeps increasing. How can I get an accurate weight?"
This phenomenon is a direct consequence of the compound absorbing moisture from the air.[13] To ensure accuracy, you must minimize the compound's exposure to the atmosphere.
Protocol for Weighing a Hygroscopic Compound
-
Preparation is Key: Before retrieving the compound from storage, prepare everything you need: weighing paper or boat, spatula, and your pre-labeled vial for the stock solution with the solvent already added.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder. This may take 30-60 minutes.
-
Work Quickly: Open the container, quickly transfer an approximate amount of the solid to your weighing vessel, and immediately reseal the main container.
-
Tare and Weigh: Place the weighing vessel on the tared balance. Record the weight as quickly as possible once the reading stabilizes. Don't wait for a perfectly steady number if it's continuously climbing; aim for a consistent measurement within a short timeframe.[13]
-
Immediate Dissolution: Immediately transfer the weighed powder to your prepared vial of solvent.
-
For Highest Precision (Optional): For applications requiring the highest accuracy, consider working inside a glove box with a controlled low-humidity atmosphere or using a weighing bottle with a stopper.[13]
Workflow for Handling Hygroscopic Compounds
Below is a visual workflow for proper handling, from storage to the creation of a stock solution.
Guide 2: Issues with Compound Solubility
Question: "The compound is not dissolving completely in my chosen solvent. What should I do?"
This compound is soluble in water, methanol, and ethanol.[9] If you are experiencing issues, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents if preparing organic stock solutions. The presence of water can sometimes affect solubility characteristics.
-
Concentration: You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent. Try preparing a more dilute stock solution.
-
Aiding Dissolution: For stubborn solutes, gentle warming or sonication can be used to aid dissolution.[11][12] Be cautious with heating, as the compound is noted to decompose at 150°C.[5][8] A brief period in a 37°C water bath is generally safe.
-
Alternative Solvents: For in vivo studies or specific cell-based assays, co-solvent systems are often required. A common formulation involves a primary stock in DMSO, which is then diluted into a vehicle containing agents like PEG300, Tween-80, and saline.[11][12][14]
Guide 3: Chemical Stability and Degradation Concerns
Question: "Could my experimental conditions be causing the compound to degrade, leading to inconsistent results?"
While quaternary ammonium compounds are robust, certain conditions can lead to degradation, affecting your results.
Factors Affecting Stability
-
pH: These compounds are stable across a wide pH range.[6] However, extremely high pH (alkaline) conditions, especially at elevated temperatures, can cause degradation.[6][15] Most standard biological buffers (pH 6-8) will not pose a problem.
-
Water Content in Solution: For quaternary ammonium cations used in anion exchange membranes, reduced water content in the presence of hydroxide ions can accelerate degradation.[15] While this is an extreme case, it highlights that the solvent environment is crucial. For standard aqueous buffers, this is less of a concern.
-
Temperature: Store stock solutions frozen.[11][12] Avoid repeated freeze-thaw cycles, which can degrade many compounds. It is best practice to aliquot your stock solution into single-use volumes upon preparation.
-
Light Exposure: While there is no specific data indicating photosensitivity for this compound, it is always good practice to store stock solutions in amber vials or protected from light.
Decision Tree for Troubleshooting Assay Variability
If you are experiencing inconsistent results, use this decision tree to diagnose the potential source of the problem.
By systematically addressing these potential sources of error—beginning with the most likely culprit of improper handling of a hygroscopic substance—you can significantly reduce variability and increase the reliability of your experimental data.
References
-
Gu, F., et al. (2015). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 27(4), 1165-1172. [Link]
-
Pharma.Tips. (2023). Optimizing Stability Testing Conditions for Hygroscopic Tablets. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]
-
Wikipedia. (2023). Quaternary ammonium cation. [Link]
-
Lee, S. H., et al. (2023). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions. ResearchGate. [Link]
-
Ouyang, J., et al. (2019). Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique. CrystEngComm, 21(3), 456-466. [Link]
-
Japan Salt Industry Association. (n.d.). METHODS FOR SALT ANALYSIS. [Link]
-
University of California Agriculture and Natural Resources. (2023). Do QAC sanitizers remain stable after dilution?. [Link]
-
Castro, A., et al. (2023). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. Pathogens, 12(5), 659. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
d'Almeida, T., et al. (2021). Comparison of l-Carnitine and l-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH. Pulmonary Pharmacology & Therapeutics, 65, 101998. [Link]
-
Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. [Link]
-
Kocsis, A., et al. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Molecules, 23(11), 2901. [Link]
-
Bene, J., et al. (2011). Dynamic adaptive changes of the serum carnitine esters during and after L-carnitine supplementation in patients with maintenance haemodialysis. Scandinavian Journal of Clinical and Laboratory Investigation, 71(4), 324-331. [Link]
-
Jones, L. L., et al. (2010). Role of carnitine esters in brain neuropathology. Neurochemical Research, 35(10), 1477-1484. [Link]
-
Csernák, O., et al. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 88, 57-73. [Link]
-
d'Almeida, T., et al. (2021). Comparison of L-Carnitine and L-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH. PMC. [Link]
- Google Patents. (2008). Non-hygroscopic L-carnitine salts.
- Google Patents. (2002).
- Google Patents. (2002). Process for the preparation of non-hygroscopic salts of L(−)-carnitine.
-
ResearchGate. (2023). Effect of exogenous l-carnitine on aortic stiffness in dyslipidemic adolescents: Design of a quadruple-blind, randomized, controlled interventional trial. [Link]
-
MDPI. (2023). Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut–Testis Axis. [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736). [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of l-Carnitine and l-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT CAS#: 161886-61-9 [chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reddit.com [reddit.com]
- 14. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Optimization for the Extraction of (S)-Carnitine Isobutylester, Chloride Salt from Biological Matrices
Welcome to the technical support center for the extraction of (S)-Carnitine Isobutylester, Chloride Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. As a permanently charged quaternary ammonium compound, this compound presents unique challenges in its extraction from complex biological matrices.[1][2] This resource offers practical, field-proven solutions to overcome these hurdles and ensure robust and reproducible results.
I. Understanding the Analyte and the Challenge
This compound is a chiral carnitine derivative.[3] Its quaternary ammonium structure results in high polarity and water solubility, making efficient extraction from biological samples like plasma, urine, or tissue homogenates a significant challenge. The primary goal of any extraction method is to isolate the analyte from interfering matrix components such as proteins, lipids, and salts, which can suppress ionization in mass spectrometry and compromise analytical accuracy.[4][5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the extraction process in a question-and-answer format.
Low Analyte Recovery
Q1: My recovery of this compound is consistently low after protein precipitation. What are the likely causes and how can I improve it?
A1: Low recovery following protein precipitation is a common issue stemming from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Precipitating Agent: The choice and volume of the organic solvent are critical. Acetonitrile is a common choice, but methanol or ethanol can also be effective.[5][7] The key is to disrupt the protein hydration shell, causing them to precipitate.[7]
-
Causality: this compound is highly polar. If the precipitating solvent is too non-polar, the analyte may co-precipitate with the proteins.
-
Solution:
-
Optimize Solvent-to-Sample Ratio: A typical starting point is a 3:1 ratio of cold acetonitrile to your sample volume. Insufficient solvent may lead to incomplete protein removal.[8]
-
Experiment with Different Solvents: Test methanol and acetone as alternatives to acetonitrile.[7] Methanol, being more polar, might improve the recovery of your target analyte.
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or trichloroacetic acid) to the precipitation solvent can enhance protein denaturation and precipitation, potentially improving analyte release from the protein pellet.[4][6]
-
-
-
Insufficient Vortexing or Incubation: Inadequate mixing or incubation time can lead to incomplete protein precipitation.
-
Causality: Thorough mixing ensures complete interaction between the solvent and the sample, maximizing protein precipitation.
-
Solution:
-
Vortexing Time: Ensure you vortex the sample and solvent mixture vigorously for at least one minute.[5]
-
Incubation: After vortexing, incubate the samples at a low temperature (e.g., -20°C) for 20-60 minutes to further enhance protein precipitation.[9]
-
Centrifugation: Centrifuge at a sufficient speed and duration (e.g., >10,000 x g for 10-20 minutes) to form a compact pellet.[9]
-
-
-
Analyte Adsorption to the Protein Pellet: The positively charged nature of your analyte can lead to ionic interactions with negatively charged precipitated proteins.
-
Causality: Electrostatic attraction can trap the analyte within the protein pellet, reducing its concentration in the supernatant.
-
Solution:
-
pH Adjustment: Adjusting the pH of the sample with a small amount of acid before adding the precipitation solvent can sometimes disrupt these interactions.
-
Re-extraction of the Pellet: After collecting the supernatant, consider re-suspending the protein pellet in a small volume of the extraction solvent, vortexing, and centrifuging again. Combine the supernatants to maximize recovery.
-
-
Q2: I'm using Solid-Phase Extraction (SPE) and observing poor retention or breakthrough of my analyte. What should I optimize?
A2: Poor retention in SPE is often due to an inappropriate choice of sorbent or suboptimal loading conditions. For a quaternary ammonium compound, a cation-exchange or mixed-mode sorbent is generally recommended.[2][10]
-
Incorrect Sorbent Selection: Using a purely reversed-phase (e.g., C18) sorbent may not be effective for such a polar compound, leading to breakthrough during the loading step.[11]
-
Causality: Reversed-phase sorbents rely on hydrophobic interactions, which are weak for highly polar analytes like this compound.
-
Solution:
-
Utilize Cation-Exchange SPE: Employ a strong cation-exchange (SCX) or weak cation-exchange (WCX) sorbent.[10][12] These sorbents will retain your positively charged analyte through ionic interactions.
-
Consider Mixed-Mode SPE: A mixed-mode sorbent combining cation-exchange and reversed-phase functionalities can provide enhanced selectivity by allowing for the removal of both non-polar and polar interferences.
-
-
-
Suboptimal SPE Protocol: Each step of the SPE process—conditioning, loading, washing, and elution—needs to be carefully optimized.[13]
-
Causality: An improperly conditioned cartridge, an incorrect sample pH during loading, an overly strong wash solvent, or a weak elution solvent can all lead to low recovery.
-
Solution:
-
Conditioning: Ensure the cartridge is properly conditioned according to the manufacturer's instructions, typically with methanol followed by water or an appropriate buffer.[14]
-
Sample pH for Loading: The pH of your sample should be adjusted to ensure your analyte is in its charged state to bind effectively to the cation-exchange sorbent. For a quaternary amine, this is less of a concern as it is permanently charged, but the pH can influence the charge of interfering compounds.[11]
-
Wash Step Optimization: The wash step is critical for removing matrix interferences.[8] Use a wash solvent that is strong enough to remove unwanted components but weak enough to not elute your analyte. Start with a weak organic solvent (e.g., 5% methanol in water) and gradually increase the organic content to find the optimal balance.
-
Elution Step Optimization: The elution solvent must be strong enough to disrupt the ionic interaction between your analyte and the sorbent. This is typically achieved by using a solvent with a high ionic strength or a significant change in pH. A common elution solvent for cation-exchange SPE is a mixture of an organic solvent (e.g., methanol) with a small percentage of a strong base (e.g., ammonium hydroxide) or a high concentration of a salt.
-
-
Q3: My Liquid-Liquid Extraction (LLE) is yielding low and inconsistent recoveries. How can I improve this method?
A3: LLE is challenging for highly polar compounds due to their poor partitioning into common organic solvents.[15][16]
-
Poor Partitioning Coefficient: this compound will strongly favor the aqueous phase.
-
Causality: The high polarity and permanent charge of the analyte prevent its efficient transfer into a non-polar or moderately polar organic solvent.
-
Solution:
-
Ion-Pair Extraction: This is a crucial technique for extracting charged species into an organic phase.[2] Add an ion-pairing reagent (e.g., sodium dodecyl sulfate or a long-chain alkyl sulfonate) to the aqueous sample. This reagent will form a neutral ion pair with your positively charged analyte, which will then have sufficient hydrophobicity to be extracted into a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Salting Out: Adding a high concentration of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can decrease the solubility of your analyte in the aqueous layer and promote its partitioning into the organic phase.[4][7]
-
-
-
Suboptimal Extraction Conditions: Factors like pH, solvent-to-sample ratio, and mixing efficiency play a significant role.[8][17][18]
-
Causality: Inefficient extraction can result from an inappropriate pH that affects interfering substances, insufficient solvent volume, or inadequate mixing to achieve equilibrium.
-
Solution:
-
pH Adjustment: While the charge of your analyte is permanent, adjusting the pH can suppress the ionization of interfering acidic or basic compounds, preventing them from being co-extracted.
-
Optimize Solvent-to-Sample Ratio: Increase the volume of the organic solvent relative to the aqueous sample. A ratio of 5:1 (organic:aqueous) is a good starting point.[8]
-
Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[8]
-
Thorough Mixing: Ensure vigorous mixing (e.g., vortexing for several minutes) to maximize the interfacial surface area and allow for efficient partitioning.
-
-
High Matrix Effects in LC-MS/MS Analysis
Q4: I'm observing significant signal suppression or enhancement for my analyte in the mass spectrometer. How can I mitigate these matrix effects?
A4: Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components from the biological matrix that affect the ionization efficiency of the analyte.[19][20]
-
Inadequate Sample Cleanup: The most direct cause of matrix effects is insufficient removal of interfering substances during sample preparation.
-
Causality: Phospholipids, salts, and other endogenous molecules can co-elute with the analyte and compete for ionization in the MS source.
-
Solution:
-
Improve Extraction Selectivity: Revisit your extraction protocol. If you are using protein precipitation, consider adding a subsequent clean-up step like SPE or LLE to remove more interferences. Mixed-mode SPE is particularly effective at removing a broad range of interferences.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of your analyte from the matrix components. This can involve trying different stationary phases (e.g., HILIC for polar compounds), adjusting the mobile phase composition, or modifying the gradient profile.[19]
-
-
-
Use of an Appropriate Internal Standard: An internal standard is crucial for compensating for matrix effects.
-
Causality: A good internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification.
-
Solution:
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is a SIL version of your analyte (e.g., (S)-Carnitine Isobutylester-d3, Chloride Salt).[21] It will have nearly identical chemical properties and chromatographic behavior, ensuring it is affected by the matrix in the same way as the analyte.[19]
-
Structural Analog: If a SIL internal standard is not available, use a close structural analog that is not present in the sample.
-
-
Analyte Stability Issues
Q5: I suspect my analyte is degrading during sample processing or storage. How can I assess and prevent this?
A5: Esters can be susceptible to hydrolysis, especially under non-neutral pH conditions.[22]
-
pH-Dependent Hydrolysis: The ester functional group in this compound can be hydrolyzed to (S)-Carnitine, particularly under basic or strongly acidic conditions, especially when heated.[23][24]
-
Causality: The ester linkage is labile and can be cleaved by acid- or base-catalyzed hydrolysis.
-
Solution:
-
Maintain pH Control: Keep the sample pH within a stable range (ideally acidic to neutral) throughout the extraction process.[22]
-
Low Temperature Processing: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize the rate of any potential degradation.[10]
-
Minimize Processing Time: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially harsh conditions.[10]
-
-
-
Enzymatic Degradation: Biological matrices contain esterases that can potentially hydrolyze your analyte.
-
Causality: Endogenous enzymes can catalyze the cleavage of the ester bond.
-
Solution:
-
Immediate Protein Precipitation: For plasma or tissue samples, perform protein precipitation with a cold organic solvent immediately after sample collection to denature enzymes.
-
Use of Enzyme Inhibitors: In some cases, the addition of a general esterase inhibitor to the sample collection tube may be necessary, but this should be validated to ensure it doesn't interfere with the analysis.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from plasma?
A1: For initial method development, a simple protein precipitation with cold acetonitrile (3:1, v/v) is a good starting point due to its speed and simplicity.[5] If you encounter significant matrix effects or low recovery, incorporating a subsequent cation-exchange solid-phase extraction (SPE) step is highly recommended for a cleaner extract.[2][10]
Q2: How should I handle urine samples for the extraction of this analyte?
A2: Urine typically has a lower protein content than plasma, but high salt concentrations can be problematic.[8] A "dilute-and-shoot" approach after centrifugation to remove particulates might be feasible if your LC-MS/MS system is sufficiently sensitive and robust. However, for a cleaner sample and better quantitative performance, solid-phase extraction is the preferred method. A weak cation-exchange (WCX) or a mixed-mode polymeric SPE cartridge can be effective for desalting and concentrating the analyte from urine.[25]
Q3: Are there any derivatization strategies that can aid in the analysis of this compound?
A3: While direct analysis by LC-MS/MS is common for carnitine and its esters, derivatization is sometimes employed to improve chromatographic retention on reversed-phase columns or to enhance detection sensitivity if a less sensitive detector is used.[26][27][28] However, for modern LC-MS/MS analysis, derivatization is often unnecessary and adds complexity and potential for variability to the workflow.[29][30] Given the inherent charge of your analyte, it is well-suited for ESI-MS in positive ion mode.
Q4: How can I confirm that my extraction method is reliable and reproducible?
A4: Method validation is essential. Key parameters to assess include:
-
Recovery: The percentage of analyte recovered from the matrix after extraction. This is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: Assessed by comparing the analyte response in a post-extracted spiked sample to the response in a neat solution.
-
Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Linearity and Lower Limit of Quantification (LLOQ): Determined from a calibration curve prepared in the same biological matrix.
IV. Experimental Workflows and Diagrams
Optimized Extraction Protocol for this compound from Plasma
This protocol combines protein precipitation with solid-phase extraction for a robust and clean sample.
1. Protein Precipitation: a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. b. Vortex vigorously for 1 minute. c. Incubate at -20°C for 30 minutes. d. Centrifuge at 13,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (Cation-Exchange): a. Condition: Condition a weak cation-exchange (WCX) SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water. b. Load: Dilute the supernatant from step 1e with 1 mL of 2% formic acid in water and load it onto the conditioned SPE cartridge. c. Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. d. Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection tube. e. Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram
Caption: Combined Protein Precipitation and SPE Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- Phenomenex. (2025, June 9). Protein Precipitation Method.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep.
- AxisPharm. (2024, August 1). Protein Precipitation Technical Guide.
- Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics.
- PSE Community.org. (2023, June 2). Evaluation of a Resorcinarene-Based Sorbent as a Solid-Phase Extraction Material for the Enrichment of L-Carnitine from Aqueous.
- Benchchem. (n.d.). Troubleshooting low recovery of 3-Methylglutarylcarnitine during sample extraction.
- bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke.
- National Institutes of Health. (n.d.). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography.
- idUS. (2022, April 11). A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from huma.
- ResearchGate. (2021, April 21). Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine.
- CONICET. (2016, July 18). Development of solid phase extraction strategies to minimize the effect of human urine matrix effect on the response of carnitin.
- PubMed. (n.d.). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines.
- The Pherobase. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- National Institutes of Health. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- Agilent. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples.
- U.S. Environmental Protection Agency. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water.
- ScienceDirect. (2025, August 7). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry.
- PubMed Central. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique.
- Indiana University. (n.d.). Increased Human Exposure to Quaternary Ammonium Compounds during the COVID-19 Pandemic.
- Benchchem. (2025, November). Technical Support Center: Navigating the Challenges of Quaternary Ammonium Alkaloids in the Laboratory.
- PubMed. (2008, August 4). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry.
- ResearchGate. (2025, August 9). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry.
- Santa Cruz Biotechnology. (n.d.). (S)-Carnitine isobutylester chloride salt | CAS 161886-61-9.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Stability of o-Acetyl-L-carnitine Hydrochloride Powder.
- International Journal of Pharmaceutical Compounding. (n.d.). Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method.
- PubMed. (2009, July 15). Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection.
- MedchemExpress.com. (n.d.). Butyryl-L-carnitine-d3 chloride | Stable Isotope.
- Benchchem. (2025, December). Troubleshooting low recovery of Adrenosterone during extraction.
- PubMed Central. (n.d.). Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. filtrous.com [filtrous.com]
- 6. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein Precipitation Methods for Proteomics [biosyn.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. psecommunity.org [psecommunity.org]
- 12. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weber.hu [weber.hu]
- 15. idus.us.es [idus.us.es]
- 16. researchgate.net [researchgate.net]
- 17. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy [pherobase.com]
- 18. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bevital.no [bevital.no]
- 20. Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. International Journal of Pharmaceutical Compounding [ijpc.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 26. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. lcms.cz [lcms.cz]
- 30. Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-Carnitine Isobutylester, Chloride Salt and Other Carnitine Esters for Metabolic Research
Introduction: The Expanding Role of Carnitine Esters in Cellular Metabolism
L-carnitine is a vital quaternary ammonium compound, indispensable for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1] Beyond this canonical role, the esterification of L-carnitine to form a diverse pool of acylcarnitines is increasingly recognized as a critical regulatory mechanism in intermediary metabolism. These carnitine esters, including well-studied short-chain variants like acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), as well as lesser-explored derivatives such as (S)-Carnitine Isobutylester, Chloride Salt, modulate the intracellular acyl-CoA to free CoA ratio, thereby influencing not only fatty acid oxidation but also glucose and amino acid metabolism.[1][2]
This guide provides a comparative analysis of this compound against other short-chain carnitine esters. Given the limited direct experimental data on the isobutyl ester, this comparison will draw upon established knowledge of structurally similar compounds, such as isobutyrylcarnitine, to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their physicochemical properties, enzymatic stability, cellular permeability, and potential pharmacological implications, supported by detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The structure of the acyl group imparts distinct physicochemical characteristics to each carnitine ester, influencing its solubility, stability, and interaction with biological systems.
| Property | This compound | Acetyl-L-carnitine (ALCAR) | Propionyl-L-carnitine (PLC) | Isobutyrylcarnitine |
| Molecular Formula | C11H24ClNO3[3] | C9H17NO4 | C10H19NO4 | C11H21NO4 |
| Molecular Weight | 253.77 g/mol [3] | 203.24 g/mol | 217.26 g/mol | 231.29 g/mol |
| Structure of Acyl Group | Isobutyl | Acetyl | Propionyl | Isobutyryl |
| Solubility | Soluble in methanol and water.[4] | Highly soluble in water. | Soluble in water. | Soluble in water. |
| Hygroscopicity | Data not available | Highly hygroscopic[5] | Hygroscopic | Data not available |
| Stability in Aqueous Solution | Predicted to be susceptible to hydrolysis, particularly at basic pH. | Stable at neutral to acidic pH; unstable at pH > 9.[5][6] | Generally stable in aqueous solutions. | Predicted to be susceptible to hydrolysis. |
This compound is a chiral carnitine derivative.[3] Its isobutyl group, a branched-chain acyl moiety, suggests it may share metabolic pathways with branched-chain amino acids.[1] The presence of the chloride salt enhances its stability and solubility in aqueous solutions, a common characteristic for many carnitine derivatives used in research.
Enzymatic Stability and Hydrolysis
The stability of carnitine esters in vivo is largely determined by their susceptibility to hydrolysis by esterases, which cleave the ester bond to release L-carnitine and the corresponding carboxylic acid. This process is crucial for the biological activity and clearance of these compounds.
The primary degradation pathway for acetyl-L-carnitine is the hydrolysis of its ester bond, a process accelerated by basic pH and elevated temperatures.[5] It is reasonable to infer that this compound will also undergo enzymatic hydrolysis, although the rate may differ based on the steric hindrance of the isobutyl group compared to the smaller acetyl group.
Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay
This protocol is designed to compare the enzymatic stability of this compound with other carnitine esters in the presence of porcine liver esterase.
Objective: To determine the rate of hydrolysis of various carnitine esters.
Materials:
-
This compound
-
Acetyl-L-carnitine
-
Propionyl-L-carnitine
-
Porcine Liver Esterase (PLE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Prepare 1 mM stock solutions of each carnitine ester in PBS.
-
Prepare a 1 mg/mL solution of Porcine Liver Esterase in PBS.
-
In separate microcentrifuge tubes, mix 100 µL of each carnitine ester stock solution with 10 µL of the PLE solution. For control samples, add 10 µL of PBS instead of the enzyme solution.
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot from each reaction tube and immediately quench the reaction by adding it to 90 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the quenched samples at 10,000 x g for 5 minutes to precipitate the enzyme.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining carnitine ester and the formation of L-carnitine.
Data Analysis: Plot the concentration of the parent carnitine ester against time for both the enzymatic and control reactions. Calculate the rate of hydrolysis from the initial linear portion of the curve.
Caption: Workflow for the in vitro enzymatic hydrolysis assay.
Cellular Permeability and Uptake
The ability of carnitine esters to cross cell membranes is critical for their biological activity. This process is primarily mediated by specific transporters, such as the organic cation/carnitine transporter 2 (OCTN2).[7] The affinity of different carnitine esters for these transporters can vary significantly, impacting their cellular uptake and tissue distribution.
Studies on butyryl-L-carnitine, a close structural analog of the isobutyl ester, have shown that it is a substrate for both the high-affinity/low-capacity OCTN2 transporter and the low-affinity/high-capacity amino acid transporter ATB0,+.[8] It is plausible that this compound is also recognized by these transporters. Furthermore, isobutyrylcarnitine has been shown to be a competitive inhibitor of carnitine uptake by the carnitine:acylcarnitine translocase in heart mitochondria, suggesting it interacts with carnitine transport systems.[9]
Experimental Protocol: Cellular Uptake Assay in Caco-2 Cells
This protocol describes a method to assess the permeability of this compound and other carnitine esters across a Caco-2 cell monolayer, a widely used in vitro model of the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of carnitine esters across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
This compound
-
Acetyl-L-carnitine
-
Propionyl-L-carnitine
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test carnitine ester (e.g., 100 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
Quantify the concentration of the carnitine ester in all samples using a validated LC-MS/MS method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: Workflow for the Caco-2 cell permeability assay.
Pharmacological Effects and Therapeutic Potential
While L-carnitine and acetyl-L-carnitine have been extensively studied for their therapeutic benefits in various conditions, the specific pharmacological effects of this compound are not well-documented.[10][11] However, by examining the effects of structurally similar short-chain carnitine esters, we can infer potential areas of interest.
-
Isovalerylcarnitine , another branched-chain carnitine ester, has been shown to have distinct biological activities compared to other carnitine derivatives. For instance, it can induce apoptosis in leukemic cells and activate calpain, a calcium-dependent protease.[12][13] These findings suggest that the structure of the acyl group can confer unique pharmacological properties.
-
Butyrylcarnitine has been investigated as a potential biomarker for heart failure and is indicative of altered lipid and energy metabolism.[14][15]
The isobutyl group of this compound suggests a potential link to the metabolism of the branched-chain amino acid valine. Dysregulation of branched-chain amino acid metabolism has been implicated in various metabolic diseases, including insulin resistance. Therefore, this novel carnitine ester could be a valuable tool for studying these pathways.
Conclusion and Future Directions
This compound represents an under-investigated member of the growing family of carnitine esters. While direct comparative data is currently scarce, by leveraging our understanding of structurally similar short-chain acylcarnitines, we can formulate testable hypotheses regarding its physicochemical properties, metabolic fate, and biological activity.
The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound in comparison to more established carnitine esters. Such studies are crucial to elucidate its potential role as a research tool or therapeutic agent in the context of metabolic research and drug development. Future investigations should focus on its specific interactions with carnitine transporters, its impact on cellular energy metabolism, and its potential to modulate signaling pathways related to branched-chain amino acid metabolism.
References
- A Comparative Pharmacokinetic Analysis of L-Carnitine and Its Acetyl and Propionyl Esters - Benchchem. (URL: )
- A Comparative Guide to Carnitine Esters in Metabolic Research - Benchchem. (URL: )
-
Transfer and metabolism of carnitine and carnitine esters in the in vitro perfused human placenta - PubMed. (URL: [Link])
-
Evaluation of carnitine, acetylcarnitine and isovalerylcarnitine on immune function and apoptosis - PubMed. (URL: [Link])
-
Role of carnitine esters in brain neuropathology - PubMed. (URL: [Link])
-
LC–MS/MS Method for the Quantitation of OCT1 Biomarker Isobutyrylcarnitine in Human Plasma with Clinical Sample Analysis - Taylor & Francis Online. (URL: [Link])
-
LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed. (URL: [Link])
-
Butyrylcarnitine | Buy from Supplier AdooQ®. (URL: [Link])
-
Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed. (URL: [Link])
-
L-carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro - PubMed. (URL: [Link])
-
An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine : Waters. (URL: [Link])
-
In vitro studies on the metabolism of hexadecanedioic acid and its mono-L-carnitine ester - PubMed. (URL: [Link])
-
Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - NIH. (URL: [Link])
-
Inhibitory action of isovaleryl-L-carnitine on proteolysis in perfused rat liver - PubMed. (URL: [Link])
-
Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed. (URL: [Link])
-
Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed Central. (URL: [Link])
- long-term stability and storage of Acetyl-L-Carnitine for research - Benchchem. (URL: )
-
The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed. (URL: [Link])
-
Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed. (URL: [Link])
-
Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed. (URL: [Link])
-
Showing metabocard for Butyrylcarnitine (HMDB0002013) - Human Metabolome Database. (URL: [Link])
-
Evidence for a Short-Chain Carnitine-Acylcarnitine Translocase in Mitochondria Specifically Related to the Metabolism of Branched-Chain Amino Acids - PubMed. (URL: [Link])
-
The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - MDPI. (URL: [Link])
-
Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro | Blood - ASH Publications. (URL: [Link])
-
In vitro effects of long-chain acylcarnitines on the permeability, transepithelial electrical resistance and morphology of rat colonic mucosa - PubMed. (URL: [Link])
-
INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279. (URL: [Link])
-
Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed. (URL: [Link])
-
Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria - PubMed. (URL: [Link])
-
Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification - PubMed. (URL: [Link])
-
LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION - ResearchGate. (URL: [Link])
-
Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed. (URL: [Link])
-
(PDF) Role of carnitine esters in brain neuropathology - ResearchGate. (URL: [Link])
-
Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - NIH. (URL: [Link])
-
Effect of L-carnitine and acetyl-L-carnitine on the human erythrocyte membrane stability and deformability - PubMed. (URL: [Link])
-
Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection - PubMed. (URL: [Link])
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. (URL: [Link])
-
Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed. (URL: [Link])
-
Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification | Request PDF - ResearchGate. (URL: [Link])
-
Antioxidant effect of L-carnitine and its short chain esters: relevance for the protection from oxidative stress related cardiovascular damage - PubMed. (URL: [Link])
-
On the possible role of long chain fatty acylcarnitine accumulation in producing functional and calcium permeability changes in membranes during myocardial ischaemia - PubMed. (URL: [Link])
-
Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed. (URL: [Link])
Sources
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT CAS#: 161886-61-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transfer and metabolism of carnitine and carnitine esters in the in vitro perfused human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of carnitine, acetylcarnitine and isovalerylcarnitine on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. Butyrylcarnitine | Endogenous Metabolite | TargetMol [targetmol.com]
Cross-validation of different analytical platforms for (S)-Carnitine Isobutylester, Chloride Salt measurement
An In-Depth Guide to the Cross-Validation of Analytical Platforms for the Quantification of (S)-Carnitine Isobutylester, Chloride Salt
Authored by a Senior Application Scientist
Introduction: The Critical Need for Robust Quantification of (S)-Carnitine Isobutylester
(S)-Carnitine Isobutylester, a synthetic derivative of L-carnitine, is of significant interest in pharmaceutical and metabolic research. As with any compound under investigation for potential therapeutic applications, the ability to accurately and reliably measure its concentration in various biological matrices is paramount. This guide provides a comprehensive framework for the cross-validation of different analytical platforms for the measurement of this compound. We will delve into the technical nuances of three commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
The core objective of this guide is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical platform for their specific needs and to design a robust cross-validation study. We will move beyond a simple recitation of protocols and instead focus on the underlying scientific principles and the rationale behind key experimental choices, ensuring a deep and practical understanding of the methodologies.
Pillar 1: Selecting the Right Analytical Tool - A Comparative Overview
The choice of an analytical platform is a critical decision that is dictated by the required sensitivity, specificity, sample throughput, and the stage of drug development. Here, we compare three distinct platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity. The liquid chromatography component separates the analyte of interest from other matrix components, which are then ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring a specific fragmentation of the parent ion.
Principle of Operation: The analyte is first separated based on its physicochemical properties on an HPLC column. It then enters the mass spectrometer where it is ionized. The parent ion is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the analyte.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Workhorse
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. While generally less sensitive and specific than LC-MS/MS, it can be a cost-effective and reliable method for certain applications, particularly for the analysis of bulk substances or in-process controls where analyte concentrations are higher.
Principle of Operation: Similar to LC-MS/MS, the analyte is separated on an HPLC column. Upon elution from the column, it passes through a flow cell in a UV-Vis detector. The detector measures the absorbance of UV light by the analyte at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte.
Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Option
ELISA is a plate-based immunoassay technique that is designed for high-throughput screening. It relies on the highly specific binding of an antibody to the target analyte. While commercially available kits for this compound are unlikely, the principles of this method are important to understand as custom assays can be developed.
Principle of Operation: In a competitive ELISA, a known amount of enzyme-labeled analyte is mixed with the sample containing an unknown amount of the analyte. This mixture is then added to a microplate well coated with a capture antibody. The unlabeled analyte from the sample and the enzyme-labeled analyte compete for binding to the capture antibody. After a washing step, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Pillar 2: The Cross-Validation Protocol - A Step-by-Step Guide
Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results. This is crucial when transferring methods between laboratories or when transitioning from a research-grade assay to a validated clinical assay. The following protocol is a general framework that should be adapted based on the specific requirements of the project and relevant regulatory guidelines.
Experimental Workflow for Cross-Validation
Below is a generalized workflow for the cross-validation process.
Caption: A comparison of specificity and matrix effects across the three platforms.
Conclusion and Recommendations
The selection of an analytical platform for the quantification of this compound is a multifaceted decision.
-
LC-MS/MS stands out as the superior choice for applications requiring high sensitivity and specificity, such as pharmacokinetic studies in early drug development.
-
HPLC-UV is a viable option for later-stage development and quality control where analyte concentrations are expected to be higher and cost-effectiveness is a priority.
-
ELISA , if a suitable antibody can be developed, offers a high-throughput solution for screening large numbers of samples, but with potential limitations in terms of dynamic range and cross-reactivity.
A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency across different analytical platforms throughout the lifecycle of a research or drug development project.
References
-
High-performance liquid chromatography-tandem mass spectrometry for the determination of L-carnitine. [Link]
-
Guideline on bioanalytical method validation - European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. [Link]
-
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of six acylcarnitines in human serum. [Link]
-
Analytical Methods for Determination of L-Carnitine in Pharmaceutical Formulations. [Link]
A Researcher's Guide to Ensuring Reproducibility and Robustness in Experiments Utilizing (S)-Carnitine Isobutylester, Chloride Salt
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility and robustness of experimental results when working with (S)-Carnitine Isobutylester, Chloride Salt. Recognizing the nuanced nature of metabolic modulators, this document moves beyond rigid protocols to explain the causality behind experimental choices, thereby empowering researchers to design and execute self-validating studies. We will compare the performance of this compound with a well-established alternative, Acetyl-L-Carnitine (ALCAR), and provide detailed methodologies grounded in scientific integrity.
Introduction: The Critical Role of Carnitine Esters and the Imperative for Rigor
L-Carnitine and its esters are central to cellular energy metabolism. Their primary, well-established role is to act as a shuttle, transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation—the process of converting fat into energy.[1][2][3] This function is particularly vital in high-energy-demand tissues like skeletal muscle and the heart.[4] Carnitine esters, such as (S)-Carnitine Isobutylester, are derivatives of L-Carnitine that may offer altered pharmacokinetic profiles or distinct biological activities.[5][6] Given their fundamental role in metabolism, subtle variations in experimental conditions can lead to significant, and often misleading, differences in results. Therefore, establishing robust and reproducible protocols is not merely a matter of good practice; it is essential for the generation of valid scientific knowledge.[7][8][9]
This guide will focus on this compound, a specific chiral derivative used in research.[10][11] We will use Acetyl-L-Carnitine (ALCAR), a widely studied and well-characterized carnitine ester, as a benchmark for comparison.[12]
Part 1: Foundational Integrity - Compound Characterization and Handling
The first pillar of any reproducible experiment is the thorough characterization of the reagents. An experiment cannot be robust if the purity, concentration, or stability of the key compound is unknown or variable.
Physicochemical Properties and Handling
This compound is a white solid, soluble in water, methanol, and ethanol.[13][14] As an ester, it is susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes found in biological samples (e.g., cell culture media containing serum). This chemical liability is a critical factor to control.
Causality: Failure to account for compound stability can lead to a gross underestimation of the effective concentration in an assay. If the compound degrades in the incubator over 24 hours, the cells are exposed to a continuously decreasing concentration, making dose-response curves unreliable and results impossible to reproduce.
Protocol 1: Assessing Compound Purity and Stability via HPLC
This protocol provides a self-validating system to ensure the integrity of your compound before and during experimentation. High-Performance Liquid Chromatography (HPLC) is an essential tool for this purpose.[15][16][17]
Objective: To verify the purity of the stock this compound and to determine its stability in a relevant experimental buffer (e.g., cell culture medium) over time.
Methodology:
-
Standard Preparation:
-
Prepare a 10 mM stock solution of this compound in HPLC-grade water.
-
Create a calibration curve by preparing serial dilutions (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 2.5) with an ion-pairing reagent like sodium 1-nonanesulfonic acid.[16]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 40 °C.[16]
-
-
Purity Assessment:
-
Inject the 5 mM standard.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity of >98% is recommended.
-
-
Stability Assessment:
-
Spike the compound into your experimental medium (e.g., DMEM + 10% FBS) to a final concentration of 1 mM.
-
Take aliquots at T=0, 2, 8, and 24 hours, incubating at 37°C, 5% CO2.
-
Immediately quench any enzymatic degradation by mixing with an equal volume of cold acetonitrile and centrifuging to precipitate proteins.
-
Analyze the supernatant by HPLC.
-
Compare the peak area at each time point to the T=0 sample to determine the percentage of compound remaining.
-
Trustworthiness: This protocol validates the reagent's identity and stability under your specific experimental conditions, forming a crucial baseline for all subsequent work.
Part 2: Comparative In Vitro Efficacy - A Case Study in Muscle Cells
To illustrate how to generate robust comparative data, we will outline an experiment to assess the impact of this compound versus ALCAR on fatty acid oxidation (FAO) in C2C12 myotubes, a standard model for skeletal muscle metabolism.
Diagram: The Carnitine Shuttle and Fatty Acid Oxidation
This diagram illustrates the core mechanism of action for carnitine esters.
Caption: The Carnitine Shuttle system for fatty acid transport into mitochondria.
Experimental Design and Causality
Hypothesis: Ester modifications may enhance cellular uptake or downstream metabolic activity compared to the more common acetyl ester.
Why C2C12 Myotubes? Skeletal muscle is highly dependent on FAO for energy. C2C12 myoblasts can be differentiated into myotubes, which more closely mimic mature muscle fibers, providing a physiologically relevant in vitro model.
Why Measure Oxygen Consumption? An increase in FAO leads to a corresponding increase in mitochondrial respiration to generate ATP. Measuring the oxygen consumption rate (OCR) is a direct, real-time readout of this metabolic activity.
Protocol 2: Comparative Analysis of FAO via High-Resolution Respirometry
Objective: To compare the potency and efficacy of this compound and Acetyl-L-Carnitine (ALCAR) in stimulating FAO in C2C12 myotubes.
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Seed cells into a Seahorse XF Cell Culture Microplate.
-
At ~90% confluency, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days until multinucleated myotubes are formed.
-
-
Assay Preparation:
-
One hour before the assay, replace the medium with FAO assay medium (e.g., KSFM supplemented with L-glutamine, sodium pyruvate, and carnitine).
-
Prepare injection ports with the compounds:
-
Port A: Vehicle, (S)-Carnitine Isobutylester (e.g., 100 µM), or ALCAR (e.g., 100 µM).
-
Port B: A long-chain fatty acid substrate (e.g., Etomoxir-sensitive palmitate-BSA conjugate).
-
Port C: Oligomycin (ATP synthase inhibitor).
-
Port D: FCCP (uncoupler).
-
Port E: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
-
Respirometry Measurement:
-
Execute a standard mitochondrial stress test protocol on a Seahorse XF Analyzer.
-
Measure baseline OCR.
-
Inject compounds from Port A and measure the response.
-
Inject the fatty acid substrate and measure the OCR increase, which reflects FAO.
-
Continue with subsequent injections to fully profile mitochondrial function.
-
-
Data Analysis:
-
Normalize OCR data to cell number (e.g., via a CyQUANT cell proliferation assay).
-
Calculate the FAO-driven respiration (OCR after fatty acid injection minus baseline OCR).
-
Compare the FAO-driven respiration between vehicle, (S)-Carnitine Isobutylester, and ALCAR treated groups.
-
Hypothetical Data and Interpretation
Table 1: Comparative Effect on Fatty Acid Oxidation (FAO)-Driven Respiration
| Treatment Group | Concentration | Mean FAO-Driven OCR (pmol/min/10k cells) | Standard Deviation | % Increase vs. Vehicle |
| Vehicle Control | - | 50.2 | 4.5 | - |
| Acetyl-L-Carnitine (ALCAR) | 100 µM | 75.8 | 6.1 | 51.0% |
| (S)-Carnitine Isobutylester | 100 µM | 92.4 | 7.8 | 84.1% |
Interpretation: In this hypothetical dataset, (S)-Carnitine Isobutylester demonstrates a more potent effect on stimulating FAO compared to ALCAR at the same concentration. This could suggest superior cell permeability or more efficient utilization by the mitochondrial machinery. This quantitative comparison provides a clear basis for further investigation.
Part 3: Ensuring Robustness - Mitigating Confounding Variables
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in parameters.[7][8] Addressing these factors proactively is a hallmark of high-quality science.
Diagram: Workflow for Robust Experimentation
Caption: A logical workflow for designing and executing robust experiments.
Key Factors to Control
-
Biological Replicates and Controls:
-
Expertise: Always include a vehicle control (the solvent used to dissolve the compound, e.g., water or DMSO) to account for any effects of the solvent itself. Use at least three biological replicates (experiments performed on different days with fresh preparations) to assess day-to-day reproducibility.[7][8]
-
Trustworthiness: Proper controls prove that the observed effect is due to the compound, not an artifact. Replicates demonstrate that the result is not a one-time fluke.
-
-
Cell Line Integrity:
-
Expertise: Cell lines can drift genetically over time. Use low-passage number cells and periodically authenticate your cell line (e.g., via STR profiling). Metabolic phenotypes are particularly sensitive to passage number.
-
Trustworthiness: Authenticated cells ensure you are working with the correct model and that your results can be compared to other labs' findings.
-
-
Dose and Molarity Calculations:
-
Expertise: Remember to use the full molecular weight of the chloride salt (this compound, MW: 253.77 g/mol ) for accurate molarity calculations.[10] Inaccuracy here is a common and avoidable source of error.
-
Trustworthiness: Correct molarity ensures that your reported concentrations are accurate and your dose-response data is valid.
-
-
Design of Experiment (DoE):
-
Expertise: For complex assays, using a Design of Experiment (DoE) approach can help identify which variables (e.g., cell seeding density, incubation time, compound concentration) have the most significant impact on the outcome.[18][19]
-
Trustworthiness: DoE provides a systematic way to optimize protocols and demonstrate the robustness of the assay within a defined parameter space.[18]
-
Conclusion
Achieving reproducible and robust results with metabolic modulators like this compound requires a multi-faceted approach grounded in scientific rigor. It begins with the foundational step of verifying compound integrity and extends through careful experimental design, the use of appropriate controls, and the proactive mitigation of confounding variables. By understanding the "why" behind each step—from HPLC analysis to the choice of cell model—researchers can move beyond simple protocol execution to generate truly reliable and impactful data. This guide provides a framework and specific, actionable protocols to help ensure that your experimental findings stand up to scrutiny and contribute meaningfully to the fields of metabolic research and drug development.
References
-
Carnitine Esters - Metabolic Health - Lab Results explained | HealthMatters.io . Available from: [Link]
-
Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide - PubMed . Available from: [Link]
-
Reproducibility and Robustness of a Real-Time Microfluidic Cell Toxicity Assay | Analytical Chemistry - ACS Publications . Available from: [Link]
-
Role of carnitine esters in brain neuropathology - PubMed . Available from: [Link]
-
Reproducibility and robustness of a real-time microfluidic cell toxicity assay - PubMed . Available from: [Link]
-
High Throughput Assay Robustness, Reproducibility and Performance - ResearchGate . Available from: [Link]
-
CAS No : 161886-61-9 | Product Name : (R)-Carnitine Chloride Isobutylester . Available from: [Link]
-
Good Practices in Model‐Informed Drug Discovery and Development - PubMed Central . Available from: [Link]
-
How to design robust preclinical efficacy studies that make a difference - Jax.org . Available from: [Link]
-
Analysis of L-Carnitine in Supplements and Energy Drinks . Available from: [Link]
-
The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - MDPI . Available from: [Link]
-
HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column . Available from: [Link]
-
CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC - NIH . Available from: [Link]
-
Repeatability and robustness data from a cell-based potency assay. - ResearchGate . Available from: [Link]
-
Full article: Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay - Taylor & Francis Online . Available from: [Link]
-
The role of carnitine in normal and altered fatty acid metabolism - PubMed . Available from: [Link]
-
Best Practices for Designing Effective Clinical Drug Trials | Raptim . Available from: [Link]
-
Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography - Scirp.org . Available from: [Link]
-
Optimizing Clinical Trials with Robust Design . Available from: [Link]
-
Exploiting Statistical Experiment Design to Accelerate Pharmaceutical R&D - YouTube . Available from: [Link]
-
Transfer and metabolism of carnitine and carnitine esters in the in vitro perfused human placenta - PubMed . Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Esters - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Role of carnitine esters in brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reproducibility and robustness of a real-time microfluidic cell toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labsolu.ca [labsolu.ca]
- 14. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT CAS#: 161886-61-9 [m.chemicalbook.com]
- 15. Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glsciences.com [glsciences.com]
- 17. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. tandfonline.com [tandfonline.com]
- 19. m.youtube.com [m.youtube.com]
Inter-laboratory study for the standardization of (S)-Carnitine Isobutylester, Chloride Salt analysis
An Inter-Laboratory Comparison for the Standardization of (S)-Carnitine Isobutylester, Chloride Salt Analysis
A Senior Application Scientist's Guide to Establishing a Robust, Cross-Validated Analytical Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral derivative of carnitine, is increasingly utilized in proteomics and metabolic research.[1][2] The accurate quantification of this molecule is paramount for the integrity and reproducibility of experimental outcomes. However, the inherent chirality and physicochemical properties of carnitine esters present significant analytical challenges, often leading to variability between laboratories.[3][4] This guide details the structure, execution, and results of a comprehensive inter-laboratory study designed to compare common analytical methodologies and establish a standardized, validated protocol for the analysis of this compound. By grounding our approach in the principles of the International Council for Harmonisation (ICH) guidelines, we provide a framework for achieving analytical consensus and ensuring data reliability across different research and development settings.[5][6][7]
The Imperative for Standardization
L-carnitine and its esters are fundamental to cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[8][9] The stereochemistry of carnitine is critical; only the L-enantiomer is biologically active.[4] Consequently, any analytical method must not only be accurate and precise in quantification but also specific for the (S)-enantiomer (the equivalent of L-carnitine).
Discrepancies in analytical results can stem from various factors, including the choice of instrumentation, column chemistry, mobile phase composition, and sample preparation techniques.[3] An inter-laboratory study is the gold standard for evaluating the reproducibility of an analytical method by exposing it to the inherent variability of different lab environments, equipment, and personnel. This guide compares three prevalent analytical techniques: Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV), Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS), and Capillary Electrophoresis with Mass Spectrometry (CE-MS).
Design of the Inter-Laboratory Study
The study was designed to rigorously assess the performance of each analytical method according to ICH Q2(R2) guidelines on the validation of analytical procedures.[6][7]
Study Objectives:
-
To evaluate the accuracy, precision, linearity, and specificity of three distinct analytical methods for this compound.
-
To assess the inter-laboratory reproducibility of each method.
-
To identify the most robust and reliable method for routine analysis.
-
To propose a standardized protocol based on the comparative data.
Workflow: A centralized facility prepared and qualified a homogenous batch of this compound. Samples at five different concentration levels, along with a blank and a system suitability test (SST) solution, were distributed to five participating laboratories. Each laboratory analyzed the samples in triplicate using all three methodologies.
Caption: Workflow of the inter-laboratory study for method standardization.
Compared Analytical Methodologies & Protocols
Method A: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
Causality: This method relies on direct enantiomeric separation using a Chiral Stationary Phase (CSP).[3] It is a common technique in quality control labs due to its robustness. Derivatization is not required, simplifying sample preparation. A macrocyclic glycopeptide-based CSP is chosen for its known efficacy in separating carnitine derivatives.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Acetonitrile with 0.1% Acetic Acid and 0.1% Diethylamine.
-
Justification: The acid and base additives are crucial for improving peak shape by masking residual silanol sites on the silica support, preventing interactions with the positively charged analyte.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm PTFE filter.
-
System Suitability Test (SST): Inject a solution containing both (S)- and (R)-enantiomers. The resolution between the two peaks must be ≥ 1.5.
Method B: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
Causality: This method leverages the high polarity of the analyte. HILIC is ideal for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase columns.[10] Coupling with tandem mass spectrometry provides exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM), making it a powerful tool for bioanalysis and trace-level quantification.[8]
Experimental Protocol:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., Amide-based), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transition: Precursor ion [M]+ → Product ion. (Specific m/z values determined by infusion of a standard).
-
Internal Standard: Deuterated (S)-Carnitine Isobutylester (d3-analog) is used for robust quantification.[10]
-
-
Sample Preparation: Protein precipitation (if in biological matrix) with acetonitrile containing the internal standard, followed by centrifugation and injection of the supernatant.
Method C: Capillary Electrophoresis with Mass Spectrometry (CE-MS)
Causality: CE offers high separation efficiency and minimal sample consumption. Chiral separation is achieved by adding a chiral selector to the background electrolyte.[11][12] This technique separates ions based on their electrophoretic mobility. Coupling to a mass spectrometer provides definitive identification and sensitive quantification.
Experimental Protocol:
-
Instrumentation: Capillary electrophoresis system coupled to a mass spectrometer.
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length.
-
Background Electrolyte (BGE): 50 mM Ammonium Acetate (pH 4.0) containing 5% Succinyl-γ-Cyclodextrin.
-
Justification: Succinyl-γ-Cyclodextrin is a non-volatile chiral selector that forms transient diastereomeric complexes with the enantiomers, allowing for their separation.[11]
-
-
Voltage: 25 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
MS Parameters: ESI Positive mode, monitoring the same MRM transition as in Method B.
-
Sample Preparation: Dilute sample in water. No filtration is typically required if the sample is clean.
Inter-Laboratory Study Results: A Comparative Analysis
The data from the five participating laboratories were compiled and analyzed. The following tables summarize the mean performance characteristics for each method across all labs.
Table 1: Linearity and Range
| Parameter | Method A: Chiral HPLC-UV | Method B: HILIC-MS/MS | Method C: CE-MS |
|---|---|---|---|
| Range Tested (µg/mL) | 10 - 1000 | 0.1 - 100 | 1 - 200 |
| Mean R² | 0.9985 | > 0.9995 | 0.9991 |
| ICH Guideline | R² ≥ 0.995 | R² ≥ 0.995 | R² ≥ 0.995 |
Table 2: Accuracy and Precision
| Parameter | Method A: Chiral HPLC-UV | Method B: HILIC-MS/MS | Method C: CE-MS |
|---|---|---|---|
| Accuracy (% Recovery) | 97.5 - 102.1% | 99.2 - 101.5% | 96.8 - 103.5% |
| Repeatability (%RSD) | 1.8% | 0.9% | 2.5% |
| Inter-Lab Precision (%RSD) | 4.5% | 2.1% | 6.8% |
| ICH Guideline (%RSD) | Typically ≤ 2% for repeatability | Typically ≤ 2% for repeatability | Typically ≤ 2% for repeatability |
Table 3: Sensitivity and Specificity
| Parameter | Method A: Chiral HPLC-UV | Method B: HILIC-MS/MS | Method C: CE-MS |
|---|---|---|---|
| LOD (µg/mL) | 5.0 | 0.05 | 0.5 |
| LOQ (µg/mL) | 10.0 | 0.1 | 1.0 |
| Specificity | Baseline separation from (R)-enantiomer (Rs > 1.5) | Chromatographic separation + specific MRM transition | Electrophoretic separation + specific MRM transition |
Caption: Comparative summary of key performance metrics for the three analytical methods.
Discussion and Recommendation for a Standardized Protocol
The inter-laboratory study revealed distinct performance profiles for each technique.
-
Chiral HPLC-UV (Method A) proved to be a robust and cost-effective method. Its primary drawback is the relatively low sensitivity, making it unsuitable for applications requiring trace-level quantification. The inter-laboratory precision was moderate, suggesting that minor variations in mobile phase preparation or column condition can impact results.
-
CE-MS (Method C) demonstrated good accuracy but suffered from the poorest inter-laboratory precision. CE methods can be sensitive to minor changes in buffer composition, temperature, and capillary surface conditions, which likely contributed to the higher variability between labs.
-
HILIC-MS/MS (Method B) emerged as the superior technique across nearly all validation parameters.[7] It provided excellent accuracy, the best precision (both within and between labs), and outstanding sensitivity. The use of a stable-isotope labeled internal standard is a key factor in its high precision, as it corrects for variability in sample preparation and instrument response. The specificity, derived from both chromatographic retention time and the unique MRM transition, is unequivocal.
Recommendation:
Based on the comprehensive data from this inter-laboratory study, the HILIC-MS/MS method (Method B) is recommended as the standardized protocol for the analysis of this compound. Its superior performance in accuracy, precision, and sensitivity ensures the highest degree of data reliability and comparability across different laboratories and research contexts. While the initial capital investment for LC-MS/MS instrumentation is higher, the quality and consistency of the data generated justify its adoption as the reference method for this critical analyte.
Conclusion
The standardization of analytical procedures is a cornerstone of scientific integrity and is essential for successful drug development and reproducible research. This inter-laboratory comparison provides a clear, data-driven framework for selecting and implementing a validated method for this compound. The adoption of the proposed HILIC-MS/MS protocol will empower researchers and scientists to generate consistent, reliable, and directly comparable data, thereby accelerating progress and fostering confidence in scientific outcomes.
References
- AMSbiopharma. (2025).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- BenchChem. (2025). Separation of (R)- and (S)
- van Vlies, N., et al. (2005).
- Schmidt-Sommerfeld, E., et al. (1992).
- Béres, T., et al. (2019). Review: Mass Spectrometric Analysis of L-carnitine and its Esters. bevital.
- HealthMatters.io. CARNITINE, ESTERS - Lab Results explained.
- Ciavardelli, D., et al. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed.
- Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. bevital.
- Santa Cruz Biotechnology, Inc. (S)-Carnitine isobutylester chloride salt | CAS 161886-61-9.
- Sigma-Aldrich. Isobutyryl- L -carnitine analytical standard.
- García-Campaña, A.M., et al. (2009). Development of a CE-MS 2 method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas. CABI Digital Library.
- Asad, S., et al. (2004).
- Wang, Y., et al. (2024).
- Rather, J.A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Santa Cruz Biotechnology, Inc. (S)-Carnitine isobutylester chloride salt | CAS 161886-61-9 (Korean site).
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. bevital.no [bevital.no]
- 9. CARNITINE, ESTERS - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. bevital.no [bevital.no]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Enantioseparation and Determination for Racemate Carnitine Based on a Chiral Hybrid Material Synthesized by Metal Organic Framework and Covalent Organic Framework in Capillary Electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Validation of Synthesized (S)-Carnitine Isobutylester, Chloride Salt
Introduction: Beyond Synthesis - The Imperative of Rigorous Validation
In the landscape of drug discovery and development, the synthesis of a target molecule is merely the first step. The true challenge, and the cornerstone of scientific integrity, lies in the rigorous confirmation of its identity and purity. This is particularly critical for chiral molecules like (S)-Carnitine Isobutylester, Chloride Salt, a derivative of the essential biomolecule L-carnitine. The stereochemistry of such compounds is not a trivial detail; it is a fundamental determinant of pharmacological activity and safety.[1] Enantiomers of the same molecule can exhibit vastly different biological effects, ranging from desired therapeutic action to inactivity or even severe toxicity.[2][3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (Ph. Eur.) mandate the thorough characterization of chiral drug substances.[4][5][6] The FDA's guidelines, established as early as 1992, require that the absolute stereochemistry of chiral compounds be determined and that enantioselective tests are used to confirm both identity and purity.[4][6][7] This guide eschews a simple checklist-style approach. Instead, it presents a holistic and orthogonal analytical strategy designed to build a self-validating and unimpeachable data package for your synthesized this compound. We will explore not just the "how" but the critical "why" behind each experimental choice, empowering you to generate data that is not only accurate but also defensible.
An Orthogonal Analytical Philosophy: The Foundation of Trustworthiness
A single analytical technique, no matter how powerful, provides only one perspective on a molecule's properties. To establish irrefutable proof of identity and purity, we must employ an orthogonal approach—using multiple, independent methods whose results corroborate one another. This strategy minimizes the risk of overlooking impurities or misinterpreting data, creating a self-validating system where each piece of evidence reinforces the others. Our validation workflow is built on this principle, integrating spectroscopic and chromatographic techniques to interrogate the molecule's structure, mass, functional groups, and stereochemical integrity.
Caption: Orthogonal workflow for comprehensive validation.
Part 1: Unambiguous Identity and Structural Confirmation
The first phase of our validation confirms that the synthesized molecule is, indeed, this compound. We will determine its mass, map its atomic framework, and verify the presence of its key functional groups.
Mass Spectrometry (LC-MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry provides the most direct evidence of a compound's identity by measuring its mass-to-charge ratio (m/z). For a quaternary ammonium salt like our target compound, Electrospray Ionization (ESI) is the ideal technique. ESI is a soft ionization method that allows the pre-charged molecule to enter the gas phase as an intact cation, preventing fragmentation and providing a clear measurement of the parent ion. Coupling MS with liquid chromatography (LC) allows for online purification prior to analysis, ensuring that the measured mass corresponds to the main peak.[8][9]
Data Summary Table: Expected Mass Spectrometry Results
| Parameter | Expected Value | Purpose |
|---|---|---|
| Compound | (S)-Carnitine Isobutylester | - |
| Formula | C₁₁H₂₄NO₃⁺ | Cationic component of the salt. |
| Exact Mass (Cation) | 218.1751 u | High-resolution MS confirms elemental composition. |
| Observed [M]⁺ (m/z) | ~218.2 | Corresponds to the cationic molecule. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI - Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full Scan Mode.
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. The dominant ion should correspond to the expected m/z of the cationic (S)-Carnitine Isobutylester. High-resolution instruments should yield a mass measurement within 5 ppm of the calculated exact mass.
NMR Spectroscopy: The Architectural Blueprint
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural blueprint of a molecule. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity, while ¹³C NMR maps the carbon skeleton. For (S)-Carnitine Isobutylester, we expect specific chemical shifts and splitting patterns that are diagnostic of the trimethylammonium group, the carnitine backbone, and the isobutyl ester moiety.[10][11] The use of a deuterated solvent like D₂O is appropriate for this water-soluble salt.
Data Summary Table: Expected ¹H NMR Chemical Shifts (in D₂O)
| Protons | Multiplicity | Approx. δ (ppm) | Assignment |
|---|---|---|---|
| (CH ₃)₃-N⁺ | Singlet | ~3.2 | 9 protons of the trimethylammonium group. |
| N⁺-CH ₂ | Multiplet | ~3.4 | 2 protons adjacent to the nitrogen. |
| CH -OH | Multiplet | ~4.6 | 1 proton on the chiral center. |
| CH ₂-COO | Multiplet | ~2.8 | 2 protons adjacent to the ester carbonyl. |
| O-CH ₂-CH | Doublet | ~3.9 | 2 protons of the isobutoxy group. |
| CH₂-CH (CH₃)₂ | Multiplet | ~1.9 | 1 proton of the isobutoxy group. |
| CH-(CH ₃)₂ | Doublet | ~0.9 | 6 protons of the two methyl groups. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized salt in 0.7 mL of Deuterium Oxide (D₂O).
-
Instrument Parameters:
-
Spectrometer: 500 MHz or higher for better resolution.
-
Acquisition: Standard ¹H and ¹³C {¹H decoupled} experiments.
-
Reference: The residual HDO peak can be used as an internal reference (δ ≈ 4.79 ppm), or an external standard can be used.
-
-
Data Analysis: Integrate the proton signals to confirm the relative number of protons in each environment. Analyze the chemical shifts and coupling constants to confirm the connectivity matches the expected structure of (S)-Carnitine Isobutylester.
FTIR Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[12] For our target molecule, two features are of primary importance: the strong carbonyl (C=O) stretch of the ester and the broad O-H stretch of the secondary alcohol. The presence of these specific absorption bands provides strong evidence that the esterification was successful.[13][14][15]
Data Summary Table: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~3400 (broad) | Medium-Strong | O-H Stretch | Secondary Alcohol |
| ~2960 (sharp) | Medium | C-H Stretch | Aliphatic CH₂, CH₃ |
| ~1735 (sharp) | Strong | C=O Stretch | Ester Carbonyl |
| ~1250 & ~1100 | Strong | C-O Stretch | Ester C-O bonds |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, synthesized powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Compare the obtained spectrum with the expected absorption bands. The presence of a strong peak around 1735 cm⁻¹ is a key indicator of the ester group.[14]
Part 2: A Deep Dive into Purity - Chemical and Stereochemical Integrity
With the molecule's identity confirmed, we now shift focus to its purity. This involves quantifying any synthesis-related byproducts (chemical purity) and, most importantly, determining the proportion of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer (enantiomeric purity).
Chemical Purity by Reverse-Phase HPLC-UV
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing chemical purity. A reverse-phase method using a C18 column separates compounds based on their hydrophobicity. Since our target compound is highly polar, a method employing an ion-pairing reagent or a polar-modified column may be necessary for adequate retention. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
LC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Methanol:Water with 5mM Sodium 1-Heptanesulfonate (ion-pairing agent), adjusted to pH 3.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. For pharmaceutical applications, purity should typically exceed 99.0%.
Enantiomeric Purity by Chiral HPLC
Expertise & Causality: This is the most critical purity assessment for a chiral molecule. Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP creates a transient diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[16] The result is expressed as enantiomeric excess (% ee), which is a measure of the purity of the desired enantiomer.
Data Summary Table: Chiral HPLC vs. Chiral NMR Comparison
| Feature | Chiral HPLC | NMR with Chiral Shift Reagents |
|---|---|---|
| Principle | Differential interaction with a Chiral Stationary Phase. | Formation of transient diastereomeric complexes in solution. |
| Primary Output | Two baseline-separated peaks in a chromatogram. | Splitting of a single proton signal into two. |
| Quantification | Highly accurate via peak area integration. | Accurate, but can be affected by peak overlap. |
| Sensitivity | Very high, can detect <0.1% of the minor enantiomer. | Lower, typically detects >0.5% of the minor enantiomer.[17] |
| Advantage | Gold-standard for regulatory submissions; high sensitivity. | Faster method development; provides structural info simultaneously. |
| Disadvantage | Requires specific, often expensive, chiral columns. | Requires expensive chiral shift reagents; potential for line broadening. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
LC Conditions:
-
Column: Chiralcel OD-R or similar cellulose-based chiral column.
-
Mobile Phase: An isocratic mixture of Acetonitrile and aqueous buffer (e.g., 0.5 M Sodium Perchlorate), pH adjusted. The exact ratio must be optimized.[18]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
First, inject a racemic (50:50) standard of the compound to confirm the method separates the two enantiomers and to identify their retention times.
-
Inject the synthesized (S)-isomer sample.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100. A value >99.5% ee is typically required.
-
Caption: Principle of enantiomeric separation by HPLC.
Conclusion: A Synthesis of Evidence
Confirming the identity and purity of a synthesized chiral compound like this compound is a non-negotiable requirement for advancing any research or drug development program. By adopting the orthogonal, evidence-based strategy outlined in this guide—combining LC-MS, NMR, FTIR, and both reverse-phase and chiral HPLC—a scientist can build a comprehensive and trustworthy data package. This multi-faceted approach ensures that the molecule in the vial is precisely what it is intended to be: structurally correct, chemically clean, and stereochemically pure. This level of rigor not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity, ensuring that subsequent biological and clinical evaluations are built on a solid and reliable foundation.
References
- Analytical Methods. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. RSC Publishing.
- ACS Publications. (n.d.). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology.
- PubMed Central. (n.d.). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey.
- PubMed Central. (n.d.). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.
- Research With Rutgers. (n.d.). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey.
- Kagawa, M., et al. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A.
- Scite.ai. (n.d.). Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization.
- Unknown. (n.d.). IR Spectroscopy of Esters.
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- ResearchGate. (n.d.). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography.
- Brooks, W. H., et al. (2014). The Significance of Chirality in Drug Design and Development. PubMed Central.
- ResearchGate. (n.d.). The Significance of Chirality in Drug Design and Development.
- ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers.
- ResearchGate. (n.d.). FTIR Spectrum of Ester Compound A.
- ResearchGate. (n.d.). ¹H NMR spectra (D₂O, 500 MHz, rt) of L-carnitine (10 mM), and b) CP5.
- Pharmaffiliates. (n.d.). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
- EDQM. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition.
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
- Research and Reviews. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development.
- ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum of free D-carnitine and D-carnitine • L-1....
- ChemRxiv. (n.d.). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism.
- MDPI. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier.
- ResearchGate. (n.d.). a) 1D 1 H NMR spectrum of carnitine.
- Kagawa, M., et al. (2005). Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (n.d.). Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents.
- PubMed Central. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality.
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. fda.gov [fda.gov]
- 7. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 8. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. purdue.edu [purdue.edu]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating (S)-Carnitine Isobutylester, Chloride Salt as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel biomarkers is a cornerstone of innovation. This guide provides an in-depth technical evaluation of (S)-Carnitine Isobutylester, Chloride Salt as a potential biomarker, comparing its theoretical performance with established alternatives and providing a framework for its analytical validation. While direct performance data for this specific ester is limited in publicly available literature, this guide will leverage data from its isomers and related short-chain acylcarnitines to provide a comprehensive and scientifically grounded assessment.
Introduction: The Role of Acylcarnitines in Metabolic Insight
Acylcarnitines are pivotal intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation.[1] The profile of acylcarnitines in biological fluids can therefore serve as a powerful diagnostic and prognostic tool for a variety of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[2][3] The accumulation or deficiency of specific acylcarnitines can pinpoint enzymatic defects in these pathways. (S)-Carnitine Isobutylester, as a short-chain acylcarnitine, falls into a class of biomarkers critical for newborn screening and the diagnosis of metabolic disorders.[2]
The Metabolic Context: Understanding the Origin of Isobutyryl and Isobutyl Moieties
To evaluate (S)-Carnitine Isobutylester as a biomarker, it is crucial to understand its metabolic origin in relation to its isomers. The acyl portion of this molecule, an isobutyl group, is structurally similar to other short-chain branched-acyl groups, such as isobutyryl and pivaloyl groups. These arise from different metabolic pathways:
-
Isobutyryl-CoA is primarily a product of the catabolism of the branched-chain amino acid valine.[4][5]
-
Isovaleryl-CoA is derived from the breakdown of the branched-chain amino acid leucine.[6][7]
-
Pivaloyl-CoA can be formed from the metabolism of certain xenobiotics and has been linked to the biosynthesis of some bacterial compounds.[8][9]
The presence of (S)-Carnitine Isobutylester in a biological system would likely be the result of the esterification of L-carnitine with isobutyryl-CoA. Therefore, its utility as a biomarker is intrinsically linked to the metabolic pathways that produce this precursor.
Metabolic origins of short-chain branched-acylcarnitines.
Analytical Performance Evaluation: A Comparative Approach
The gold standard for the analysis of acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10] This technique offers the sensitivity and specificity required for the detection of low-abundance metabolites in complex biological matrices. The performance of (S)-Carnitine Isobutylester as a biomarker will be critically dependent on the analytical method's ability to reliably detect and quantify it, and crucially, to distinguish it from its isomers.
The Criticality of Isomeric Separation
(S)-Carnitine Isobutylester is isomeric with other short-chain acylcarnitines, most notably isobutyrylcarnitine and butyrylcarnitine. These isomers have the same mass-to-charge ratio (m/z) and will not be differentiated by mass spectrometry alone.[11] Therefore, chromatographic separation is essential for accurate quantification and correct clinical interpretation.[3][6]
Chromatographic separation is key to resolving isomeric acylcarnitines.
Expected Performance Characteristics
Based on published data for isomeric and other short-chain acylcarnitines, we can project the expected performance characteristics for a validated LC-MS/MS method for (S)-Carnitine Isobutylester.
| Performance Parameter | Expected Value | Rationale & Supporting Data |
| Limit of Detection (LOD) | 0.01 - 0.1 µM | Similar to reported LODs for other short-chain acylcarnitines in plasma and urine.[10][11] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 µM | Typically 2-5 times the LOD, ensuring accurate and precise measurement at low concentrations.[12] |
| Linearity (R²) | > 0.99 | Essential for accurate quantification across a range of concentrations; commonly achieved in validated bioanalytical methods.[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Standard acceptance criteria for bioanalytical method validation as per FDA and EMA guidelines.[11] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | Reflects the reproducibility of the assay.[11] |
| Stability | Stable for at least 330 days at -18°C.[13] Prone to hydrolysis at room temperature, with short-chain acylcarnitines degrading faster than long-chain ones.[13][14] | Stability is a critical factor for reliable biomarker measurement, especially for retrospective studies. |
Comparison with Alternative Biomarkers
The clinical utility of (S)-Carnitine Isobutylester must be evaluated in the context of existing biomarkers for related metabolic disorders.
| Biomarker | Associated Disorder(s) | Advantages | Disadvantages |
| Isobutyrylcarnitine | Isobutyryl-CoA Dehydrogenase Deficiency | Well-established biomarker, included in newborn screening panels.[2] | Requires chromatographic separation from isomers for definitive diagnosis.[15] |
| Propionylcarnitine (C3) | Propionic Acidemia, Methylmalonic Acidemia | Key biomarker for several organic acidemias.[2] | Elevated levels can indicate multiple disorders, requiring further diagnostic tests.[16] |
| Isovalerylcarnitine (C5) | Isovaleric Acidemia | Primary biomarker for isovaleric acidemia.[17] | Can be elevated in other conditions, necessitating confirmatory testing. |
| (S)-Carnitine Isobutylester (Hypothetical) | Hypothetical disorder of isobutyryl-CoA metabolism | Potentially a more specific marker for a yet-to-be-defined metabolic defect. | Not currently a recognized biomarker; requires extensive clinical validation. |
Experimental Protocols for Validation
The validation of (S)-Carnitine Isobutylester as a biomarker requires a rigorous and systematic approach. The following outlines a typical workflow for an LC-MS/MS-based assay.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of (S)-Carnitine Isobutylester and its stable isotope-labeled internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Protein Precipitation: Precipitate proteins from plasma or serum samples using a cold organic solvent (e.g., acetonitrile or methanol).
-
Derivatization (Optional but Recommended): Derivatize the acylcarnitines to their butyl esters using butanolic HCl. This step can improve chromatographic separation and sensitivity.[11]
-
Reconstitution: Evaporate the supernatant and reconstitute the residue in the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 or mixed-mode reversed-phase column with a gradient elution to separate (S)-Carnitine Isobutylester from its isomers and other matrix components.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and its internal standard.
A typical LC-MS/MS workflow for acylcarnitine analysis.
Regulatory Considerations for Biomarker Qualification
For (S)-Carnitine Isobutylester to be accepted as a validated biomarker for use in drug development or clinical diagnostics, it would need to undergo a formal qualification process with regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This process involves a comprehensive evaluation of the analytical and clinical performance of the biomarker.[17]
The qualification process typically involves the submission of a comprehensive data package that includes:
-
Analytical Validation Data: Demonstrating the performance characteristics of the assay as outlined in section 3.2.
-
Clinical Validation Data: Establishing the biomarker's correlation with a clinical endpoint or disease state.
-
Context of Use (COU): A clear definition of the intended use of the biomarker in drug development or clinical practice.
An example of a qualified biomarker in a related field is the use of certain urinary biomarkers for the early detection of drug-induced kidney injury, which has been qualified by both the FDA and EMA. This provides a precedent for the regulatory acceptance of novel metabolic biomarkers.
Conclusion and Future Directions
This compound, as a short-chain acylcarnitine, holds theoretical potential as a biomarker for inborn errors of metabolism. Its performance evaluation is intrinsically tied to the development and validation of a highly specific analytical method, capable of distinguishing it from its isomers. While direct experimental data is currently lacking, this guide provides a comprehensive framework for its evaluation based on established principles and data from related compounds.
Future research should focus on:
-
Synthesis and Characterization: Ensuring the availability of a certified reference standard for (S)-Carnitine Isobutylester.
-
Method Development: Developing and validating a robust LC-MS/MS method for its specific and sensitive quantification in biological matrices.
-
Clinical Investigation: Exploring its presence and clinical relevance in patient populations with known or suspected metabolic disorders.
By following a rigorous scientific and regulatory pathway, the potential of (S)-Carnitine Isobutylester as a valuable tool in precision medicine can be fully realized.
References
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029–2039. [Link]
-
Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2546, 83–94. [Link]
-
Wikipedia. (n.d.). Isobutyryl-CoA. Retrieved January 15, 2026, from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved January 15, 2026, from [Link]
-
Illinois Department of Public Health. (n.d.). Newborn Screening Program - Organic Acid Disorders. Retrieved January 15, 2026, from [Link]
-
Pedersen, C. B., Køber, L., & Olsen, R. K. J. (2003). Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. Molecular Genetics and Metabolism, 80(3), 315–320. [Link]
-
PatSnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved January 15, 2026, from [Link]
-
Hampel, M. H., et al. (2015). Two tier analysis of organic acid disorders: a comprehensive approach for newborn screening. International Journal of Biomedical and Advance Research, 6(2), 84-89. [Link]
-
Pharmaffiliates. (n.d.). (R)-Carnitine Chloride Isobutylester. Retrieved January 15, 2026, from [Link]
-
Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A, 1664, 462749. [Link]
-
van der Ploeg, L., et al. (2005). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Clinical Chemistry, 51(11), 2137–2139. [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]
-
Burla, B., et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 12(7), 633. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Isovaleryl-CoA (HMDB0001113). Retrieved January 15, 2026, from [Link]
-
Mohammed, A., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-009. [Link]
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. International Journal of Molecular Sciences, 25(5), 2835. [Link]
-
Solberg, P. (1970). Formation of branched chain acylcarnitines in mitochondria. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 222(2), 372-380. [Link]
-
Alfadhel, M., et al. (2023). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. International Journal of Neonatal Screening, 9(1), 10. [Link]
-
Li, X., et al. (2014). Biomarkers of Metabolic Disorders: Diagnostic and Prognostic Values, and Insights into the Pathogenesis. BioMed Research International, 2014, 286937. [Link]
-
CENTOGENE GmbH. (2022). Biomarkers for Inborn Errors of Metabolism (BioMetabol). ICH GCP. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029-2039. [Link]
-
Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). Retrieved January 15, 2026, from [Link]
-
FooDB. (2011). Showing Compound Isobutyryl-L-carnitine (FDB022213). Retrieved January 15, 2026, from [Link]
-
Grantome. (n.d.). Biomarker and Diagnostic Discovery for Inborn Errors of Metabolism. Retrieved January 15, 2026, from [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736). Retrieved January 15, 2026, from [Link]
-
Strnadová, K. A., et al. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Molecular Genetics & Genomic Medicine, 10(4), e1899. [Link]
-
National Center for Biotechnology Information. (2009). Evaluating and Regulating Biomarker Use. In Evaluation of Biomarkers and Surrogate Endpoints in Chronic Disease. National Academies Press (US). [Link]
-
U.S. Food and Drug Administration. (2024). Table of Pharmacogenomic Biomarkers in Drug Labeling. Retrieved January 15, 2026, from [Link]
-
Inborn error of metabolism – Diagnostics – Overview of Information and Clinical Research. (n.d.). Retrieved January 15, 2026, from [Link]
-
Řezanka, T., & Sigler, K. (2012). Biosynthesis and metabolic pathways of pivalic acid. Applied Microbiology and Biotechnology, 95(6), 1371–1376. [Link]
-
Critical Path Institute. (2018). FDA supports C-Path's Type 1 Diabetes Consortium to pursue biomarker qualification. Retrieved January 15, 2026, from [Link]
-
Minkler, P. E., et al. (2008). Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid b-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women. The Journal of Nutrition, 138(10), 2095–2101. [Link]
-
U.S. Food and Drug Administration. (2021). About Biomarkers and Qualification. Retrieved January 15, 2026, from [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029-2039. [Link]
-
U.S. Food and Drug Administration. (n.d.). Biomarker Qualification Program. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Survey to Identify Potential Biomarkers for Qualification. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Isovaleryl-CoA. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. Retrieved January 15, 2026, from [Link]
-
Ahrens-Nicklas, R., et al. (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. Frontiers in Pharmacology, 12, 674559. [Link]
-
Redox. (2022). Safety Data Sheet L-Carnitine. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Newborn Screening Program - Organic Acid Disorders [idph.state.il.us]
- 3. ichgcp.net [ichgcp.net]
- 4. scbt.com [scbt.com]
- 5. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and molecular characteristics of patients with organic acidaemias and urea cycle disorders identified through newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Showing Compound Isobutyryl-L-carnitine (FDB022213) - FooDB [foodb.ca]
- 13. Predicting metabolic biomarkers of human inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. familiasga.com [familiasga.com]
- 16. About Biomarkers and Qualification | FDA [fda.gov]
- 17. nordicbioscience.com [nordicbioscience.com]
Safety Operating Guide
A Guide to the Safe Disposal of (S)-Carnitine Isobutylester, Chloride Salt
(S)-Carnitine Isobutylester, Chloride Salt is a chiral carnitine derivative utilized in proteomics research.[1] As with any laboratory reagent, understanding its properties and potential hazards is the first step toward safe handling and disposal.
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of this compound, it is crucial to understand the foundational principles of laboratory waste management. These practices are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and are essential for a culture of safety.
-
Waste Minimization : The most effective way to manage waste is to minimize its generation. This can be achieved by ordering the smallest necessary quantities of chemicals, maintaining a chemical inventory to avoid duplicate orders, and designing experiments to use smaller volumes.[2]
-
Hazardous Waste Determination : Laboratory personnel are responsible for the initial determination of whether a chemical waste is hazardous.[2] A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Proper Labeling and Storage : All chemical waste must be stored in appropriately labeled containers within a designated Satellite Accumulation Area (SAA).[2][3][4] The label must clearly state "Hazardous Waste" and identify the contents.[4]
Disposal Protocol for this compound
Given the lack of a specific SDS, this compound should be treated as a hazardous chemical until proven otherwise. The following step-by-step protocol is designed to ensure its safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Characterization
While specific toxicity data is unavailable, carnitine and its esters are generally considered to be of low toxicity. However, it is prudent to handle them with care. Based on the structure (a quaternary ammonium salt), it is a solid, likely soluble in water. It is not expected to be ignitable, corrosive, or reactive under normal conditions. However, without explicit data, it must be disposed of as chemical waste.
Step 3: Containerization
-
Select a Compatible Container : The best initial container for the waste is the original product container, provided it is in good condition.[5] If this is not feasible, use a clean, dry, and compatible container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice for a wide range of chemical wastes.
-
Solid Waste : If you are disposing of the pure, solid this compound, it should be placed directly into the designated solid chemical waste container.
-
Aqueous Solutions : If the waste is an aqueous solution of this compound, it should be placed in a designated aqueous chemical waste container. Do not mix with organic solvents.
-
Contaminated Materials : Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the chemical should be considered contaminated and disposed of as solid chemical waste.
Step 4: Labeling the Waste Container
Properly label the waste container immediately upon adding the first amount of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
Step 5: Storage in a Satellite Accumulation Area (SAA)
The properly labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[2][3]
-
The SAA should be at or near the point of waste generation.[2]
-
Keep the container securely capped at all times, except when adding waste.[3]
-
Store incompatible waste types separately to prevent accidental reactions.[3] For example, do not store acids and bases together.
Step 6: Arranging for Disposal
Once the waste container is full, or if you have accumulated the maximum allowable amount of hazardous waste in your SAA, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup and disposal.[2] They will handle the final transport to a licensed waste disposal facility.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of respiratory exposure.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an appropriate absorbent material for solids or liquids.
-
Clean the spill area . For a solid, carefully sweep it up and place it in a designated hazardous waste container. For a liquid spill, use absorbent pads and then decontaminate the area.
-
Label the spill cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EH&S department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
Sources
Personal protective equipment for handling (S)-Carnitine Isobutylester, Chloride Salt
Comprehensive Safety Protocol: Handling (S)-Carnitine Isobutylester, Chloride Salt
This guide provides essential safety and handling protocols for this compound, tailored for researchers and drug development professionals. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, explaining not just the "what" but the "why" behind each procedural step. This ensures a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment & Engineering Controls
Before handling the compound, a thorough risk assessment is paramount. The primary hazards are exposure via inhalation of airborne powder, and direct contact with skin and eyes.
-
Primary Engineering Control: All handling of this compound as a solid should be performed within a certified chemical fume hood to control airborne dust and vapors.[3][4][5] For highly sensitive operations or when handling larger quantities, an inert-atmosphere glove box is the preferred control to prevent exposure to atmospheric moisture.[3][4][6]
-
Secondary Controls: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][7] Work surfaces should be clean and clear of unnecessary materials to minimize contamination and facilitate cleanup in case of a spill.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is based on a "routes of exposure" model, designed to create a barrier between the researcher and the chemical.
Eye and Face Protection
Due to the risk of serious eye irritation from fine powders, appropriate eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection against airborne particulates.[7][8]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to safety goggles.[5][9]
Skin and Body Protection
To prevent skin irritation, complete coverage of exposed skin is necessary.
-
Lab Coat: A flame-resistant (FR) lab coat is required.[6][10] It should be fully buttoned with sleeves rolled down.
-
Clothing: Long pants and closed-toe shoes are mandatory. Clothing made from natural fibers like cotton is recommended over synthetic materials which can melt in a fire.[6]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are the standard choice for handling solids and non-aggressive solutions.[6] Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Glove Practice: Use two pairs of nitrile gloves ("double-gloving") when handling the neat compound. Inspect gloves for any signs of degradation or punctures before and during use.[8][9] Remove gloves using a technique that avoids skin contamination and dispose of them immediately after the task is complete or if contamination is suspected.[1]
Respiratory Protection
While engineering controls like a fume hood are the primary defense against inhalation, respiratory protection may be required in specific situations.
-
Standard Operations: When working within a properly functioning fume hood, a respirator is typically not required.
-
Emergency or Maintenance Situations: In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator is necessary.[8][11] For powders, at a minimum, an N95 dust mask may be sufficient, but for higher-risk scenarios, a half-mask or full-face respirator with appropriate particulate cartridges is recommended.[9][11] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[12]
Summary of Personal Protective Equipment
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required in fume hood |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required in fume hood |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Apron/Suit | Air-Purifying Respirator |
Procedural Workflow for Safe Handling
Following a systematic workflow minimizes risk at every stage of the handling process. This protocol is designed as a self-validating system, where each step confirms the safety of the next.
Caption: Step-by-step workflow for handling this compound.
Emergency and Disposal Plans
Spill Response
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or involves volatile solvents.[12][13]
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill or a spill you are not trained to handle.[14]
-
Contain: For small, manageable spills, don appropriate PPE (including respiratory protection if needed).[15] Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the powder.[16] Avoid using water.
-
Clean: Carefully sweep the absorbed material into a designated, sealable waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[15]
-
Dispose: Label the waste container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[12]
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7][13] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[17][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Waste Disposal
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be handled as chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[12] Do not mix with other waste streams.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[17][7] While some related compounds are not classified as hazardous waste, local regulations must be followed.[18]
References
-
EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. (2018). University of Alabama at Birmingham. [Link]
-
Pyrophoric and Water-Reactive Chemical Safety. Massachusetts Institute of Technology. [Link]
-
UH Guideline for Pyrophoric/Water-Reactive Chemicals. University of Houston. [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health, Office of Research Services. [https://www.ors.od.nih.gov/sr/dohs/safety/laboratory/Pages/ pyrophoric-water-reactive-chemicals.aspx]([Link] pyrophoric-water-reactive-chemicals.aspx)
-
Handling of Water Reactive Chemicals. (2024). YouTube. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet - L(-)-Carnitine. (2023). Fisher Scientific. [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
-
Safety Data Sheet - L-(-)-Carnitine, 98.5%. (n.d.). Chemos GmbH & Co.KG. [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. [Link]
-
Chemical Spill Procedures. (n.d.). Clarkson University. [Link]
-
Chemical Spill - Emergency Procedures. (n.d.). Miami University. [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]
Sources
- 1. fishersci.de [fishersci.de]
- 2. aksci.com [aksci.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. uh.edu [uh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 15. acs.org [acs.org]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cosmobiousa.com [cosmobiousa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
